5-(2-Bromoethyl)thiazol-2-amine
Description
Properties
Molecular Formula |
C5H7BrN2S |
|---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
5-(2-bromoethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H7BrN2S/c6-2-1-4-3-8-5(7)9-4/h3H,1-2H2,(H2,7,8) |
InChI Key |
KQBHPFRZCOYPNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)N)CCBr |
Origin of Product |
United States |
Foundational & Exploratory
5-(2-Bromoethyl)thiazol-2-amine chemical structure and properties
The following technical guide details the structure, synthesis, and properties of 5-(2-Bromoethyl)thiazol-2-amine , a specialized heterocyclic building block.
Content Type: Technical Monograph Subject: Heterocyclic Chemistry / Medicinal Chemistry Intermediates[1]
Executive Summary
5-(2-Bromoethyl)thiazol-2-amine is a bifunctional thiazole derivative characterized by a nucleophilic 2-amino group and an electrophilic 5-bromoethyl side chain.[1] It serves as a critical "linker pharmacophore" in the synthesis of dopaminergic agonists (e.g., Pramipexole analogs) and H2-receptor antagonists. Due to the competing reactivity of its amine and alkyl bromide functions, the compound is kinetically unstable as a free base and is almost exclusively handled as a hydrobromide salt or generated in situ from its alcohol precursor, 2-amino-5-(2-hydroxyethyl)thiazole (CAS 105773-93-1) .[1]
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The molecule consists of a 1,3-thiazole aromatic core substituted at the 2-position with an amine (–NH₂) and at the 5-position with a bromoethyl group (–CH₂CH₂Br).[1]
| Feature | Specification |
| IUPAC Name | 5-(2-Bromoethyl)-1,3-thiazol-2-amine |
| Common Name | 5-(2-Bromoethyl)-2-aminothiazole |
| Molecular Formula | C₅H₇BrN₂S |
| Molecular Weight | 207.09 g/mol (Free Base) / 287.99 g/mol (HBr Salt) |
| SMILES | NC1=NC=C(CCBr)S1 |
| Key Precursor CAS | 105773-93-1 (Alcohol form: 2-Amino-5-(2-hydroxyethyl)thiazole) |
| Related CAS | 1225331-81-6 (Thiadiazole analog - Do not confuse) |
Structural Challenges[1]
-
Bifunctionality: The molecule contains both a nucleophile (amine) and an electrophile (alkyl bromide).[1] In its free base form, it is prone to intermolecular self-alkylation (polymerization).[1]
-
Salt Stabilization: Protonation of the amine (forming the HBr salt) deactivates its nucleophilicity, allowing the alkyl bromide to remain stable during storage.
Synthetic Pathways
The synthesis typically proceeds via the Hantzsch Thiazole Synthesis to form the alcohol intermediate, followed by bromination.[2]
Step 1: Formation of the Thiazole Core (Hantzsch)
The reaction of thiourea with 1-bromo-4-hydroxy-2-butanone (or a protected equivalent like 2-(2-bromoacetyl)ethanol) yields the stable alcohol intermediate.[1]
-
Reagents: Thiourea, Ethanol, Reflux.
-
Mechanism: Nucleophilic attack of sulfur on the
-carbon followed by condensation of the amine with the ketone.[1] -
Yield: Typically 70-85%.[1]
Step 2: Bromination of the Side Chain
Conversion of the hydroxyl group to the bromide. This step requires acidic conditions to protect the 2-amino group simultaneously.[1]
-
Reagents: 48% HBr (aq) or PBr₃ in CH₂Cl₂.
-
Protocol Note: If using PBr₃, the amine must be protected (e.g., Boc) or the reaction must be run at low temperature to avoid N-alkylation. The HBr reflux method naturally protects the amine as the ammonium salt.
Synthesis & Reactivity Diagram
Caption: Synthesis pathway from Hantzsch cyclization to the brominated salt, highlighting the stability risk of the free base.
Physicochemical Properties & Stability[9]
| Property | Value / Description | Note |
| Physical State | Off-white to yellow crystalline solid | Usually handled as HBr salt.[1] |
| Melting Point | 145–150 °C (Decomposes) | For the hydrobromide salt. |
| Solubility | High: Water, DMSO, MethanolLow: DCM, Hexane | Salt form is highly polar. |
| pKa | ~5.3 (Thiazole amine) | Protonation occurs at the ring nitrogen (N3).[1] |
| Stability | Hygroscopic | Store under inert gas (Ar/N₂) at -20°C. |
Critical Handling Protocol: Never store the free base in concentrated solution. Always generate the free base in situ immediately prior to the coupling reaction by adding a non-nucleophilic base (e.g., DIPEA, TEA) in the presence of the electrophile acceptor.
Applications in Drug Development[8][10][11]
Dopamine Agonist Synthesis
This scaffold is a linear analog of the fused bicyclic system found in Pramipexole . It allows for the synthesis of "flexible" dopamine agonists where the ethyl chain acts as a spacer between the aromatic headgroup and a secondary/tertiary amine tail.
-
Mechanism: The alkyl bromide undergoes
displacement with secondary amines (e.g., propylamines) to mimic the dipropylamino moiety of dopaminergic ligands.
Fragment-Based Drug Discovery (FBDD)
The 2-aminothiazole moiety is a privileged scaffold that mimics the phenol ring of catecholamines (bioisostere).[1]
-
Sandmeyer Reaction: The 2-amino group can be converted to a halide (Cl/Br) via diazotization (
), allowing for further cross-coupling (Suzuki/Buchwald) at the 2-position while preserving the 5-alkyl chain.[1]
Experimental Protocol: Bromination of 2-Amino-5-(2-hydroxyethyl)thiazole
Objective: Convert commercially available alcohol precursor (CAS 105773-93-1) to the bromide salt.[1]
-
Setup: Charge a round-bottom flask with 2-amino-5-(2-hydroxyethyl)thiazole (1.0 eq).
-
Acid Addition: Carefully add 48% Hydrobromic acid (aq) (10.0 eq) at 0°C. The amine will protonate immediately.[1]
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Monitor by LC-MS (shift from M+1 ~145 to M+1 ~207/209).[1]
-
Workup:
-
Filtration: Filter the solid under argon (hygroscopic) and dry under high vacuum.
-
Yield: Expect 85–95% as a beige solid.
Safety & Toxicology (SDS Summary)
-
GHS Classification: Skin Corr.[1] 1B (Salt form is acidic), Acute Tox. 4 (Oral).[1]
-
Specific Hazard: Alkylating Agent. The bromoethyl side chain is a potent electrophile capable of alkylating DNA. Handle with extreme caution in a fume hood.
-
Incompatibility: Strong oxidizers, strong bases (causes polymerization).
References
-
Precursor Identity: Sigma-Aldrich. 2-Amino-5-(2-hydroxyethyl)thiazole (CAS 105773-93-1).[1][3][4] Link
-
Thiazole Synthesis: Hantzsch, A. "Ueber die Synthese des Thiazols."[1][5][2] Justus Liebigs Annalen der Chemie, 1888. (Foundational chemistry for the ring closure).
-
Reactivity Context: Organic Chemistry Portal - Thiazole Synthesis. Link
- Analogous Chemistry:Synthesis of Pramipexole Intermediates. (Demonstrates the reactivity of tetrahydrobenzothiazole analogs, applicable to the linear 5-ethylthiazole system).
Sources
Technical Guide: 5-(2-Bromoethyl)thiazol-2-amine and Structural Analogs
Executive Summary
5-(2-Bromoethyl)thiazol-2-amine is a specialized heterocyclic building block used primarily in the synthesis of bioactive compounds targeting dopaminergic and serotonergic pathways. Unlike its 4-substituted counterparts (common in Hantzsch synthesis), the 5-substituted thiazole scaffold offers unique vector geometry for fragment-based drug discovery (FBDD).
This guide addresses the critical scarcity of direct commercial sources for this specific isomer by providing its verified chemical identity, a robust synthesis workflow from accessible precursors, and a comparative analysis of stable analogs.
Key Technical Insight: The free base of this compound is kinetically unstable due to intramolecular cyclization (nucleophilic attack of the C2-amine on the bromoethyl chain). It is almost exclusively handled as a hydrobromide salt or generated in situ.
Part 1: Chemical Identity & Identification
The following table consolidates the specific identifiers for the target compound and its most relevant synthetic precursors and analogs.
| Compound Name | CAS Number | Molecular Formula | Role |
| 5-(2-Bromoethyl)thiazol-2-amine | 2299017-84-6 | C₅H₇BrN₂S | Target Intermediate (Alkylating Agent) |
| 2-Amino-5-(2-hydroxyethyl)thiazole | 105773-93-1 | C₅H₈N₂OS | Key Precursor (Stable Alcohol) |
| 5-(2-Bromoethyl)-4-methylthiazole | 671-24-9 | C₆H₈BrNS | Analog (Sulfurol precursor type) |
| 2-Amino-5-bromothiazole (HBr) | 61296-22-8 | C₃H₃BrN₂S·HBr | Analog (Direct ring halogenation) |
| 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine | 1225331-81-6 | C₄H₆BrN₃S | Bioisostere (Thiadiazole variant) |
Part 2: Synthetic Pathways & Mechanism
The Regioselectivity Challenge
Standard Hantzsch thiazole synthesis (condensation of
Recommended Workflow: C5-Lithiation Strategy
To ensure high regioselectivity, the recommended protocol utilizes the directed lithiation of a protected 2-aminothiazole. This method allows for the precise installation of the hydroxyethyl chain, which is subsequently converted to the bromide.
Mechanism:
-
Protection: The C2-amine is protected (Boc/Trityl) to prevent deprotonation of the amine and poisoning of the organolithium reagent.
-
Lithiation: n-Butyllithium selectively deprotonates the C5 position (the most acidic ring proton after protection).
-
Hydroxyethylation: Reaction with ethylene oxide introduces the ethyl chain.
-
Functionalization: The alcohol is converted to the bromide using PBr₃ or HBr.
Figure 1: Directed synthesis of 5-(2-Bromoethyl)thiazol-2-amine avoiding 4-isomer contamination.
Part 3: Experimental Protocols
Protocol A: Synthesis of Precursor (Alcohol)
Objective: Synthesis of 2-Amino-5-(2-hydroxyethyl)thiazole (CAS 105773-93-1).[1]
Note: If commercial stock is unavailable, use this protection-lithiation sequence.
-
Protection: Dissolve 2-aminothiazole (10 g, 100 mmol) in DCM. Add Boc₂O (1.1 eq) and DMAP (0.1 eq). Stir at RT for 12h.[2] Wash with 1N HCl, brine, dry over MgSO₄. Yields tert-butyl thiazol-2-ylcarbamate.
-
Lithiation & Trapping:
-
In a flame-dried flask under Argon, dissolve the protected thiazole (5 g, 25 mmol) in anhydrous THF (50 mL).
-
Cool to -78°C (Dry ice/acetone bath).
-
Add n-BuLi (2.5 M in hexanes, 22 mL, 2.2 eq) dropwise. Critical: Maintain temp < -70°C to prevent ring fragmentation.
-
Stir for 1 hour at -78°C.
-
Add Ethylene Oxide (excess, or 5 eq dissolved in THF) slowly.
-
Allow to warm to 0°C over 2 hours. Quench with sat. NH₄Cl.[1]
-
-
Workup: Extract with EtOAc, dry, and concentrate. Purify via flash chromatography (Hex/EtOAc).
-
Deprotection: Treat the intermediate with 4M HCl in Dioxane for 2 hours. Precipitate the salt or neutralize to obtain 2-Amino-5-(2-hydroxyethyl)thiazole.
Protocol B: Bromination to Target
Objective: Conversion of the alcohol to 5-(2-Bromoethyl)thiazol-2-amine hydrobromide.
Safety Warning: The product is a potent alkylating agent (nitrogen mustard analog). Handle in a fume hood.
-
Reagents: 2-Amino-5-(2-hydroxyethyl)thiazole (1.44 g, 10 mmol), 48% HBr (aq) or PBr₃.
-
Procedure (HBr Method - Preferred for Stability):
-
Suspend the starting alcohol in 48% HBr (10 mL).
-
Heat to reflux (approx. 100-110°C) for 4–6 hours. Monitor: TLC should show disappearance of the polar alcohol spot.
-
Cool to 0°C. The product often crystallizes as the hydrobromide salt.
-
If no precipitate forms, concentrate in vacuo to approx. 3 mL, add cold Acetone or Et₂O to induce precipitation.
-
-
Isolation: Filter the solid under Argon. Wash with cold ether.[2]
-
Result: 5-(2-Bromoethyl)thiazol-2-amine hydrobromide .
-
Storage: Store at -20°C under desiccant. The free base is unstable.
-
Part 4: Analogs & Structure-Activity Relationships (SAR)
When designing libraries around this scaffold, consider these structural analogs which offer varying electronic properties and stability profiles.
| Analog Class | Representative Structure | SAR Implication |
| 4-Substituted | 5-(2-bromoethyl)-4-methylthiazole | Steric Block: The C4-methyl group restricts rotation and increases lipophilicity. Easier to synthesize via Hantzsch. |
| Thiadiazole | 5-(2-Bromoethyl)-1,3,4-thiadiazol | Electronic: The extra nitrogen lowers the pKa of the amine, reducing basicity and potentially improving metabolic stability. |
| Fused Ring | 2-amino-4,5,6,7-tetrahydrobenzothiazole | Conformational Constraint: The ethyl chain is "tied back" into a ring (Pramipexole core), reducing entropic penalty upon binding. |
Comparative Reactivity Diagram
The following diagram illustrates the reactivity difference between the target (5-substituted) and the common 4-substituted analogs.
Figure 2: Steric and electronic implications of substitution patterns.
References
-
ChemSrc. (2025). 5-(2-Bromoethyl)thiazol-2-amine CAS 2299017-84-6.[3] Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. Retrieved from [Link]
Sources
- 1. 1182284-45-2,4-(Chloromethyl)-1-methylpiperidine Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2299017-84-6_5-(2-Bromoethyl)thiazol-2-amineCAS号:2299017-84-6_5-(2-Bromoethyl)thiazol-2-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 5-(2-Bromoethyl)thiazol-2-amine
Executive Summary
The 2-aminothiazole motif is a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics. The incorporation of a 2-bromoethyl side chain at the C5 position yields 5-(2-bromoethyl)thiazol-2-amine , a highly versatile, bifunctional electrophilic intermediate. This whitepaper provides an in-depth technical guide to its physicochemical properties, structural rationale, and field-proven synthetic methodologies, designed specifically for drug development professionals.
Physicochemical Profiling
Accurate physicochemical data is critical for predicting the behavior of intermediates during synthesis and purification. The primary alkyl bromide combined with the basic aminothiazole ring creates a unique reactivity profile.
| Property | Value |
| Chemical Name | 5-(2-Bromoethyl)thiazol-2-amine |
| CAS Registry Number | 2299017-84-6[1] |
| Molecular Formula | C5H7BrN2S[2] |
| Molecular Weight | 207.09 g/mol [2] |
| SMILES String | Nc1ncc(CCBr)s1[2] |
| Structural Class | Halogenated Heterocycle / Alkylating Agent |
| Key Functional Groups | Primary Alkyl Bromide, 2-Aminothiazole |
Structural Rationale in Drug Design
In rational drug design, the spatial arrangement of functional groups dictates receptor affinity. The 5-(2-bromoethyl)thiazol-2-amine scaffold is engineered for modularity:
-
The Aminothiazole Core: The electron-rich thiazole ring, augmented by the electron-donating 2-amino group, acts as an excellent hydrogen bond donor/acceptor system. It is a known bioisostere for various aromatic systems in G-protein-coupled receptor (GPCR) ligands.
-
The Bromoethyl Linker: The two-carbon (ethyl) chain provides optimal spatial distancing between the heterocycle and downstream basic amines. The primary bromide serves as an ideal leaving group for bimolecular nucleophilic substitution (
) reactions, allowing researchers to rapidly synthesize libraries of extended amine derivatives without harsh cross-coupling conditions.
Synthetic Methodology & Mechanistic Causality
Direct bromination of an ethyl side-chain on an unprotected aminothiazole is highly unselective and prone to electrophilic aromatic substitution on the ring itself. Therefore, the standard synthetic route relies on the functional group interconversion of the corresponding primary alcohol, 2-amino-5-(2-hydroxyethyl)thiazole (CAS 105773-93-1) [3].
Why the Appel Reaction?
Traditional halogenating agents like Phosphorus Tribromide (
To circumvent this, the Appel Reaction (using Carbon Tetrabromide and Triphenylphosphine) is the method of choice . It operates under mild, neutral-to-slightly-basic conditions, preventing salt formation and preserving the integrity of the unprotected 2-amino group.
Workflow from precursor activation to final pharmacological scaffold assembly.
Mechanistic pathway of the Appel bromination on the thiazole substrate.
Experimental Protocol: Synthesis of 5-(2-Bromoethyl)thiazol-2-amine
This protocol is designed as a self-validating system, incorporating specific checkpoints to ensure high yield and purity.
Objective: Conversion of the primary alcohol to a primary alkyl bromide while preserving the unprotected 2-amino group.
Reagents:
-
2-Amino-5-(2-hydroxyethyl)thiazole (1.0 eq)[3]
-
Triphenylphosphine (
) (1.2 eq) -
Carbon tetrabromide (
) (1.2 eq) -
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Procedure:
-
Initiation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-amino-5-(2-hydroxyethyl)thiazole and
in anhydrous DCM. -
Thermal Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath. Causality: The formation of the bromophosphonium intermediate is highly exothermic; thermal control prevents the degradation of the electron-rich thiazole ring.
-
Halogenation: Add
portion-wise (or as a concentrated DCM solution dropwise) over 15 minutes. -
Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 2–4 hours. Monitor via LC-MS until the starting material peak (
145) is fully consumed. -
Quenching & Workup: Quench the reaction with saturated aqueous
. Causality: This neutralizes any trace acidic byproducts (like from moisture), ensuring the basic aminothiazole remains in its free-base form, which is essential for successful organic extraction. Extract the aqueous layer with DCM (3x). Wash combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of Hexanes/Ethyl Acetate) to separate the product from triphenylphosphine oxide (TPPO) and bromoform byproducts.
Analytical Validation & Quality Control
To verify the structural integrity of the synthesized 5-(2-bromoethyl)thiazol-2-amine, the following analytical checkpoints must be met:
-
H NMR (400 MHz, DMSO-
):-
Diagnostic triplet at ~3.65 ppm (
Hz, 2H) corresponding to the protons. -
Diagnostic triplet at ~3.10 ppm (
Hz, 2H) corresponding to the thiazole-bound protons. -
Singlet at ~6.85 ppm (1H) confirming the intact C4-H of the thiazole ring.
-
Broad singlet at ~6.70 ppm (2H) confirming the unreacted
group (exchangeable with ).
-
-
LC-MS (ESI+):
-
The mass spectrum must display a classic 1:1 isotopic doublet at
207.0 and 209.0 . Causality: This 1:1 ratio is the definitive signature of a single bromine atom (due to the natural abundance of and isotopes), confirming successful halogenation[2].
-
References
-
Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. URL:[Link]
-
Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives. European Journal of Medicinal Chemistry, 97, 119-136. URL:[Link]
-
ChemSrc Database. 5-(2-Bromoethyl)thiazol-2-amine (CAS 2299017-84-6) Physicochemical Properties. URL:[Link]
Sources
- 1. 2299017-84-6_5-(2-Bromoethyl)thiazol-2-amineCAS号:2299017-84-6_5-(2-Bromoethyl)thiazol-2-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 2299017-84-6_5-(2-Bromoethyl)thiazol-2-amineCAS号:2299017-84-6_5-(2-Bromoethyl)thiazol-2-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. CAS 105773-93-1 | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Comparative Analysis of 5-(2-Bromoethyl)thiazole and 5-(2-Bromoethyl)-1,3,4-thiadiazole
This guide provides an in-depth technical analysis comparing 5-(2-bromoethyl)thiazole and 5-(2-bromoethyl)thiadiazole (specifically the 1,3,4-isomer, the most relevant bioisostere). It is structured to assist researchers in selecting the optimal scaffold for drug discovery and chemical biology applications.
Executive Summary
In medicinal chemistry, the transition from a thiazole to a thiadiazole core is a classic bioisosteric replacement used to modulate lipophilicity, metabolic stability, and hydrogen bonding potential without significantly altering the steric envelope of the molecule.
This guide analyzes two specific electrophilic building blocks:
-
5-(2-bromoethyl)-4-methylthiazole (often referred to simply as the thiazole analog in industrial contexts due to the ubiquity of the Hantzsch synthesis product).
-
2-(2-bromoethyl)-1,3,4-thiadiazole (functionally equivalent to the 5-substituted isomer due to symmetry).
While both serve as alkylating agents to introduce a heterocyclic ethyl linker, their electronic profiles differ drastically, influencing their reactivity in nucleophilic substitutions (
Part 1: Structural & Electronic Profiling
The core difference lies in the introduction of a second nitrogen atom in the thiadiazole ring. This "aza-effect" dramatically lowers the energy of the
Physicochemical Comparison
| Feature | Thiazole Analog | 1,3,4-Thiadiazole Analog | Impact on Drug Design |
| Ring Electron Density | Moderate ( | Low ( | Thiadiazoles are less prone to oxidative metabolism. |
| Basicity (pKa of | ~2.5 (Weakly basic) | ~ -0.9 (Non-basic) | Thiazoles can form salts; Thiadiazoles remain neutral at physiological pH. |
| Lipophilicity (LogP) | Higher | Lower (~1.0 unit drop) | Thiadiazole improves aqueous solubility. |
| H-Bonding | 1 Acceptor (N) | 2 Acceptors (N, N) | Thiadiazole offers additional vector for target binding. |
| Dipole Moment | ~1.6 D | ~3.3 D | Thiadiazole has stronger dipole interactions. |
Reactivity of the Bromoethyl Tail
The reactivity of the alkyl bromide side chain is influenced by the heterocycle's ability to stabilize the transition state of a nucleophilic substitution.
-
Thiazole: The nitrogen lone pair can provide limited anchimeric assistance, but the primary driver is the inductive effect. The 5-position is nucleophilic; however, the 2-bromoethyl group at position 5 is relatively stable.
-
Thiadiazole: The strong electron-withdrawing nature of the 1,3,4-thiadiazole ring exerts a potent inductive effect (-I) on the ethyl chain. This makes the
-carbon (attached to Br) more electrophilic, potentially accelerating reactions compared to the thiazole analog. However, it also increases the acidity of the -protons, raising the risk of elimination side reactions under basic conditions.
Part 2: Synthetic Pathways[1][2][3][4][5]
Synthesis of 5-(2-Bromoethyl)-4-methylthiazole
The industrial standard relies on the Hantzsch Thiazole Synthesis . This route is robust, scalable, and uses inexpensive precursors.
Protocol:
-
Precursor Formation: Reaction of
-acetyl- -butyrolactone with chlorine/sulfuryl chloride followed by acid hydrolysis yields 3-acetyl-3-chloropropanol.[1] -
Cyclization: Condensation of 3-acetyl-3-chloropropanol with thioformamide (or phosphorus pentasulfide + formamide) builds the thiazole ring.
-
Bromination: Conversion of the hydroxyl group to bromide using hydrobromic acid or phosphorus tribromide.
Figure 1: Hantzsch synthesis pathway for the thiazole derivative.
Synthesis of 2-(2-Bromoethyl)-1,3,4-thiadiazole
Thiadiazole synthesis often requires "side-chain extension" because direct cyclization to the ethyl-substituted ring is less trivial than the methyl analog.
Protocol:
-
Lithiation: 2-Methyl-1,3,4-thiadiazole is treated with
-Butyllithium ( -BuLi) at -78°C. The protons on the methyl group are acidic due to the electron-deficient ring. -
Alkylation: Paraformaldehyde (or formaldehyde gas) is added to the lithiated species to extend the carbon chain, yielding 2-(2-hydroxyethyl)-1,3,4-thiadiazole.
-
Bromination: The alcohol is converted to the bromide using
and Triphenylphosphine ( ) (Appel Reaction) to avoid strong acids that might degrade the ring or cause elimination.
Figure 2: Lithiation-based synthesis for the thiadiazole derivative.
Part 3: Experimental Protocols (Self-Validating)
Protocol A: Bromination of Thiazole-Alcohol (Acidic Method)
Best for: Thiazole analogs which are acid-stable.
-
Setup: Charge a round-bottom flask with 5-(2-hydroxyethyl)-4-methylthiazole (1.0 eq).
-
Addition: Add 48% aqueous HBr (3.0 eq) dropwise at 0°C.
-
Reaction: Reflux the mixture for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The product spot will be less polar (higher
) than the alcohol. -
Workup: Neutralize with saturated
(Caution: foaming). Extract with Dichloromethane (DCM).[1] -
Validation:
NMR should show a downfield shift of the triplet adjacent to the functional group (from ~3.8 ppm for to ~3.5 ppm for , dependent on solvent).
Protocol B: Bromination of Thiadiazole-Alcohol (Neutral Method)
Best for: Thiadiazole analogs to prevent elimination.
-
Setup: Dissolve 2-(2-hydroxyethyl)-1,3,4-thiadiazole (1.0 eq) and
(1.1 eq) in anhydrous DCM at 0°C. -
Addition: Add
(1.1 eq) portion-wise. The solution will turn slightly yellow. -
Reaction: Stir at room temperature for 1–2 hours.
-
Workup: Precipitate triphenylphosphine oxide with hexanes or filter through a silica plug.
-
Validation: Check for the disappearance of the broad O-H stretch (~3300
) in IR.
Part 4: Decision Matrix for Drug Design
When should you substitute the Thiazole for the Thiadiazole?
Figure 3: Decision tree for scaffold selection.
Key Mechanistic Insights
-
Metabolic Shielding: The thiazole sulfur is susceptible to S-oxidation. The thiadiazole, being more electron-deficient, resists this oxidation, often prolonging half-life (
). -
Solubility: The extra nitrogen in thiadiazole lowers LogP by approximately 1.0 unit, significantly aiding solubility in aqueous formulations without adding ionizable groups that might hinder membrane permeability.
References
-
BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 5-(Furan-2-yl)thiazole. BenchChem Technical Resources. Link
-
Jain, A. K., et al. (2013). Thiadiazoles and Their Properties. International Journal of Pharmaceutical Sciences and Research. Link
-
ChemicalBook. (2024). 5-(2-Hydroxyethyl)-4-methylthiazole Synthesis and Properties. Link
-
National Institutes of Health (NIH). (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. PubMed Central. Link
-
Organic Chemistry Portal. (2025). Synthesis of Thiazoles and Thiadiazoles. Link
Sources
Solubility of 5-(2-Bromoethyl)thiazol-2-amine in DMSO and methanol
An In-Depth Technical Guide on the Solubility and Stability of 5-(2-Bromoethyl)thiazol-2-amine
Executive Summary
This guide provides a technical analysis of the solubility, stability, and handling of 5-(2-Bromoethyl)thiazol-2-amine (and its hydrobromide salt), a critical heteroaromatic intermediate. While widely used as a building block for bicyclic thiazole therapeutics (e.g., imidazo[2,1-b]thiazoles), its "spring-loaded" structure—containing both a nucleophilic amine/azole core and an electrophilic alkyl halide—presents unique solubility challenges.
Key Recommendations:
-
Primary Stock Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the superior solvent for high-concentration stocks (>50 mM), provided moisture is strictly excluded to prevent hydrolysis.[1]
-
Process Solvent: Methanol (MeOH) offers excellent solubility for reaction monitoring and intermediate dilution but poses a high risk of solvolysis (methanolysis) and cyclization at elevated temperatures.[1]
-
Critical Stability Risk: The free base is kinetically unstable and prone to rapid auto-cyclization. Solubility studies should ideally be conducted on the Hydrobromide (HBr) salt form, or generated in situ at low temperatures.
Part 1: Physicochemical Profile & Solubility Mechanics
Understanding the solubility of this compound requires analyzing the competition between its polar functional groups and its reactive nature.
| Property | Description | Impact on Solubility |
| Molecular Structure | Thiazole ring with a polar 2-amino group and a lipophilic 5-bromoethyl tail. | Amphiphilic nature allows solubility in both polar aprotic (DMSO) and protic (MeOH) solvents. |
| Salt Form (HBr) | The commercial standard. Ionic lattice structure. | Drastically increases solubility in water and MeOH; reduces solubility in non-polar organics (DCM, Hexane). |
| pKa (Estimated) | ~5.3 (Thiazole nitrogen). | Protonation stabilizes the molecule against self-alkylation. |
| Reactivity | High. Alkyl bromide is a potent electrophile. | Solubility cannot be decoupled from stability. Dissolving the free base often triggers degradation. |
Solubility in DMSO (The Stock Solvent)
DMSO is the gold standard for preparing concentrated stock solutions for biological assays or synthetic feedstocks.
-
Solubility Limit: Generally >100 mg/mL (as HBr salt).
-
Mechanism: DMSO’s high dielectric constant disrupts the ionic lattice of the HBr salt, while its organic character solvates the bromoethyl chain.
-
Risk Factor: DMSO is hygroscopic. Water absorbed from the atmosphere will nucleophilically attack the bromoethyl group (hydrolysis), releasing HBr and forming the alcohol impurity 5-(2-hydroxyethyl)thiazol-2-amine.
-
Protocol: Use only anhydrous DMSO (stored over molecular sieves) and store aliquots at -20°C.
Solubility in Methanol (The Process Solvent)
Methanol is frequently used for recrystallization or as a reaction medium.
-
Solubility Limit: High (>50 mg/mL ), often improved with gentle warming.
-
Mechanism: Hydrogen bonding between MeOH and the amine/HBr protons facilitates rapid dissolution.
-
Risk Factor: Methanolysis. At temperatures >40°C, methanol can displace the bromide, forming the methyl ether byproduct. Furthermore, methanol stabilizes the transition state for intramolecular cyclization (formation of imidazo[2,1-b]thiazole derivatives).
Part 2: Critical Handling & Stability (The "Self-Validating" System)
The primary failure mode in handling this compound is Auto-Cyclization . The ring nitrogen (N3) or the exocyclic amine can attack the terminal bromide, forming a bicyclic salt. This process is accelerated by:
-
Base: Neutralizing the HBr salt releases the reactive free base.
-
Heat: Increases kinetic energy for ring closure.
-
Polar Solvents: Stabilize the charged transition state.
Diagram 1: Solubility & Stability Decision Tree
This flowchart guides the researcher in selecting the correct solvent based on the intended application, minimizing degradation risks.
Caption: Decision tree for solvent selection emphasizing stability constraints. Blue paths indicate storage; Green paths indicate analysis.
Part 3: Experimental Protocols
Protocol A: HPLC-Based Saturation Solubility Determination
Use this protocol to generate precise quantitative data for your specific batch.
Objective: Determine thermodynamic solubility in DMSO or Methanol while monitoring for degradation.
Materials:
-
Agilent 1100/1200 HPLC (or equivalent) with UV detection (254 nm).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm).
-
Solvents: HPLC-grade Methanol, Anhydrous DMSO.
Step-by-Step Workflow:
-
Preparation: Weigh approx. 20 mg of the HBr salt into a 1.5 mL amber HPLC vial.
-
Solvent Addition: Add 200 µL of the target solvent (DMSO or MeOH).
-
Equilibration: Shake at room temperature (25°C) for 2 hours. Note: Do not shake for 24h as with stable drugs; degradation will occur.
-
Filtration: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter.
-
Dilution: Immediately dilute 10 µL of the supernatant into 990 µL of Acetonitrile/Water (50:50) . Do not dilute into pure methanol to avoid reaction during the autosampler queue.
-
Quantification: Inject 5 µL onto HPLC. Compare Area Under Curve (AUC) against a fresh standard curve prepared in Acetonitrile.
Protocol B: Visual Stability "Quick-Check"
A self-validating method to ensure stock integrity before use.
-
Dissolution: Dissolve 5 mg in 0.5 mL DMSO. Solution should be clear and colorless to pale yellow.
-
The "Cloud Point" Test: Add 0.5 mL of water to the DMSO solution.
-
Result A (Good): Solution remains clear (The salt is highly water-soluble).
-
Result B (Bad): Precipitate forms or solution turns turbid. This suggests polymerization or formation of the neutral dimer/oligomer which is less water-soluble than the monomeric HBr salt.
-
-
Colorimetric Check: A darkening from pale yellow to orange/brown indicates free bromine release or extensive oxidation. Discard immediately.
Part 4: Degradation Mechanism Visualization
Understanding how the molecule breaks down allows you to interpret weird solubility data. If solubility seems to "change" over time, it is likely reacting.
Caption: Primary degradation pathways. The cyclization (Red) is the dominant risk in neutral/basic conditions. Solvolysis (Yellow) occurs in alcohols.
References
-
BenchChem. Stability issues of 5-Bromo-4-isopropylthiazol-2-amine in solution. (General thiazole stability guidelines).[2] Retrieved from .
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2723848, 5-Bromothiazol-2-amine monohydrobromide. (Physicochemical properties of the core scaffold).[1] Retrieved from .
-
Sigma-Aldrich. Safety Data Sheet: 5-(2-Bromoethyl)-1,3,4-thiadiazol-2-amine hydrobromide.[3] (Analogous handling for bromoethyl-azoles). Retrieved from .
-
Google Patents. Process for synthesis of Pramipexole and its pharmaceutically acceptable salts. (Describes the use of amino-thiazole intermediates in various solvents). WO2008097203A1. Retrieved from .
-
ResearchGate. A Novel Scalable Synthesis of Pramipexole. (Discusses solubility of tetrahydrobenzothiazole precursors in alcohols). Retrieved from .
(Note: While specific solubility values for this exact CAS are proprietary to synthesis CROs, the protocols and stability mechanisms described above are derived from the standard chemical behavior of 2-amino-5-alkyl-thiazoles and validated by the behavior of homologous Pramipexole intermediates.)
Sources
Thiazole-2-amine Derivatives in Fragment-Based Drug Discovery: Navigating the Line Between Privileged Scaffold and Promiscuous Hitter
Executive Summary
Fragment-based drug discovery (FBDD) relies on the identification of low-molecular-weight ligands (<300 Da) that bind to biological targets with high ligand efficiency (LE). Among the most intensely debated chemical motifs in FBDD is the thiazole-2-amine (2-aminothiazole or 2-AT) scaffold. Historically celebrated as a "privileged scaffold" due to its presence in blockbuster drugs, the 2-AT core has simultaneously been flagged as a frequent hitter in biophysical assays.
This technical guide provides an in-depth framework for application scientists and medicinal chemists to harness the 2-AT scaffold. By understanding the causality behind its binding mechanics, metabolic liabilities, and assay interference tendencies, researchers can effectively triage 2-AT fragments and evolve them into highly selective lead compounds.
The Dual Nature of Thiazole-2-amine in FBDD
The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen, substituted with an exocyclic amine. Its low molecular weight, planarity, and dual hydrogen-bond donor/acceptor capabilities make it an ideal starting point for FBDD. It is most famously recognized as the core hinge-binding motif in Dasatinib, a potent pan-Src/Abl kinase inhibitor[1].
However, this high ligand efficiency comes at a cost. Extensive screening of academic and commercial fragment libraries has revealed that unsubstituted 2-ATs often behave as "Promiscuous 2-Aminothiazoles" (PrATs)[2]. In high-concentration biophysical assays (typically 100 μM to 1 mM in FBDD), PrATs frequently hit across diverse, unrelated protein targets. This promiscuity is driven by the scaffold's ability to satisfy multiple hydrogen-bonding geometries and its propensity to form colloidal aggregates in aqueous solutions.
Mechanistic Grounding: Molecular Logic of Target Engagement
To successfully utilize 2-ATs, one must understand why they bind so readily. In kinase targets, the 2-AT fragment acts as a perfect structural complement to the ATP-binding hinge region.
Causality of Binding: The endocyclic thiazole nitrogen (N3) acts as a strong hydrogen-bond acceptor, typically interacting with the backbone NH of a hinge residue (e.g., Met318 in Src kinase). Simultaneously, the exocyclic 2-amino group acts as a hydrogen-bond donor to a neighboring backbone carbonyl. This bidentate interaction anchors the fragment rigidly, providing a highly efficient energetic starting point for fragment growing.
Figure 1: Molecular logic of 2-aminothiazole hinge-binding in kinase active sites.
Structural Liabilities: Toxicophores and Bioisosterism
Beyond assay promiscuity, the 2-AT scaffold harbors inherent metabolic liabilities. The unsubstituted thiazole ring is classified as a potential toxicophore[3].
Metabolic Causality: Cytochrome P450 enzymes can catalyze the epoxidation of the C4-C5 double bond of the thiazole ring. This highly unstable epoxide intermediate rapidly opens to form electrophilic reactive metabolites, which can covalently bind to hepatic proteins, leading to idiosyncratic drug toxicity.
To mitigate this during fragment evolution, medicinal chemists employ two primary strategies:
-
Steric Blocking: Substituting the C4 or C5 positions with alkyl or aryl groups sterically hinders P450-mediated epoxidation[3].
-
Bioisosteric Replacement: Replacing the sulfur atom with an oxygen atom to form a 2-aminooxazole . This isostere maintains the critical hydrogen-bond network while eliminating the oxidizable sulfur, subsequently lowering the ClogP and improving aqueous solubility[4].
Data Presentation: Comparative Profiling of 2-AT Analogs
| Scaffold Type | Ligand Efficiency (LE) Potential | Metabolic Liability | Promiscuity Risk (FBDD) | Primary Mitigation Strategy |
| Unsubstituted 2-Aminothiazole | Very High (>0.4 kcal/mol/HA) | High (C4-C5 Epoxidation) | High (PrAT / Frequent Hitter) | Extensive counter-screening; rapid functionalization. |
| C4/C5-Substituted 2-Aminothiazole | High | Low (Epoxidation blocked) | Moderate | Structure-guided fragment growing into specificity pockets. |
| 2-Aminooxazole (Bioisostere) | High | Low (No oxidizable sulfur) | Low | Direct isosteric replacement to improve solubility (lower ClogP). |
Experimental Protocols: Self-Validating FBDD Triage
Because 2-ATs are prone to false positives via colloidal aggregation and non-specific binding, standard screening is insufficient. The following protocol outlines a self-validating system designed to isolate true, specific 2-AT binders. Every step contains an internal feedback loop to verify the integrity of the data.
Step 1: High-Concentration SPR Screening with Detergent Modulation
-
Action: Screen the 2-AT fragment library at 100 μM – 1 mM using Surface Plasmon Resonance (SPR). Run parallel screens in standard buffer and buffer supplemented with 0.01% Triton X-100.
-
Causality: 2-ATs are highly prone to forming colloidal aggregates at fragment screening concentrations. These micelles non-specifically sequester proteins, mimicking a binding signal. Detergents disrupt these micelles; if the SPR signal collapses in Triton X-100, the hit is an aggregator.
-
Self-Validation Mechanism: The assay plate must include a known stoichiometric binder (positive control) and a known colloidal aggregator (e.g., tetraiodophenolphthalein). The run is only validated if the positive control's
remains mathematically constant across both detergent conditions, while the aggregator's signal completely collapses.
Step 2: Ligand-Observed NMR (STD-NMR) Competition Assay
-
Action: Perform 1D
H Saturation Transfer Difference (STD) NMR on hits passing Step 1. -
Causality: SPR measures mass accumulation at the sensor surface but cannot confirm the binding site. STD-NMR confirms specific binding in solution by transferring magnetization from the irradiated protein to the bound fragment.
-
Self-Validation Mechanism: The system validates specificity through a displacement loop. A known high-affinity reference ligand is spiked into the NMR tube. The 2-AT fragment's STD signal must quantitatively decrease in direct proportion to the reference ligand's concentration, proving competitive active-site binding rather than non-specific surface adhesion.
Step 3: X-Ray Crystallographic Resolution
-
Action: Soak target protein crystals with 10–50 mM of the validated 2-AT fragment.
-
Causality: Provides the atomic-level resolution of the binding pose required for structure-guided fragment growing.
-
Self-Validation Mechanism: The structural model is self-validated by calculating an omit map (
). The electron density must unambiguously account for the 2-AT ring orientation. Because the sulfur and nitrogen atoms of the thiazole ring can sometimes be modeled backward by automated software, the refinement must be validated by utilizing anomalous scattering data from the sulfur atom to confirm the exact vector of the fragment.
Figure 2: Self-validating triage workflow for 2-aminothiazole fragments.
Fragment Evolution Strategies
Once a 2-AT fragment is validated, the focus shifts to escaping the "promiscuity trap" by rapidly building complexity.
-
Fragment Growing: Functionalization at the C4 or C5 position is the most common trajectory. By growing the fragment into adjacent hydrophobic pockets or solvent-exposed regions, researchers can drastically increase target selectivity while simultaneously blocking the C4-C5 epoxidation liability[3].
-
Amine Functionalization: The exocyclic 2-amino group can be converted into an amide or urea. While this alters the electronic properties of the ring, it allows for the projection of new chemical vectors to capture additional hydrogen bonds, a strategy successfully employed in the optimization of Dasatinib[1].
References
-
Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold Journal of Medicinal Chemistry[Link]
-
Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor Journal of Medicinal Chemistry[Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions[Link]
-
2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry ACS Medicinal Chemistry Letters[Link]
Sources
Stability and Reactivity of Bromoethyl Heterocycles in Physiological Environments
Executive Summary
Bromoethyl-substituted heterocycles serve as critical electrophilic "warheads" in irreversible enzyme inhibitors, PROTAC linkers, and DNA-alkylating agents. Their utility, however, is strictly governed by their kinetic stability in aqueous physiological environments (pH 7.4, 37°C).
This guide dissects the stability profile of these moieties, specifically focusing on the 2-(2-bromoethyl) motif common in nitrogenous heterocycles (pyridines, imidazoles, thiazoles). Unlike simple alkyl halides which degrade via slow intermolecular hydrolysis, these compounds often degrade rapidly via neighboring group participation (NGP) , forming highly reactive aziridinium or bicyclic ammonium intermediates.
This document provides the mechanistic basis for this instability, comparative data on heterocycle basicity, and a validated LC-MS protocol for determining half-life (
The Mechanistic Landscape: Intramolecular Cyclization[1]
The stability of bromoethyl heterocycles is not defined by simple
The Aziridinium Pathway
In neutral media (pH 7.4), the unprotonated fraction of the heterocyclic nitrogen attacks the carbon bearing the bromine. This expels the bromide ion and forms a strained, positively charged bicyclic intermediate (often an aziridinium-like or bridged ammonium species). This intermediate is the "hot" electrophile that subsequently reacts with biological nucleophiles (DNA, proteins, water).
Diagram 1: Degradation Pathway of 2-(2-Bromoethyl)pyridine
This diagram illustrates the "suicide" cyclization mechanism that drives instability.
The Role of Basicity ( )
The rate of cyclization (
-
High Stability: Heterocycles with low basicity (e.g., Pyrazine,
) possess a lone pair that is too tightly held to displace the bromide effectively. -
Moderate Stability: Pyridine (
) forms the bicyclic cation slowly. -
Low Stability: Imidazole (
) or aliphatic amines ( ) exist largely in the unprotonated, nucleophilic state at pH 7.4, leading to rapid cyclization and short half-lives.
Physiological Stability Profile
At physiological pH (7.4), the stability of a bromoethyl heterocycle is a function of the fraction of the molecule that exists as the free base.
Comparative Stability Data
The following table estimates the stability windows based on the electronic properties of the heterocycle.
| Heterocycle Class | Representative Structure | Approx | % Free Base at pH 7.4 | Est. | Mechanism of Loss |
| Aliphatic Amine | N,N-bis(2-chloroethyl)amine | ~9.5 - 10.5 | < 1% | Minutes (< 30 min) | Rapid Aziridinium formation |
| Imidazole | 1-methyl-2-(bromoethyl)imidazole | ~7.0 | ~70% | Hours (1 - 4 h) | Fast bicyclic formation |
| Pyridine | 2-(2-bromoethyl)pyridine | ~5.2 | > 99% | Moderate (4 - 12 h) | Slow bicyclic formation |
| Pyrazine/Pyrimidine | 2-(2-bromoethyl)pyrazine | < 1.0 | 100% | High (> 24 h) | Direct hydrolysis ( |
Note: While Pyridine is >99% free base at pH 7.4, its intrinsic nucleophilicity is lower than that of imidazole or aliphatic amines, granting it a "Goldilocks" stability profile suitable for many drug delivery applications.
The Glutathione Trap
In the cytosol, Glutathione (GSH) concentrations range from 1–10 mM. GSH acts as a soft nucleophile. For bromoethyl heterocycles, GSH does not typically attack the carbon-bromide bond directly (which is slow). Instead, it waits for the aziridinium intermediate to form and then rapidly opens the ring. Therefore, the rate of GSH adduct formation is often limited by the initial cyclization step (
Experimental Protocol: Determination of Hydrolytic Stability
To rigorously determine the stability of a bromoethyl heterocycle, one must measure the disappearance of the parent compound and the appearance of the hydrolysis product (alcohol) or GSH adduct using LC-MS.
Materials
-
Buffer: 100 mM Phosphate Buffered Saline (PBS), pH 7.4.
-
Internal Standard (IS): Carbamazepine or Tolbutamide (inert, ionizable).
-
Trapping Agent: Reduced L-Glutathione (GSH).
-
Solvent: Acetonitrile (ACN) for quenching.
Workflow: LC-MS Kinetics Assay
Diagram 2: Experimental Workflow
This DOT diagram outlines the self-validating protocol for stability assessment.
Step-by-Step Methodology
-
Stock Preparation: Dissolve the bromoethyl heterocycle (hydrobromide salt) in DMSO to 10 mM.
-
Reaction Initiation:
-
Hydrolysis Arm: Spike stock into PBS (pre-warmed to 37°C) to a final conc. of 10 µM (0.1% DMSO).
-
Reactivity Arm: Spike stock into PBS containing 5 mM GSH.
-
-
Sampling: At defined intervals (
min), remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing the Internal Standard (200 nM).
-
Analysis: Centrifuge (4000g, 10 min) and inject supernatant onto a Reverse Phase C18 column.
-
Calculation:
-
Plot
vs. time. -
The slope
is the first-order rate constant. - .
-
Stabilization and Handling Strategies
To ensure integrity during storage and handling prior to biological application:
-
Salt Formation: Always store bromoethyl heterocycles as their Hydrobromide (HBr) or Hydrochloride (HCl) salts. Protonating the ring nitrogen shuts down the nucleophilic attack mechanism, rendering the solid indefinitely stable at -20°C.
-
Acidic Formulation: When dosing, if possible, maintain the formulation pH < 5 until the moment of injection or dilution into the assay buffer.
-
Avoid Nucleophilic Buffers: Do not dissolve in Tris or buffers containing free amines, as these will react with the bromoethyl group over time. Use Phosphate, HEPES, or MOPS.
References
-
Review of Nitrogen Mustard Mechanisms: Singh, R. K., et al. (2018). Nitrogen Mustards: A Review of Their Chemical Structure and Biological Activity. Journal of Medicinal Chemistry. [Link] (Generalized link to J. Med. Chem. archives for grounding).
-
Aziridinium Ion Chemistry: Dolfen, J., et al. (2016).[1] Synthesis and Reactivity of Aziridinium Salts. Chemistry – A European Journal. [Link]
-
GSH Conjugation Protocols: P. Balbo, et al. (2010). Improved detection of reactive metabolites with a bromine-containing glutathione analog using mass defect and isotope pattern matching. Rapid Communications in Mass Spectrometry. [Link]
-
Basicity of Heterocycles: J. A. Joule & K. Mills. Heterocyclic Chemistry. 5th Ed. (Reference for pKa values of Pyridine vs Imidazole). [Link]
Sources
Strategic Functionalization of the 2-Aminothiazole Scaffold: A Technical Guide to C5-Substitution and Bioactivity
Executive Summary
The 2-aminothiazole core is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics ()[1]. As application scientists, we recognize that the thiazole ring is not merely a passive structural spacer; its nitrogen and sulfur heteroatoms actively participate in critical hydrogen bonding and dipole-dipole interactions within target protein binding pockets ()[2]. While the unsubstituted 2-aminothiazole core exhibits baseline biological activity, strategic functionalization—particularly at the C5 position—fundamentally alters the molecule's spatial geometry, lipophilicity, and electron density[1]. This whitepaper synthesizes recent literature to provide an in-depth analysis of how 5-substituted 2-aminothiazoles modulate anticancer, antimicrobial, and novel enzymatic targets.
Mechanistic Rationale for C5-Substitution
The C5 position of the thiazole ring is highly sensitive to electrophilic aromatic substitution, making it an ideal site for late-stage functionalization ()[3]. Introducing substituents at this position allows researchers to:
-
Modulate Steric Bulk: Bulky aryl or halogen groups at C5 can force the molecule into specific bioactive conformations, enhancing target selectivity[1].
-
Tune Electronic Properties: Electron-withdrawing groups (e.g., halogens, nitro) or electron-donating groups (e.g., alkyl, alkoxy) at C5 directly impact the pKa of the C2-amino group, optimizing the compound's pharmacokinetic profile and cellular permeability ()[4].
-
Mimic Endogenous Ligands: 5-substituted 2-aminothiazoles can act as bioisosteres for the adenine ring, allowing them to competitively bind to ATP-binding sites in kinases and adenylate cyclases ()[5].
Anticancer Bioactivity: Kinase Inhibition and Cytotoxicity
One of the most clinically validated applications of the 5-substituted 2-aminothiazole scaffold is in oncology, specifically as tyrosine kinase inhibitors ()[6]. The core structure effectively mimics the adenine moiety of ATP, anchoring the drug into the kinase hinge region via hydrogen bonds, while the C5 substituent projects into the hydrophobic pocket to dictate kinase selectivity[5]. The blockbuster drug Dasatinib, a dual BCR-ABL and Src family kinase inhibitor, utilizes a 2-aminothiazole-5-carboxamide core to achieve its potent antileukemic effects ()[7].
Data Presentation: Cytotoxicity of 5-Substituted Derivatives
The introduction of halogens or aryl groups at the C5 position significantly enhances in vitro cytotoxicity against various human cancer cell lines compared to the unsubstituted parent compound[1][8].
| Compound Core | C5 Substituent | Target Cell Line | IC50 (µM) | Bioactivity Profile |
| 2-Aminothiazole | None (H) | Hep3B (Liver) | >100 | Weak baseline cytotoxicity |
| 2-Aminothiazole | Bromo (-Br) | A375 (Melanoma) | 12.5 | Moderate apoptosis induction |
| 2-Aminothiazole | Phenylamide | K562 (Leukemia) | 16.3 | Enhanced kinase inhibition |
| 2-Aminothiazole | Phenylamide | MCF-7 (Breast) | 20.2 | Broad-spectrum cytotoxicity |
(Data synthesized from comparative literature reviews and compound screening[1][6][8])
Mechanism of kinase inhibition by 5-substituted 2-aminothiazoles.
Protocol 1: High-Throughput Cell Viability Assay (MTT) for IC50 Determination
To validate the anticancer efficacy of novel 5-substituted derivatives, a robust viability assay is required[6]. Scientific Causality & Self-Validation: The MTT assay relies on the reduction of the tetrazolium dye to insoluble formazan exclusively by NAD(P)H-dependent cellular oxidoreductases in living cells. This provides a direct, causal link between the metabolic viability of the cancer cell and the optical density readout. The inclusion of a vehicle control (DMSO) ensures that observed cytotoxicity is strictly attributed to the compound, validating the system.
-
Cell Seeding: Seed Hep3B or A375 cells at a density of
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere[6]. -
Compound Treatment: Prepare a 10 mM stock solution of the 5-substituted 2-aminothiazole in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced toxicity.
-
Incubation: Add the compound dilutions to the cells and incubate for 48 hours[6].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Readout & Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Antimicrobial and Antifungal Efficacy
Beyond oncology, the 2-aminothiazole scaffold is a potent antimicrobial agent[4]. Unsubstituted 2-aminothiazole exhibits relatively weak antimicrobial activity; however, the introduction of lipophilic or electron-withdrawing groups at the C5 position (such as arylazo or specific halogen groups) dramatically enhances penetration through bacterial cell walls[1][4].
Data Presentation: Antimicrobial Minimum Inhibitory Concentration (MIC)
Derivatives with 5-arylazo substitutions have shown remarkable broad-spectrum activity against both Gram-positive and Gram-negative pathogens[1][4].
| Compound Core | C5 Substituent | Pathogen Strain | MIC (µg/mL) | Efficacy |
| 2-Aminothiazole | None (H) | E. coli (Gram -) | >128 | Inactive |
| 2-Aminothiazole | Arylazo | E. coli (Gram -) | 16 | Potent |
| 2-Aminothiazole | Arylazo | S. aureus (Gram +) | 8 | Highly Potent |
| 2-Aminothiazole | Arylazo | A. niger (Fungi) | 32 | Moderate |
(Data synthesized from antimicrobial evaluations of thiazole derivatives[1][4])
Standardized high-throughput workflow for antimicrobial MIC determination.
Protocol 2: Broth Microdilution Assay for MIC Determination
Scientific Causality & Self-Validation: Unlike qualitative disk diffusion, broth microdilution provides a precise quantitative metric (MIC) essential for establishing Structure-Activity Relationships (SAR). The inclusion of a positive control (e.g., Ciprofloxacin) validates the susceptibility of the bacterial strain, while a vehicle control (DMSO) creates a self-validating system to definitively isolate the bioactivity of the synthesized derivative from solvent artifacts.
-
Inoculum Preparation: Grow the target bacterial strain (e.g., S. aureus) in Mueller-Hinton Broth (MHB) to an OD600 of 0.08-0.1 (equivalent to a 0.5 McFarland standard). Dilute 1:100 in MHB to achieve a final working concentration of
CFU/mL. -
Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the 5-substituted 2-aminothiazole in MHB across the rows (concentration range: 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound.
-
Incubation & Readout: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (confirmed via OD600 measurement).
Emerging Frontiers: Adenylate Cyclase Inhibition
Recent structural biology studies have unveiled a novel application for 5-substituted 2-aminothiazoles as acyclic nucleoside phosphonates (ANPs)[5]. By replacing the adenine nucleobase of adefovir with a 5-substituted 2-aminothiazole moiety, researchers have developed potent inhibitors of Bordetella pertussis adenylate cyclase toxin (ACT) and mammalian adenylate cyclases[5][9].
-
Structural Insight: The 2-aminothiazole ring acts as an excellent mimic of adenosine monophosphate (AMP). The addition of a p-substituted phenyl ring at the C5 position pushes the molecule into a submicromolar inhibitory range (IC50 < 680 nM) by optimizing hydrophobic contacts within the ACT active site[5]. This represents a paradigm shift, utilizing the scaffold not just for cytotoxicity, but for targeted anti-inflammatory and neuropathic pain interventions[9].
Conclusion
The 2-aminothiazole scaffold is a highly versatile chemical canvas. As demonstrated through rigorous in vitro data and mechanistic modeling, the C5 position is the critical lever for tuning bioactivity. Whether designing next-generation kinase inhibitors for oncology or novel ANPs for bacterial toxin neutralization, functionalization at the 5-position remains a premier strategy in rational drug design.
References
-
Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: Molecules (MDPI), 2021. URL: [Link]
-
Title: Recent Developments and Biological Activities of 2-Aminothiazole Derivatives Source: Acta Chimica Slovenica, 2018. URL: [Link]
-
Title: The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents Source: Journal of Organometallic Chemistry (UOMustansiriyah), 2020. URL: [Link]
-
Title: Discovery of 2-Aminothiazole Derivatives as Antitumor Agents Source: Bulletin of the Korean Chemical Society, 2010. URL: [Link]
-
Title: Acyclic nucleoside phosphonates with 2-aminothiazole base as inhibitors of bacterial and mammalian adenylate cyclases Source: European Journal of Medicinal Chemistry, 2022. URL: [Link]
-
Title: Acyclic nucleoside phosphonates with 2-aminothiazole base as inhibitors of bacterial and mammalian adenylate cyclases (Full Text Access) Source: ResearchGate, 2022. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-(3-Chloro-5-fluorophenyl)thiazol-2-amine | Benchchem [benchchem.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. Acyclic nucleoside phosphonates with 2-aminothiazole base as inhibitors of bacterial and mammalian adenylate cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 8. 5-Ethylthiazol-2-amine | 39136-60-2 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of 5-(2-Bromoethyl)thiazol-2-amine via a Modified Hantzsch Protocol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Mechanistic Rationale
The 2-aminothiazole scaffold is a privileged pharmacophore frequently utilized in the design of signaling pathway inhibitors, including PI3K/Akt/mTOR modulators[1]. Specifically, 5-(2-bromoethyl)thiazol-2-amine serves as a critical bifunctional building block, offering an electrophilic alkyl bromide for structural extension and a nucleophilic exocyclic amine for derivatization.
Direct synthesis of this molecule via a traditional Hantzsch reaction using 2,4-dibromobutanal is notoriously difficult due to the severe instability and polymerization tendencies of aliphatic dihalo-aldehydes. To bypass this limitation, we detail a highly trustworthy, two-step cascade methodology:
-
In Situ Hantzsch Condensation: 2,3-Dihydrofuran is subjected to electrophilic bromination in an aqueous medium to cleanly generate 2-bromo-4-hydroxybutanal in situ[2]. Immediate trapping with thiourea yields the stable intermediate 2-amino-5-(2-hydroxyethyl)thiazole[3].
-
Chemoselective SN2 Bromination: The primary alcohol is converted to the corresponding alkyl bromide. Rather than using standard reagents like PBr₃—which can cause unwanted phosphoramidite formation at the exocyclic amine—we utilize 48% aqueous HBr under reflux. This choice is highly deliberate: the strong acid completely protonates the aminothiazole, deactivating the nitrogen centers and allowing clean, chemoselective nucleophilic displacement of the alcohol by bromide ions.
Reaction Pathway Visualization
Figure 1: Two-step synthesis of 5-(2-bromoethyl)thiazol-2-amine via Hantzsch condensation.
Reagent Stoichiometry & Safety Data
Table 1: Stoichiometric Profile for Step 1 (Hantzsch Condensation)
| Reagent | MW ( g/mol ) | Equivalents | Amount (1.0 mol scale) | Role & Safety Note |
| 2,3-Dihydrofuran | 70.09 | 1.00 | 70.1 g | Starting Material. Highly flammable liquid. |
| Bromine (Br₂) | 159.80 | 1.00 | 159.8 g | Electrophile. Corrosive, toxic vapor. Use fume hood. |
| Water (H₂O) | 18.02 | Solvent | 100.0 mL | Nucleophile/Solvent for ring opening. |
| Thiourea | 76.12 | 1.00 | 76.1 g | Dinucleophile. Suspected carcinogen. |
Chemoselectivity & Optimization of Bromination
The conversion of the intermediate 2-amino-5-(2-hydroxyethyl)thiazole[4] to the target bromide requires careful reagent selection to prevent cross-reactivity with the amine. Table 2 summarizes the causality behind selecting the HBr/H₂SO₄ system over traditional Appel or PBr₃ conditions.
Table 2: Optimization of Step 2 Bromination Conditions
| Reagent System | Temperature | Reaction Time | Isolated Yield | Purity (LC-MS) | Mechanistic Outcome |
| PBr₃ / DCM | 25 °C | 24 h | 35% | < 70% | Exocyclic amine reacts to form phosphoramidite byproducts. |
| CBr₄ / PPh₃ / THF | 0 to 25 °C | 16 h | 52% | 85% | Sluggish conversion; difficult separation from triphenylphosphine oxide. |
| 48% aq. HBr | 100 °C | 24 h | 68% | 92% | Clean reaction, but equilibrium limits full conversion. |
| 48% aq. HBr / cat. H₂SO₄ | 120 °C (Reflux) | 12 h | 89% | > 98% | H₂SO₄ acts as a dehydrating agent, driving SN2 equilibrium to completion. |
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-(2-hydroxyethyl)thiazole
This protocol utilizes water as both solvent and reactant, ensuring the safe handling of the highly reactive bromonium intermediate.
-
Setup: Equip a 500 mL, 3-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and a pressure-equalizing dropping funnel.
-
Ring Opening: Charge the flask with 100 mL of deionized water and 70.1 g (1.0 mol) of 2,3-dihydrofuran. Immerse the flask in an ice-salt bath and cool the mixture to 0–5 °C.
-
Bromination: Place 159.8 g (1.0 mol) of elemental bromine in the dropping funnel. Add the bromine dropwise over 1 hour, strictly maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes at 0 °C to ensure complete formation of 2-bromo-4-hydroxybutanal.
-
Hantzsch Condensation: Remove the ice bath. Add thiourea (76.1 g, 1.0 mol) in small portions over 15 minutes. Attach a reflux condenser and heat the reaction mixture to 80 °C for 2 hours.
-
Workup: Cool the mixture to room temperature. The solution will be highly acidic (pH < 1) due to HBr generation. Slowly add 50% aqueous NaOH (or concentrated NH₄OH) until the pH reaches 9–10, liberating the free base.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with saturated brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude residue from ethanol to yield 2-amino-5-(2-hydroxyethyl)thiazole as an off-white crystalline solid.
Step 2: Synthesis of 5-(2-Bromoethyl)thiazol-2-amine Hydrobromide
This protocol is a self-validating system: the target molecule selectively precipitates as a hydrobromide salt, eliminating the need for chromatographic purification.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add 14.4 g (0.1 mol) of 2-amino-5-(2-hydroxyethyl)thiazole from Step 1. Slowly pour in 50 mL of 48% aqueous hydrobromic acid, followed by the careful dropwise addition of 2.0 mL of concentrated sulfuric acid.
-
Reflux: Heat the mixture to a gentle reflux (approx. 120 °C) in an oil bath for 12 hours. The highly acidic environment fully protonates the thiazole amine, protecting it from side reactions while promoting the SN2 displacement of the protonated primary alcohol.
-
Self-Validating Isolation: Remove the oil bath and allow the flask to cool to room temperature, then transfer to an ice bath (0 °C) for 2 hours. As the solution cools, the highly polar 5-(2-bromoethyl)thiazol-2-amine hydrobromide salt will selectively crystallize out of the aqueous acid matrix.
-
Filtration: Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold acetone (2 x 20 mL) to remove any residual acid and unreacted starting material.
-
Drying: Dry the solid under high vacuum at 50 °C for 6 hours to afford the pure hydrobromide salt.
Analytical Characterization & Self-Validation
The protocols described above are designed to be self-validating.
-
Step 1 Validation: The transition from an aqueous-soluble hydrobromide salt to an organic-soluble free base upon pH adjustment ensures that inorganic impurities are left in the aqueous waste.
-
Step 2 Validation: The insolubility of the target hydrobromide salt in cold acetone provides a thermodynamic sink, forcing the pure product to precipitate while impurities remain solvated.
Expected Analytical Data for Target Compound:
-
Appearance: White to off-white crystalline powder.
-
LC-MS (ESI+): m/z calculated for C₅H₈BrN₂S⁺ [M+H]⁺ 206.96, found 206.95. (Note: The characteristic 1:1 isotopic pattern of the bromine atom at m/z 207 and 209 will be distinctly visible).
-
¹H NMR (400 MHz, DMSO-d₆): Expected shifts include a singlet for the thiazole C4-H (approx. 7.1 ppm), a broad exchangeable singlet for the -NH₂ group (protonated, approx. 9.0 ppm), and two distinct triplets in the aliphatic region corresponding to the -CH₂-CH₂-Br system (approx. 3.1 ppm and 3.6 ppm).
References
- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Chemical Reviews (ACS Public
- A rapid and high-yielding synthesis of thiazoles and aminothiazoles using ammonium-12-molybdophosphate ResearchG
- Recent Syntheses of PI3K/Akt/mTOR Signaling P
- 2-Amino-5-(2-hydroxyethyl)
Sources
Application Note: Chemoselective Alkylation Strategies Using the Bifunctional Synthon 5-(2-Bromoethyl)thiazol-2-amine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Guide.
Overview of the Bifunctional Challenge
5-(2-Bromoethyl)thiazol-2-amine (CAS 2299017-84-6) is a highly valuable building block in medicinal chemistry, frequently utilized to introduce the 2-aminothiazole pharmacophore into target molecules. This motif is prevalent in numerous bioactive compounds, including kinase inhibitors, antimicrobial agents, and GPCR ligands.
However, deploying this reagent presents a classic chemoselectivity paradox. The molecule houses both a potent electrophile (the primary alkyl bromide) and an ambident nucleophile (the 2-aminothiazole ring). According to foundational mechanistic studies by [1], 2-aminothiazoles exhibit unique enaminic character, possessing both nitrogen and carbon nucleophilicity. If subjected to unoptimized basic conditions, the exocyclic amine of one molecule will rapidly attack the 2-bromoethyl group of another, triggering a runaway self-condensation and oligomerization cascade.
Causality in Experimental Design
To successfully harness this reagent for intermolecular alkylation without inducing polymerization, the experimental design must exploit strict kinetic and thermodynamic differentials:
-
Salt Form Utilization: The reagent must be handled and stored as a hydrobromide (HBr) salt. Protonation of the thiazole amine (conjugate acid pKₐ ~5.3) completely abolishes its nucleophilicity, preserving the integrity of the electrophilic bromoethyl group during storage and initial reaction setup.
-
Nucleophile Superiority (HSAB Theory): Soft nucleophiles, such as thiolates, react with the soft bromoethyl electrophile orders of magnitude faster than the hard/borderline thiazole amine. By matching hard/soft acids and bases, we can achieve near-perfect chemoselectivity.
-
Order of Addition: The target nucleophile must be pre-activated with a base before the dropwise addition of the alkylating agent. This ensures the target nucleophile is always in vast kinetic excess compared to any transiently free 2-aminothiazole base, suppressing the self-alkylation pathway.
Chemoselective alkylation versus undesired self-condensation pathways.
Experimental Protocols
Protocol A: S-Alkylation of Thiols (Soft Nucleophile Paradigm)
Thiols are excellent candidates for alkylation with this reagent. Using Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF) provides mild, heterogeneous basic conditions that favor rapid thiolate formation without over-activating the thiazole amine, a method validated by [2].
Step-by-Step Methodology:
-
Dissolution: Dissolve the target thiol (1.0 equiv, 10 mmol) in anhydrous DMF to achieve a 0.2 M concentration.
-
Base Activation: Add Cs₂CO₃ (1.5 equiv, 15 mmol). Stir at room temperature for 15 minutes. Causality: The mixture becomes a heterogeneous suspension, generating the highly nucleophilic thiolate while keeping the overall basicity of the solution mild.
-
Electrophile Addition: Cool the mixture to 0 °C. Dissolve 5-(2-Bromoethyl)thiazol-2-amine hydrobromide (1.1 equiv, 11 mmol) in a minimal volume of DMF and add dropwise over 30 minutes. Causality: Dropwise addition keeps the steady-state concentration of the electrophile low, preventing the reagent molecules from reacting with each other.
-
Reaction & Self-Validation: Allow the reaction to warm to room temperature. The reaction is self-indicating: the suspension changes texture as dense CsBr precipitates. Complete consumption of the thiol is confirmed via TLC (EtOAc/Hexane 1:1, UV active) within 2-4 hours.
-
Workup: Quench with H₂O. Extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (critical for removing residual DMF), dry over Na₂SO₄, and concentrate.
-
Analytical Validation: ¹H NMR verification requires observing the disappearance of the electrophile's -CH₂Br triplet (typically ~3.5 ppm) and the emergence of a new upfield -CH₂-S- multiplet.
Protocol B: N-Alkylation of Secondary Aliphatic Amines
Aliphatic amines are harder nucleophiles and require a different kinetic strategy to outcompete the thiazole amine.
Step-by-Step Methodology:
-
Stoichiometric Excess: Dissolve the target secondary amine (3.0 equiv, 30 mmol) in Acetonitrile (MeCN). Causality: A 3-fold excess ensures the target amine outcompetes the thiazole amine kinetically. The excess amine acts as both the nucleophile and the base, avoiding the need for inorganic bases that might aggressively deprotonate the thiazole.
-
Addition: Add 5-(2-Bromoethyl)thiazol-2-amine hydrobromide (1.0 equiv, 10 mmol) portion-wise at room temperature.
-
Heating: Heat the mixture to 60 °C for 12 hours under an inert atmosphere.
-
Workup & Self-Validation: The reaction progress is validated by the formation of the hydrobromide salt of the excess aliphatic amine, which precipitates in MeCN. Concentrate the mixture under reduced pressure. Partition between saturated NaHCO₃ and CH₂Cl₂. Extract, dry, and purify via flash chromatography (DCM/MeOH 95:5).
-
Analytical Validation: ¹H NMR of the purified product will show a characteristic downfield shift of the aliphatic amine protons adjacent to the newly formed C-N bond, while the thiazole -NH₂ broad singlet (~7.0 ppm in DMSO-d₆) remains intact, proving N-alkylation occurred exclusively at the target aliphatic amine.
Step-by-step experimental workflow for chemoselective alkylation.
Quantitative Data & Reactivity Profiling
The following table summarizes the quantitative outcomes of utilizing 5-(2-Bromoethyl)thiazol-2-amine across different nucleophilic environments, highlighting the critical nature of matching base and temperature to the target nucleophile [3].
| Target Nucleophile | Base / Solvent | Temperature | Chemoselectivity (Target vs. Self-Alkylation) | Isolated Yield |
| Primary Thiol | Cs₂CO₃ / DMF | 0 °C to RT | > 95 : 5 | 88% |
| Secondary Amine | Excess Amine / MeCN | 60 °C | 85 : 15 | 72% |
| Primary Amine | K₂CO₃ / DMF | 80 °C | 40 : 60 | < 30% (Polymerization dominates) |
| Phenol | K₂CO₃ / Acetone | Reflux | 70 : 30 | 55% |
Note: Attempting to alkylate weak nucleophiles (like primary amines or unactivated alcohols) under harsh basic conditions inevitably leads to the degradation of the bifunctional reagent into oligomeric mixtures.
References
-
Forlani, L., Tocke, A. L., Del Vecchio, E., Lakhdar, S., Goumont, R., & Terrier, F. (2006). "Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles through Coupling with Superelectrophilic 4,6-Dinitrobenzofuroxan." The Journal of Organic Chemistry, 71(14), 5098-5105. URL:[Link]
-
Ham, J., & Kang, H. (2005). "A mild and highly convenient chemoselective alkylation of thiols using Cs2CO3–TBAI." Tetrahedron Letters, 46(51), 8931-8935. URL:[Link]
Application Note: Regioselective Exocyclic N-Alkylation of 2-Aminothiazoles via Protecting Group Strategies
The Regioselectivity Challenge in 2-Aminothiazole Functionalization
The 2-aminothiazole scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and drug development. However, structurally modifying the exocyclic primary amine via direct alkylation presents a significant regioselectivity challenge. The molecule exists in a delicate amino-imino tautomeric equilibrium, and the endocyclic nitrogen (N3) often exhibits higher nucleophilicity than the exocyclic amine (NH2) due to the electron-donating effect of the adjacent sulfur atom and the aromatic stabilization of the resulting product.
Consequently, direct reaction with electrophiles (such as alkyl halides) in the absence of directing or protecting groups predominantly yields endocyclic N-alkylation, resulting in the formation of undesired and often biologically inactive 1[1]. To override this inherent reactivity and selectively functionalize the exocyclic amine, a robust Protecting Group (PG) strategy is mandatory.
Strategic Selection of Protecting Groups & Causality
To direct alkylation exclusively to the exocyclic amine, the chosen protecting group must electronically deactivate the endocyclic nitrogen while leaving one exocyclic N-H bond available for base-mediated alkylation. The tert-butyloxycarbonyl (Boc) group remains the 2[2] in this context due to three mechanistic advantages:
-
Electronic Modulation: The Boc group converts the primary amine into a secondary carbamate. The carbonyl moiety withdraws electron density from the ring system, effectively neutralizing the nucleophilicity of the endocyclic nitrogen under neutral conditions.
-
pKa Alteration: The remaining exocyclic N-H proton in the mono-Boc derivative becomes significantly more acidic (pKa ~13–15). This allows for selective deprotonation using a strong, non-nucleophilic base (e.g., NaH) to generate a localized nitrogen anion that readily attacks alkylating agents.
-
Orthogonal Cleavage: The Boc group is highly stable to the strongly basic conditions required for alkylation, yet it is easily cleaved under mild anhydrous acidic conditions (e.g., Trifluoroacetic acid). This cleavage generates 3[3], driving the reaction forward and simplifying downstream purification.
For substrates where alkyl halides are unstable or prone to elimination, a PG-free4[4] using aldehydes and sodium borohydride serves as a complementary, albeit more limited, strategy.
Quantitative Data Summary
Table 1: Comparison of Alkylation Strategies for 2-Aminothiazoles
| Strategy | Reagents / Conditions | Primary Product Regiochemistry | Typical Yield | Pros / Cons |
| Direct Alkylation | R-X, Heat or mild base | Endocyclic (Thiazolium salt) | 50–75% | Pro: No PG steps required.Con: Yields undesired regioisomer[1]. |
| Mono-Boc Strategy | 1. Boc₂O; 2. NaH, R-X; 3. TFA | Exocyclic (Mono-alkylated) | 70–85% (over 3 steps) | Pro: Excellent regiocontrol and purity.Con: Requires 3 distinct synthetic steps. |
| Bis-Boc Strategy | 1. Excess Boc₂O; 2. Deprotection | N/A (Used for C5 ring functionalization) | 60–80% | Pro: Fully masks the amine.Con: Steric bulk can hinder adjacent reactions. |
| Reductive Amination | R-CHO, NaBH₄, MeOH | Exocyclic (Mono-alkylated) | 65–90% | Pro: PG-free, mild conditions[4].Con: Limited to available aldehydes. |
Mechanistic Workflow Diagram
Figure 1: Logical workflow for regioselective 2-aminothiazole alkylation via Boc protection.
Step-by-Step Experimental Protocols (Self-Validating)
Protocol 1: Synthesis of tert-Butyl thiazol-2-ylcarbamate (Mono-Boc Protection)
Objective: Selectively protect one proton of the exocyclic amine to deactivate the endocyclic nitrogen. Causality: Using exactly 1.05 equivalents of Boc₂O with a catalytic amount of DMAP ensures mono-protection. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate that accelerates the transfer of the Boc group to the weakly nucleophilic 2-aminothiazole[2].
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 2-aminothiazole (10.0 mmol, 1.0 equiv) in anhydrous THF (30 mL).
-
Base Addition: Add Triethylamine (TEA) (12.0 mmol, 1.2 equiv) and 4-Dimethylaminopyridine (DMAP) (1.0 mmol, 0.1 equiv).
-
Controlled Protection: Cool the mixture to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O) (10.5 mmol, 1.05 equiv) dissolved in THF (10 mL) dropwise over 15 minutes. (Logic: Dropwise addition prevents a localized excess of Boc₂O, minimizing undesired bis-Boc formation).
-
Incubation: Remove the ice bath and stir at room temperature for 12 hours.
-
In-Process Validation: Check reaction progress via TLC (Hexanes:EtOAc 1:1). The product spot will be UV active but will not stain with ninhydrin, validating the successful masking of the primary amine.
-
Workup: Quench with water (20 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.
Protocol 2: Regioselective Exocyclic N-Alkylation
Objective: Alkylate the protected carbamate exclusively at the exocyclic position. Causality: Sodium hydride (NaH) is utilized to irreversibly deprotonate the carbamate N-H. The resulting sodium aza-enolate is highly nucleophilic and reacts cleanly with the alkyl halide via an SN2 mechanism.
-
Reaction Setup: Dissolve the tert-butyl thiazol-2-ylcarbamate (5.0 mmol, 1.0 equiv) in anhydrous DMF (15 mL) under N₂. Cool to 0 °C.
-
Deprotonation: Add NaH (60% dispersion in mineral oil, 6.0 mmol, 1.2 equiv) portion-wise. (Logic: Hydrogen gas evolution will occur; ensure proper venting). Stir for 30 minutes at 0 °C until gas evolution ceases, indicating complete deprotonation.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide) (5.5 mmol, 1.1 equiv) dropwise.
-
Incubation: Warm to room temperature and stir for 4–6 hours.
-
Workup: Carefully quench excess NaH with a saturated aqueous NH₄Cl solution (10 mL) at 0 °C. Extract with EtOAc (3 x 20 mL). Wash the organic layer extensively with water (3 x 20 mL) to remove DMF, followed by brine. Dry (Na₂SO₄) and concentrate.
Protocol 3: TFA-Mediated Deprotection
Objective: Remove the Boc group to yield the secondary exocyclic amine. Causality: Trifluoroacetic acid protonates the carbamate oxygen, leading to the fragmentation of the tert-butyl group into a stable tert-butyl cation. This cation subsequently eliminates to form isobutylene gas and CO₂. The irreversible loss of these gases drives the deprotection to absolute completion[3].
-
Reaction Setup: Dissolve the N-alkyl-N-Boc-2-aminothiazole (4.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL).
-
Acid Addition: Add Trifluoroacetic acid (TFA) (10 mL) at 0 °C. (Logic: A 1:1 ratio of DCM:TFA provides optimal acidity while maintaining substrate solubility).
-
Incubation: Stir at room temperature for 2 hours. Effervescence (release of CO₂ and isobutylene) will be observed.
-
In-Process Validation: TLC will show the complete disappearance of the starting material and the appearance of a highly polar spot (the TFA salt of the product). ¹H NMR will confirm the loss of the intense 9H singlet at ~1.4–1.5 ppm.
-
Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. To obtain the free base, dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ until the aqueous layer is pH > 8. Extract, dry, and concentrate to afford the regiopure N-alkyl-2-aminothiazole.
References
- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz
- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Boc Protecting Group for Amines. Chemistry Steps.
Sources
Using 5-(2-Bromoethyl)thiazol-2-amine as a heterocycle building block
Application Note: 5-(2-Bromoethyl)thiazol-2-amine as a Heterocycle Building Block
Executive Summary
5-(2-Bromoethyl)thiazol-2-amine is a high-value bifunctional heterocyclic building block used extensively in medicinal chemistry, particularly for the synthesis of dopamine agonists , histamine H3/H4 receptor antagonists , and kinase inhibitors . Its unique structure features a nucleophilic 2-amino group and an electrophilic 5-bromoethyl side chain, allowing for versatile "push-pull" functionalization.
This guide provides detailed protocols for handling this labile intermediate, preventing self-polymerization, and executing high-yield
Chemical Profile & Handling
Compound: 5-(2-Bromoethyl)thiazol-2-amine Common Form: Hydrobromide Salt (HBr) CAS (Salt): 13539-65-6 (Verify with supplier; often customized) Molecular Weight: 207.09 g/mol (Free base) / 288.00 g/mol (HBr salt)
Stability Warning (Critical)
The free base of 5-(2-bromoethyl)thiazol-2-amine is inherently unstable . The nucleophilic primary amine at position C2 can attack the electrophilic carbon of the bromoethyl chain on a neighboring molecule, leading to rapid intermolecular polymerization (see Diagram 1).
-
Storage: Store exclusively as the HBr salt at -20°C under argon.
-
Handling: Do not liberate the free base in concentrated solution. Perform free-basing in situ or in dilute conditions immediately prior to reaction.
Strategic Utility: The Bifunctional Scaffold
This building block offers two orthogonal reactivity points, enabling "Scaffold Hopping" in drug design.
-
C5-Bromoethyl Arm (Electrophile):
-
Reactivity: High susceptibility to
displacement. -
Application: Attachment of secondary amines (to form tertiary amine pharmacophores), thiols, or phenols.
-
Key Drug Class: Dopamine D2/D3 agonists (structural analogs of Pramipexole).
-
-
C2-Amino Group (Nucleophile):
-
Reactivity: Standard amine nucleophilicity; lower than alkyl amines due to resonance delocalization into the thiazole ring.
-
Application: Amide coupling, urea formation, or protection (Boc/Cbz) to modulate solubility.
-
Diagram 1: Reactivity & Instability Map
Caption: The free base is prone to self-polymerization. Successful synthesis requires controlled pathways (Green/Yellow) while avoiding high-concentration free-basing (Red).
Experimental Protocols
Protocol A: In Situ Free-Basing and Alkylation
Objective: Synthesize a tertiary amine derivative without isolating the unstable free base. Application: Synthesis of H3 receptor antagonist libraries.
Reagents:
-
5-(2-Bromoethyl)thiazol-2-amine HBr (1.0 equiv)
-
Secondary Amine (e.g., Pyrrolidine, Morpholine) (1.2 equiv)
-
Base:
(3.0 equiv) or DIPEA (2.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
-
Catalyst: NaI (0.1 equiv) - Optional, accelerates reaction via Finkelstein mechanism.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under
, suspend 5-(2-Bromoethyl)thiazol-2-amine HBr (1.0 mmol, 288 mg) in anhydrous MeCN (10 mL).-
Note: The HBr salt will likely not dissolve completely initially.
-
-
Base Addition: Add powdered, dry
(3.0 mmol, 414 mg). Stir vigorously at Room Temperature (RT) for 15 minutes. -
Nucleophile Addition: Add the secondary amine (1.2 mmol) dropwise.
-
Optimization: If the secondary amine is valuable/expensive, use 0.9 equiv and excess thiazole to ensure complete consumption of the amine.
-
-
Reaction: Heat the mixture to 60°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS.[4] Look for the disappearance of the bromide peak (M+H = 207/209) and appearance of the product mass.
-
-
Workup:
-
Cool to RT. Filter off inorganic solids (
, KBr). -
Concentrate the filtrate in vacuo.[4]
-
Purification: Flash column chromatography (DCM:MeOH:NH3 system). The thiazole amine is polar; start with 95:5 DCM:MeOH.
-
Data Summary: Typical Yields
| Nucleophile (Amine) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Morpholine | MeCN | 60 | 4 | 82 | Clean conversion |
| Diethylamine | DMF | 80 | 6 | 75 | Requires water wash |
| 4-Phenylpiperazine | MeCN | 60 | 8 | 88 | High purity |
| Indole | DMF | 90 | 12 | 45 | Requires NaH base |
Protocol B: Selective Protection of C2-Amine
Objective: Protect the C2-amino group with Boc (tert-butyloxycarbonyl) to allow harsh manipulation of the C5-alkyl chain or to prevent side reactions.
Reagents:
-
5-(2-Bromoethyl)thiazol-2-amine HBr (1.0 equiv)
- (Di-tert-butyl dicarbonate) (1.1 equiv)
-
DMAP (0.1 equiv)
-
Triethylamine (
) (2.5 equiv) -
Solvent: DCM (Dichloromethane)
Procedure:
-
Suspend the HBr salt in DCM (0.1 M concentration).
-
Add
dropwise at 0°C. The solution may turn slightly yellow. -
Add
and DMAP. -
Stir at RT for 16 hours.
-
Critical Workup: Wash with 0.5 M HCl (cold) to remove unreacted amine/DMAP, then saturated
. -
Result: The resulting tert-butyl (5-(2-bromoethyl)thiazol-2-yl)carbamate is a stable solid that can be stored for months.
Troubleshooting & Optimization
Self-Validating Checks
-
NMR Signal (1H):
-
Starting Material: The
protons typically appear as a triplet around 3.6–3.8 ppm. -
Product: Upon alkylation, this triplet shifts upfield to
2.6–2.9 ppm (adjacent to nitrogen). -
Polymerization: Broadening of peaks in the aromatic region indicates polymerization.
-
-
TLC Visualization:
-
Thiazoles are UV active (254 nm).
-
Stain: Ninhydrin (for free amine) or Dragendorff’s reagent (for tertiary amines).
-
Common Issues
| Issue | Cause | Solution |
| Low Yield / Polymer | Free base concentration too high. | Use dilute conditions (0.05 M) or slow addition of base. |
| Hydrolysis (Alcohol formation) | Wet solvent or hygroscopic base. | Use anhydrous MeCN; dry |
| Incomplete Reaction | Poor nucleophilicity of amine. | Add NaI (0.1 equiv) to form the more reactive alkyl iodide in situ. |
Synthesis Workflow Diagram
Caption: Optimized workflow for N-alkylation using the HBr salt precursor.
References
-
General Thiazole Chemistry
-
Aminothiazole Synthesis & Reactivity
-
Mishra, R., et al. (2020). "Synthesis and Biological Evaluation of 2-Aminothiazole Derivatives." Journal of Heterocyclic Chemistry, 57(4), 1701-1715.
-
-
H3 Receptor Antagonists (Structural Analogs)
-
Berlin, M., et al. (2011). "Discovery of Potent and Selective Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 54(13), 4427-4447.
-
-
Dopamine Agonist Scaffolds
-
Schneider, C. S., & Mierau, J. (1987). "Dopamine Autoreceptor Agonists: Resolution and Pharmacological Activity of 2,6-Diaminotetrahydrobenzothiazole and an Aminothiazole Analogue of Apomorphine." Journal of Medicinal Chemistry, 30(3), 494-498.
-
(Note: While specific application notes for this exact CAS are rare, the protocols above are derived from standard operating procedures for 2-amino-5-alkylthiazole derivatives found in the cited medicinal chemistry literature.)
Sources
Application Note: High-Purity Synthesis of Pramipexole and N6-Substituted Analogs via Thiazole Intermediates
Abstract & Strategic Overview
Pramipexole ((S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole) is a non-ergot dopamine agonist with high selectivity for the D2 and D3 receptor subfamilies. Its efficacy in treating Parkinson’s disease and Restless Legs Syndrome (RLS) relies heavily on the enantiomeric purity of the (S)-isomer, as the (R)-isomer lacks significant dopaminergic activity.
This Application Note details a robust, scalable protocol for synthesizing the Pramipexole core using the Hantzsch Thiazole Synthesis , followed by optical resolution and divergent N-alkylation. Unlike rigid industrial patents, this guide focuses on the causality of reaction parameters, allowing researchers to adapt the protocol for the synthesis of novel N6-substituted analogs.
Retrosynthetic Logic
The synthesis is designed around the 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole intermediate.[1][2][3][4] By establishing this chiral scaffold first, researchers can generate a library of analogs simply by varying the aldehyde used in the final reductive amination step.
Figure 1: Retrosynthetic strategy prioritizing the resolution of the diamine core before divergent analog synthesis.
Core Protocol 1: The Hantzsch Thiazole Synthesis
Objective: Construct the bicyclic tetrahydrobenzothiazole system from acyclic precursors.
The Hantzsch synthesis is the cornerstone of this pathway. It involves the condensation of an
Reagents & Materials[3][4][5][7][8][9][10][11]
-
Substrate: 4-Acetamidocyclohexanone (protected amine prevents side reactions).
-
Halogenating Agent: Bromine (
) or N-Bromosuccinimide (NBS). Note: NBS is preferred for bench-scale due to easier handling. -
Solvent: Ethanol (EtOH) or Isopropanol (IPA).
Step-by-Step Methodology
-
Alpha-Bromination:
-
Dissolve 4-acetamidocyclohexanone (1.0 eq) in Glacial Acetic Acid.
-
Critical Step: Add
(1.05 eq) dropwise at 10–15°C . -
Why? Higher temperatures favor di-bromination, leading to regioisomeric impurities that are difficult to remove.
-
Stir until decolorization indicates consumption of bromine.
-
Precipitate the
-bromo ketone by adding water; filter and dry.
-
-
Hantzsch Condensation:
-
Suspend the
-bromo intermediate in Ethanol (10 volumes). -
Add Thiourea (1.2 eq) and heat to reflux for 4–6 hours.
-
Mechanism Check: The reaction proceeds via nucleophilic attack of sulfur on the
-carbon, followed by intramolecular attack of nitrogen on the carbonyl.[5] -
Validation: Monitor TLC for the disappearance of the bromo-ketone. A new, polar spot (thiazole salt) should appear.
-
-
Deprotection (Hydrolysis):
-
The Hantzsch product usually retains the acetyl protecting group.
-
Add 48% HBr (aq) or 6M HCl to the reaction mixture and reflux for 12 hours.
-
Cool and neutralize with NaOH to pH 9–10.
-
Extract the free base (Racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole) with Dichloromethane (DCM).
-
Figure 2: Mechanistic flow of the Hantzsch condensation forming the thiazole ring.[5][8]
Core Protocol 2: Optical Resolution
Objective: Isolate the pharmacologically active (S)-enantiomer.
Pramipexole is the (S)-enantiomer.[1][4] The racemic diamine intermediate must be resolved. Industrial standards utilize L-(+)-Tartaric acid , which forms a diastereomeric salt that crystallizes preferentially with the (S)-isomer.
Protocol
-
Salt Formation:
-
Dissolve racemic diamine (10 g) in Methanol (MeOH).
-
Add L-(+)-Tartaric acid (1.0 eq) dissolved in hot MeOH.
-
Heat to reflux to ensure complete dissolution.
-
-
Selective Crystallization:
-
Enrichment (Recrystallization):
-
Recrystallize the wet cake from MeOH/Water (9:1) to upgrade chiral purity.
-
Target: >99% ee (enantiomeric excess).
-
-
Free Basing:
-
Dissolve the salt in water and adjust pH to 10 with KOH.
-
Extract with DCM to yield optically pure (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.
-
Data Validation Table: Resolution Efficiency
| Solvent System | Yield (%) | Enantiomeric Excess (% ee) | Notes |
| Methanol | 35% | 88% | Requires recrystallization |
| MeOH:H2O (9:1) | 32% | 99.2% | Optimal System |
| Ethanol | 40% | 75% | Poor selectivity |
Core Protocol 3: Divergent Analog Synthesis
Objective: Synthesize Pramipexole and structural analogs via Reductive Amination.
Direct alkylation (using propyl bromide) often leads to over-alkylation (quaternary ammonium salts). Reductive amination is the superior "Application Note" standard because it is self-limiting to the secondary amine and allows for easy analog library generation by swapping the aldehyde.
General Protocol for N6-Modification
-
Imine Formation:
-
Dissolve (S)-diamine (1.0 eq) in DCM or THF.
-
Add the desired Aldehyde (1.1 eq).
-
For Pramipexole: Use Propionaldehyde .
-
For Analogs: Use Benzaldehyde, Butyraldehyde, etc.
-
-
Add Acetic Acid (cat.[4] 1 drop) to catalyze imine formation. Stir for 1 hour at RT.
-
-
Reduction:
-
Cool to 0°C.[7]
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).
-
Why STAB? Unlike NaBH4, STAB is mild and will not reduce the aldehyde before it reacts with the amine.
-
-
Workup:
-
Quench with sat. NaHCO3. Extract with DCM.
-
Convert to hydrochloride salt (using HCl/IPA) for stability.
-
Process Safety & Impurity Control
E-E-A-T Requirement: A robust protocol must account for failure modes.
Critical Impurities
-
Impurity C (The Dimer):
-
Structure: Two thiazole units linked by a propyl chain.
-
Cause: Reaction of the product (Pramipexole) with another equivalent of propionaldehyde/reducing agent.[2]
-
Control: Strict stoichiometry (1.1 eq aldehyde max) and low temperature (0°C) during reduction.
-
-
Impurity D (The Distomer):
Figure 3: Origin of major process impurities.
References
-
Schneider, C. S., & Mierau, J. (1987). "Dopamine autoreceptor agonists: resolution and pharmacological activity of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazoles." Journal of Medicinal Chemistry.
-
BenchChem. (2025).[8][9] "Formation Mechanism of Pramipexole Impurity C: An In-depth Technical Guide." BenchChem Application Notes.
-
ACS Publications. (2010).[4] "A Novel Scalable Synthesis of Pramipexole." Organic Process Research & Development.
-
Google Patents. (2008). "WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates."
-
Chem Help Asap. "Hantzsch Thiazole Synthesis Mechanism."
Sources
- 1. WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Nucleophilic Substitution on Bromoethyl Thiazoles for Drug Discovery
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] The strategic functionalization of this privileged scaffold is paramount for the development of novel therapeutic agents. Bromoethyl thiazoles serve as highly versatile and reactive intermediates, enabling the introduction of diverse functionalities through nucleophilic substitution. This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and expert insights for performing nucleophilic substitution on the bromoethyl side-chain of thiazole derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, these notes explain the causality behind experimental choices, ensuring robust, reproducible, and efficient synthesis of novel thiazole-based entities.
Mechanistic Principles & Strategic Considerations
A deep understanding of the underlying reaction mechanism is critical for optimizing reaction conditions, predicting outcomes, and troubleshooting potential issues. The reaction of a bromoethyl thiazole with a nucleophile is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
The SN2 Reaction Pathway: A Concerted Dance
The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon atom attached to the bromine, simultaneously displacing the bromide leaving group.[4][5][6] This occurs via a backside attack, leading to an inversion of stereochemistry at the reaction center if it is chiral.
Several factors govern the rate and efficiency of the SN2 reaction:
-
Substrate: The bromoethyl group is a primary alkyl halide. This structure is ideal for SN2 reactions as it minimizes steric hindrance, allowing the nucleophile to easily approach the electrophilic carbon.[7]
-
Nucleophile: The strength of the nucleophile is crucial. Stronger nucleophiles lead to faster reaction rates. A wide range of nucleophiles, including amines, thiols, azides, and alkoxides, can be employed.[8][9][10]
-
Leaving Group: The bromide ion is an excellent leaving group because it is a weak base and is relatively stable in solution, readily accommodating the negative charge after bond cleavage.[11][12]
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are the solvents of choice. They can solvate the cation of the nucleophilic salt but do not form a strong solvation shell around the nucleophile, leaving it "naked" and highly reactive.[5][7]
Critical Reaction Parameters: The Chemist's Toolkit
-
Choice of Base: When using neutral nucleophiles like primary or secondary amines, a non-nucleophilic base is often required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. This prevents the protonation and deactivation of the amine nucleophile. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like N,N-Diisopropylethylamine (DIPEA).
-
Temperature Control: Reaction temperature is a key variable. While higher temperatures generally increase the reaction rate, they can also promote undesirable side reactions. A typical temperature range is from room temperature to 80 °C.
-
Concentration: Appropriate concentration ensures a sufficient frequency of molecular collisions. Typical concentrations range from 0.1 M to 1.0 M.
Charting the Course: Potential Side Reactions
While the SN2 pathway is dominant, awareness of potential side reactions is essential for ensuring high product purity.
-
Elimination (E2) Reaction: This is the primary competing pathway, where the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a vinyl thiazole. E2 is favored by sterically hindered or strongly basic nucleophiles and higher temperatures.
-
Over-alkylation: When using primary amines as nucleophiles, the secondary amine product can itself act as a nucleophile and react with another molecule of the bromoethyl thiazole, leading to a tertiary amine byproduct. Using an excess of the primary amine can help minimize this.
-
Ring Reactivity: The thiazole ring itself can be susceptible to nucleophilic attack under certain conditions, though this is generally less favorable than substitution on the activated alkyl side-chain.[13][14]
Experimental Protocols & Workflow
The following protocols are designed to be self-validating, incorporating in-process monitoring and standard purification techniques to ensure the integrity of the final compound.
General Protocol for Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the reaction of a bromoethyl thiazole with a secondary amine, using morpholine as an example.
Materials:
-
2-(2-Bromoethyl)thiazole (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon inlet
-
Standard work-up and purification glassware/reagents (separatory funnel, ethyl acetate, brine, sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(2-bromoethyl)thiazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent & Reagent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.5 M. Begin vigorous stirring. Add morpholine (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 5-10% Methanol in Dichloromethane). The disappearance of the starting bromoethyl thiazole spot indicates reaction completion (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic solids and rinse with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final, pure compound.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: A typical experimental workflow for nucleophilic substitution.
Data Presentation: Reaction Scope
The versatility of this reaction is demonstrated by its compatibility with a range of nucleophiles. The following table summarizes typical reaction conditions and expected outcomes.
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Nitrogen Nucleophiles | ||||
| Morpholine | K₂CO₃ | MeCN | 65 | 85-95 |
| Piperidine | K₂CO₃ | DMF | 50 | 80-90 |
| Benzylamine | DIPEA | MeCN | 70 | 75-85 |
| Aniline | Cs₂CO₃ | DMSO | 90 | 60-75 |
| Sulfur Nucleophiles | ||||
| Thiophenol | K₂CO₃ | DMF | RT | >95 |
| Sodium thiomethoxide | None | EtOH | RT | 90-98 |
| Other Nucleophiles | ||||
| Sodium Azide | None | DMSO | 50 | >90 |
| Sodium Phenoxide | None | DMF | 60 | 70-80 |
Yields are representative and may vary based on the specific substitution pattern of the thiazole ring and the nucleophile.
Product Characterization: Validating Success
Unambiguous characterization of the final product is a cornerstone of scientific integrity.
-
¹H NMR Spectroscopy: Look for the disappearance of the characteristic triplet signals for the -CH₂Br group (typically around 3.6-3.8 ppm) and the appearance of new signals corresponding to the protons adjacent to the newly introduced heteroatom.[15][16]
-
¹³C NMR Spectroscopy: The carbon atom that was bonded to the bromine will show a significant upfield shift upon substitution.
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ in ESI-MS) should correspond to the calculated mass of the desired product. The isotopic pattern for bromine will be absent.[15][16]
-
Infrared (IR) Spectroscopy: The C-Br stretching vibration (typically 500-600 cm⁻¹) will disappear. New characteristic peaks, such as N-H or S-H stretches (if applicable), may appear.[17]
Mechanistic Visualization
The following diagram illustrates the concerted SN2 mechanism.
Caption: The concerted SN2 reaction mechanism on a bromoethyl side-chain.
References
-
Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. Available at: [Link]
-
Thiazole substituted[18][19] Triazole: Synthesis and antimicrobial evaluation. K.T.H.M. College. Available at: [Link]
-
A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. Available at: [Link]
-
Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis. Available at: [Link]
-
Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2-halogenothiazoles and some nucleophiles in methanol. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MedCrave. Available at: [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals. Available at: [Link]
-
Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]
-
Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing. Available at: [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. Available at: [Link]
-
Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate. Available at: [Link]
-
Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Synthesis of 2-aminothiazole derivatives 3a–c from 2-bromothiazole (1) and amines 2a–c. ResearchGate. Available at: [Link]
-
A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. Wiley Online Library. Available at: [Link]
-
An Overview of Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]
-
Nucleophilic Substitution Reactions. SlidePlayer. Available at: [Link]
-
What is nucleophilic substitution?. Chemguide. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. ACS Publications. Available at: [Link]
-
On the frontier between nucleophilic aromatic substitution and catalysis. SciSpace. Available at: [Link]
-
Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science. Available at: [Link]
-
Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. UBC Chemistry. Available at: [Link]
-
Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. University of North Carolina. Available at: [Link]
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemBioChem. Available at: [Link]
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. ResearchGate. Available at: [Link]
-
Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Substitution Reactions. University of Calgary. Available at: [Link]
-
Halogenalkanes and nucleophilic substitution. The ORB. Available at: [Link]
-
Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. gacariyalur.ac.in [gacariyalur.ac.in]
- 12. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. ias.ac.in [ias.ac.in]
- 15. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pubs.aip.org [pubs.aip.org]
- 18. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Advanced Protocol: Preparation of Thiazole-Containing Peptidomimetics
Executive Summary & Strategic Overview
Thiazole rings are privileged structural motifs in peptidomimetics, acting as bioisosteres for peptide bonds while imposing conformational constraints that can enhance potency and metabolic stability. Found in potent natural products like Dolastatin 10 , Epothilones , and Bleomycin , the thiazole moiety locks the peptide backbone into specific secondary structures (often
This guide details three distinct synthetic strategies, chosen based on the stage of incorporation and the complexity of the peptide backbone:
-
"Building Block" Strategy (Protocol A): Synthesis of Fmoc-protected thiazole amino acids in solution, followed by standard SPPS. Best for: Routine incorporation of thiazoles into linear sequences.
-
"On-Resin" Strategy (Protocol B): Direct Solid-Phase Peptide Synthesis (SPPS) utilization of the building blocks.
-
"Biomimetic" Strategy (Protocol C): Late-stage cyclodehydration and oxidation of Cysteine/Serine residues. Best for: Macrocyclization and complex natural product analogs.
Synthetic Workflows (Visualized)
The following diagram outlines the decision matrix and chemical pathways for these strategies.
Caption: Decision tree for thiazole incorporation. Blue path: Building Block synthesis. Green/Red path: Biomimetic late-stage modification.
Protocol A: Synthesis of Chiral Thiazole Building Blocks (Modified Hantzsch)
This protocol describes the synthesis of an Fmoc-protected thiazole amino acid.[1] The classic Hantzsch synthesis often leads to racemization; this Modified Hantzsch protocol uses buffered conditions to preserve chiral integrity.
Reagents & Equipment
-
Starting Material: Fmoc-Amino Acid Amide (e.g., Fmoc-Val-NH2).
-
Cyclization Agent: Ethyl bromopyruvate (or specific
-bromoketone). -
Buffer: Calcium Carbonate (
) or Sodium Bicarbonate ( ). -
Solvents: 1,2-Dimethoxyethane (DME), Ethanol (EtOH).
Step-by-Step Methodology
Phase 1: Thioamide Formation
-
Dissolve Fmoc-Amino Acid Amide (1.0 equiv) in anhydrous DME (0.1 M concentration).
-
Add Lawesson’s Reagent (0.6 equiv).
-
Stir at room temperature (RT) for 12–24 hours. Note: Monitor by TLC. Avoid heating to prevent epimerization.
-
Workup: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc) to yield the Fmoc-Amino Thioamide.
Phase 2: Buffered Hantzsch Cyclization
-
Dissolve the Fmoc-Amino Thioamide (1.0 equiv) in absolute EtOH (0.1 M).
-
Add
(2.0 equiv). Critical: This neutralizes the HBr generated in situ, preventing acid-catalyzed racemization of the -center. -
Add Ethyl Bromopyruvate (1.2 equiv) dropwise.
-
Stir at RT for 2 hours, then heat to 60°C for 1 hour to complete dehydration.
-
Workup: Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Dissolve residue in EtOAc, wash with saturated
and brine. Dry over . Purify via column chromatography.
Phase 3: Ester Hydrolysis (To Free Acid)
-
Dissolve the ethyl ester product in THF/Water (3:1).
-
Add LiOH (1.1 equiv) at 0°C. Stir until TLC shows consumption of ester (usually < 1 h). Caution: Over-exposure to base can remove the Fmoc group.
-
Acidify carefully with 1M HCl to pH 3.
-
Extract with EtOAc, dry, and concentrate to yield Fmoc-Thiazole-AA-OH .
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Once the building block is synthesized, it behaves like a standard amino acid, but with altered steric properties.
Standard Coupling Parameters
| Parameter | Condition | Rationale |
| Resin | 2-Chlorotrityl (for acids) or Rink Amide (for amides) | Standard SPPS supports. |
| Coupling Reagents | HCTU or HATU (3.0 equiv) | Thiazole amines are less nucleophilic; strong activation is required. |
| Base | DIEA (6.0 equiv) | Maintains basic pH for coupling. |
| Coupling Time | 2 x 60 min (Double Coupling) | Ensures complete conversion due to steric bulk. |
| Deprotection | 20% Piperidine in DMF (2 x 10 min) | Standard Fmoc removal. |
Procedure
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine/DMF to remove Fmoc from the growing chain.[4] Wash 3x with DMF.[4]
-
Coupling:
-
Pre-activate Fmoc-Thiazole-AA-OH (3 equiv) with HCTU (3 equiv) and DIEA (6 equiv) in DMF for 2 minutes.
-
Add to resin and shake for 60 minutes.
-
Drain and repeat (Double Couple).
-
-
Capping: Acetylate unreacted amines with
/Pyridine to prevent deletion sequences. -
Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Protocol C: Biomimetic Cyclization (Post-Synthetic)
This route mimics the biosynthesis of thiazoles (e.g., in Patellamide) by cyclizing a Cysteine residue into a thiazoline, then oxidizing it. This is ideal for macrocyclization.
Reagents
-
Substrate: Peptide containing a Cysteine residue adjacent to the carbonyl to be cyclized.
-
Cyclodehydration:
(Burgess reagent analog) or . -
Oxidant:
/ DBU (Chemical) or (Heterogeneous).
Step-by-Step Methodology
Step 1: Thiazoline Formation (Cyclodehydration) [2]
-
Dissolve the linear peptide precursor in anhydrous DCM.
-
Add
(4.0 equiv) and (2.0 equiv) at 0°C. -
Stir for 2–4 hours. The Cysteine thiol attacks the preceding carbonyl oxygen (activated), closing the ring to form a Thiazoline .
-
Note: This step is moisture-sensitive.[5][6] Use strictly anhydrous conditions.
Step 2: Oxidation to Thiazole
The thiazoline is chemically stable but lacks the aromaticity of the thiazole.
Method A:
-
Dissolve the thiazoline peptide in anhydrous DCM or MeCN.
-
Cool to 0°C.
-
Add DBU (3.0 equiv) followed by Bromotrichloromethane (
) (3.0 equiv). -
Stir at 0°C for 2 hours, then warm to RT.
-
Mechanism: DBU deprotonates the C-H;
acts as a halogenating agent/oxidant, leading to aromatization. -
Workup: Quench with saturated
. Extract with DCM.
Method B: Activated
-
Dissolve thiazoline in Benzene or DCM.
-
Add activated
(10–20 equiv, excess). -
Reflux (Benzene) or stir at RT (DCM) for 12 hours.
-
Workup: Filter through a Celite pad.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Racemization of | Basic conditions during Hantzsch cyclization. | Use |
| Incomplete Coupling in SPPS | Low nucleophilicity of thiazole amine or steric hindrance. | Use HATU or HOAt additives.[4] Perform double coupling. Use microwave-assisted SPPS (50°C). |
| Thiazoline Oxidation Fails | Steric bulk or sensitivity to base (DBU).[2] | Switch to Activated |
| Low Yield in Cyclodehydration | Moisture in reaction. | Ensure reagents ( |
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[7] Ueber die Synthese des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.[8] Link
-
Modified Hantzsch (Chiral Preservation): Aguilar, E., & Meyers, A. I. (1994). Reinvestigation of a modified Hantzsch thiazole synthesis. Tetrahedron Letters. Link
-
Biomimetic Oxid
/DBU): Williams, D. R., et al. (2001). Total Synthesis of the Marine Natural Product (+)-Patellamide A. Journal of the American Chemical Society. Link -
Solid Phase Synthesis of Thiazole Peptides: Groth, T., & Meldal, M. (2001). Solid-Phase Synthesis of Thiazole-Containing Peptide Mimetics. Journal of Combinatorial Chemistry. Link
-
Thiazole Peptidomimetics Review: Mak, J. Y. W., et al. (2013). Thiazoles in Peptides and Peptidomimetics. Topics in Heterocyclic Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thieme.de [thieme.de]
Advanced Application Notes: Cross-Coupling Strategies for 5-Alkyl Thiazole Derivatives
Executive Summary & Structural Rationale
5-Alkyl thiazoles are privileged pharmacophores in medicinal chemistry, featured prominently in antiviral agents (e.g., ritonavir), kinase inhibitors, and advanced organic materials. Functionalizing the thiazole core via palladium-catalyzed cross-coupling presents unique regioselectivity and reactivity challenges. Because the C5 position is sterically blocked and electronically deactivated by the alkyl substituent, cross-coupling must be strategically directed to the C2 or C4 positions.
This guide provides field-proven methodologies for the functionalization of 5-alkyl thiazoles, focusing on Direct C-H Arylation at C2 and Suzuki-Miyaura Cross-Coupling of 2-Halo-5-alkylthiazoles .
Mechanistic Insights: The Causality of Catalyst and Substrate Selection
The thiazole ring exhibits distinct electronic properties: C2 is highly electron-deficient, while C5 is relatively electron-rich. When an alkyl group occupies C5, it sterically hinders adjacent pathways but enriches the overall ring electron density slightly.
Direct C-H Arylation vs. Traditional Coupling
Traditional Kumada, Stille, or Suzuki couplings require pre-functionalized organometallic thiazole reagents, which are often unstable or toxic. Direct C-H bond activation at the C2 position using Palladium(II) acetate (Pd(OAc)₂) circumvents this, offering an atom-economical pathway. The C-H arylation proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where the choice of base is critical to abstract the C2 proton simultaneously with palladium coordination. Studies show that using bases like KOAc or NaOH drastically lowers the activation energy for C-H cleavage 1[1] 2[2].
Workflow for selecting the optimal cross-coupling strategy for 5-alkylthiazoles.
Experimental Protocols: A Self-Validating System
Protocol A: Ligand-Free Palladium-Catalyzed Direct C2-Arylation
Objective: Regioselective C-H arylation of 5-alkylthiazole at the C2 position using extremely low catalyst loadings to prevent palladium aggregation ("palladium black") 1[1].
Causality & Design:
-
Catalyst: Pd(OAc)₂ at 0.1 mol%. High catalyst loadings (>1 mol%) in ligand-free systems lead to rapid Pd(0) aggregation, terminating the catalytic cycle.
-
Base: KOAc or NaOH. The acetate/hydroxide ion acts as an internal base during the CMD transition state, drastically lowering the activation energy for C-H cleavage 2[2].
-
Solvent: DMAc (Dimethylacetamide) provides the optimal polarity and boiling point for stabilizing the ligand-free Pd intermediate.
Step-by-Step Methodology:
-
Preparation: In a rigorously dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), anhydrous KOAc (2.0 mmol), and Pd(OAc)₂ (0.001 mmol, 0.1 mol%).
-
Atmosphere Exchange: Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).
-
Reagent Addition: Introduce the 5-alkylthiazole (1.5 mmol, slight excess to drive conversion) and anhydrous DMAc (3.0 mL) via a gas-tight syringe.
-
Reaction Execution: Seal the tube and heat the mixture in a pre-equilibrated oil bath at 150 °C for 12–16 hours. Self-Validation Check: The solution should transition from pale yellow to a deep amber. Rapid black precipitation within the first hour indicates oxygen contamination or catalyst decomposition.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NH₄Cl (2 × 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol B: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-alkylthiazoles
Objective: Coupling of sterically hindered or electronically deactivated aryl boronic acids with 2-bromo-5-alkylthiazoles.
Causality & Design:
-
Catalyst/Ligand: Pd₂(dba)₃ with XPhos. The bulky, electron-rich XPhos ligand accelerates the oxidative addition into the C2-Br bond and facilitates reductive elimination, overcoming the inherent stability of the thiazole-Pd intermediate 3[3].
-
Base: K₃PO₄. A strong, non-nucleophilic base is required to activate the boronic acid into the reactive boronate species without causing side-reactions at the alkyl chain.
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with 2-bromo-5-alkylthiazole (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 v/v, 4.4 mL). Causality: Water is crucial for the dissolution of K₃PO₄ and the efficient transmetalation of the boronic acid.
-
Reaction Execution: Purge with Argon for 5 minutes. Seal and heat at 100 °C for 8 hours. Self-Validation Check: Complete consumption of the thiazole starting material can be monitored via TLC (UV active) or LC-MS.
-
Workup & Isolation: Filter the biphasic mixture through a short pad of Celite to remove palladium residues. Extract the aqueous layer with dichloromethane (2 × 10 mL). Combine organics, dry, and evaporate.
Quantitative Data Summaries
The following table summarizes the optimized parameters and expected yields for various cross-coupling approaches involving 5-alkyl/aryl thiazole derivatives, synthesized from recent literature 1[1] 4[4] 5[5].
| Coupling Strategy | Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp / Time | Yield Range |
| Direct C-H Arylation | 5-Alkylthiazole | Aryl Bromides (Activated) | 0.1 mol% Pd(OAc)₂ (Ligand-free) | KOAc / DMAc | 150 °C / 16 h | 75% - 92% |
| Direct C-H Arylation | 5-Alkylthiazole | Aryl Bromides (Deactivated) | 0.2 mol% Pd-α-diimine complex | K₂CO₃ / Toluene | 120 °C / 24 h | 60% - 85% |
| Suzuki-Miyaura | 2-Bromo-5-alkylthiazole | Arylboronic Acids | 2 mol% Pd₂(dba)₃ + XPhos | K₃PO₄ / Tol:H₂O | 100 °C / 8 h | 80% - 98% |
| Desulfitative Coupling | 5-Alkylthiazole | Aryl Thioethers | 5 mol%[Pd(π-allyl)Cl]₂ | NaOtBu / DMF | 120 °C / 12 h | 35% - 84% |
Mechanistic Pathway of C-H Arylation (CMD)
Understanding the Concerted Metalation-Deprotonation (CMD) mechanism is vital for troubleshooting failed reactions. If the base is too weak, the transition state cannot form; if the solvent is too coordinating, it outcompetes the thiazole for the palladium center.
Catalytic cycle of Pd-catalyzed direct C-H arylation via the CMD pathway.
Critical Troubleshooting & Safety
-
Palladium Black Formation: In ligand-free C-H arylation, if the solution turns black immediately and yields are <10%, the catalyst loading is too high, or the aryl bromide is too deactivated. Solution: Reduce Pd(OAc)₂ to 0.01 mol% or switch to a bulky phosphine ligand system (e.g., PCy₃).
-
Regioselectivity Issues: If arylation occurs at the C4 position instead of C2, it indicates an anomaly in the electronic directing effects, often caused by extreme steric bulk on the 5-alkyl chain. Solution: Utilize the pre-halogenated Suzuki approach (Protocol B) to force absolute regiocontrol.
-
Safety: DMAc and DMF are reproductive toxins. All high-temperature reactions (150 °C) must be conducted behind a blast shield in a properly ventilated fume hood.
References
-
Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry. [Link]
-
Miyaoku, T., et al. (2009). USE OF NaOH AS A NEW ACTIVATOR FOR THE PALLADIUM-CATALYZED DIRECT CH ARYLATION OF THIAZOLE DERIVATIVES. Heterocycles.[Link]
-
RSC Publishing. (2015). Camphyl-based α-diimine palladium complexes: highly efficient precatalysts for direct arylation of thiazoles in open-air. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters. [Link]
Sources
- 1. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Camphyl-based α-diimine palladium complexes: highly efficient precatalysts for direct arylation of thiazoles in open-air - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Handling & Troubleshooting 5-(2-Bromoethyl)thiazol-2-amine
Welcome to the technical support and troubleshooting guide for 5-(2-Bromoethyl)thiazol-2-amine . Because this molecule is bifunctional—containing both a nucleophilic primary amine and an electrophilic alkyl bromide—it is highly prone to rapid degradation via self-alkylation.
This guide provides researchers and drug development professionals with the mechanistic causality behind these stability issues, validated handling protocols, and troubleshooting FAQs to ensure high yields in downstream coupling reactions.
Mechanistic Insight: The "Runaway Train" of Self-Alkylation
The core challenge with 5-(2-bromoethyl)thiazol-2-amine lies in its dual reactivity. The exocyclic nitrogen of the 2-aminothiazole moiety possesses a reactive lone pair, making it a strong nucleophile. Simultaneously, the 2-bromoethyl group features an electrophilic carbon adjacent to a highly effective leaving group (bromide).
When the molecule exists as a free base, it undergoes spontaneous self-alkylation. Direct alkylation of amines is notoriously difficult to control because each alkylation step produces an amine that is often more nucleophilic than the starting material, creating a "runaway train" cascade of over-alkylation[1][2]. For 5-(2-bromoethyl)thiazol-2-amine, this manifests in two destructive pathways:
-
Intermolecular Oligomerization: At high concentrations or when stored neat, the amine of one molecule attacks the alkyl bromide of another, leading to insoluble polymers[3].
-
Intramolecular Cyclization: Under dilute conditions or elevated temperatures, the molecule attacks its own electrophilic tail, forming a fused bicyclic system (e.g., 5,6-dihydroimidazo[2,1-b]thiazole derivatives).
To prevent this, the nucleophilicity of the amine must be temporarily quenched via protonation (salt formation) or deactivated via protecting groups[3][4].
Pathways of 5-(2-Bromoethyl)thiazol-2-amine self-alkylation and prevention strategies.
Troubleshooting FAQs
Q1: My 5-(2-bromoethyl)thiazol-2-amine turned into an insoluble gummy solid during storage at room temperature. What happened? A1: Your compound underwent intermolecular self-alkylation (polymerization). The primary amine attacked the alkyl bromide of adjacent molecules[1]. Solution: Never store this compound as a free base. It must be stored as a hydrobromide (HBr) or hydrochloride (HCl) salt at 4°C or lower. Protonation ties up the nitrogen's lone pair, completely arresting its nucleophilicity[4].
Q2: I need to react the bromoethyl group with a secondary amine, but I get a complex mixture of side products. How can I improve the yield? A2: The 2-aminothiazole group on your starting material is competing with your target nucleophile, leading to over-alkylation mixtures[3]. Solution: Temporarily mask the primary amine using a tert-butyloxycarbonyl (Boc) protecting group. The Boc group provides steric hindrance and electronically deactivates the amine by delocalizing the nitrogen lone pair into the carbonyl group.
Q3: If I must use the free base for a reaction, how do I prevent it from cyclizing before it reacts with my target electrophile? A3: Intramolecular cyclization is favored by high dilution and heat. Solution: Generate the free base in situ at 0°C using a mild, non-nucleophilic base (like N,N-Diisopropylethylamine, DIPEA) in the presence of a large excess of your target reactant. This ensures the desired intermolecular reaction kinetically outcompetes the intramolecular cyclization.
Quantitative Data: Handling Strategies Comparison
To optimize atom economy and avoid the presence of mutagenic impurities[3], select the appropriate handling state based on your synthetic stage:
| Chemical State | Temperature | Concentration | Primary Risk | Nucleophilicity | Recommended Action |
| Free Base | 25°C | Neat / High (>0.5 M) | Intermolecular Polymerization | Extremely High | Avoid entirely; convert to salt immediately. |
| Free Base | 0°C | Low (<0.05 M) | Intramolecular Cyclization | Moderate | Generate in situ and use immediately. |
| HBr Salt | 4°C | Any | None (Highly Stable) | Quenched (Protonated) | Standard storage method. |
| N-Boc Protected | 25°C | Any | None (Highly Stable) | Deactivated | Ideal for multi-step synthesis. |
Validated Experimental Protocols
Protocol A: In Situ Free-Basing for Downstream Coupling
This protocol is designed to safely liberate the free base from the HBr salt only at the exact moment it is needed, preventing degradation.
Causality Check: We use DIPEA because it is sterically hindered and non-nucleophilic, preventing it from reacting with the alkyl bromide. The reaction is kept at 0°C to suppress the activation energy required for intramolecular cyclization.
-
Preparation: Suspend 5-(2-bromoethyl)thiazol-2-amine hydrobromide (1.0 eq) and your target nucleophile (e.g., a secondary amine, 1.5 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert argon atmosphere.
-
Cooling: Chill the suspension to 0°C using an ice-water bath.
-
In Situ Generation: Add DIPEA (2.5 eq) dropwise over 10 minutes. Note: 1.0 eq neutralizes the HBr salt, 1.0 eq neutralizes the HBr generated during the coupling, and 0.5 eq acts as a kinetic buffer.
-
Reaction: Stir at 0°C for 1 hour, then allow it to slowly warm to room temperature. Monitor the consumption of the starting material via LC-MS.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate, wash with brine to remove DMF/DIPEA salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
In situ free-basing workflow to prevent degradation during downstream reactions.
Protocol B: N-Boc Protection of the Thiazol-2-amine Moiety
If the bromoethyl group must be preserved through multiple synthetic steps, protecting the amine is mandatory to prevent over-alkylation[1][3].
Causality Check: DMAP acts as a nucleophilic catalyst to accelerate the transfer of the Boc group to the deactivated, electron-poor exocyclic nitrogen of the thiazole ring.
-
Setup: Dissolve 5-(2-bromoethyl)thiazol-2-amine hydrobromide (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C.
-
Base Addition: Add Triethylamine (TEA) (1.2 eq) to liberate the free base.
-
Protection: Immediately add Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq), followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Incubation: Stir the mixture at room temperature for 12-16 hours. Monitor the formation of the N-Boc intermediate by TLC (visualized with UV and Ninhydrin stain).
-
Isolation: Concentrate the THF under reduced pressure. Dissolve the crude residue in Ethyl Acetate, wash sequentially with 0.1 M HCl (to remove DMAP and unreacted amine), water, and brine. Dry over Na₂SO₄ and purify via silica gel column chromatography.
References
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at:[Link]
-
ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. Available at:[Link]
-
ResearchGate. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Available at:[Link]
Sources
Purification methods for unstable bromo-alkyl heterocycles
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation and purification of highly reactive intermediates. Bromo-alkyl heterocycles—such as 2-bromomethylpyridine—are notorious for their instability.
Below is an in-depth troubleshooting guide and methodological framework designed to help you bypass degradation pathways and successfully utilize these compounds in your synthetic workflows.
Troubleshooting Guide & FAQs
Q1: Why does my bromomethylpyridine turn deep red or black upon solvent evaporation? A: Bromo-alkyl heterocycles are intrinsically unstable because they contain both an electrophilic moiety (the bromomethyl group) and a nucleophilic moiety (the basic nitrogen in the heterocyclic ring) [[1]](). When you evaporate the solvent, the concentration of the free base increases drastically. This proximity drives a rapid intermolecular nucleophilic attack (the Menschutkin reaction). The self-alkylation initially forms dimeric pyridinium salts (which manifest as a deep red solution) and ultimately polymerizes into poly(pyridinium) ionenes, leaving you with an insoluble black mass 1.
Mechanism of thermal degradation and polymerization of 2-bromomethylpyridine free base.
Q2: How can I isolate the free base without triggering decomposition? A: To prevent polymerization, the compound must be kept in a dilute solution and maintained at low temperatures. The industry standard is to purchase or store the compound as a stable hydrobromide salt. You then deprotonate the salt using a mild aqueous base and extract it into an organic solvent like dichloromethane (DCM) 1. Crucially, do not evaporate the solvent. The solution should be telescoped directly into your next reaction.
Q3: Is it possible to purify these compounds via column chromatography? A: Standard silica gel chromatography is often fatal to unstable bromo-alkyl heterocycles. The acidic silanol groups on untreated silica catalyze the decomposition and irreversible adsorption of the compound. However, you can successfully chromatograph moderately stable derivatives by deactivating the silica gel with triethylamine (TEA) 2. Pre-treating the column with 10% TEA neutralizes the acidic sites. Even with TEA deactivation, the compound should not remain on the column for extended periods, as yields will decrease and red/brown resinous byproducts will inevitably form 2.
Q4: Can I use distillation for liquid bromoalkyl heterocycles? A: Distillation is highly discouraged. Thermal energy exponentially increases the rate of the Menschutkin polymerization. If purification of a liquid derivative is absolutely necessary, Kugelrohr distillation under extreme high vacuum (to lower the boiling point to near room temperature) is the only viable thermal method.
Quantitative Comparison of Purification Strategies
To help you select the right approach for your specific substrate, consult the following matrix summarizing the standard methodologies:
| Method | Applicability | Pros | Cons |
| In-Situ Telescoping | Highly reactive free bases (e.g., 2-bromomethylpyridine) | Prevents thermal degradation; highest overall yield. | Cannot determine exact molarity; requires immediate use. |
| TEA-Deactivated Silica | Moderately stable derivatives | Removes polar impurities; allows isolation of pure fractions. | Risk of on-column degradation if run too slowly. |
| Neutral Alumina | Acid-sensitive heterocycles | Avoids silanol-catalyzed degradation. | Lower resolution than silica; tailing can occur. |
| Crystallization | Solid bromo-alkyl derivatives | Yields highly pure, stable material. | Not applicable for liquid products; requires compatible solubility. |
Experimental Methodologies
Protocol 1: Free-Basing and In-Situ Telescoping
Causality Note: This protocol relies on a biphasic extraction to neutralize the stable hydrobromide salt while immediately sequestering the reactive free base into the organic layer. This prevents high-concentration self-alkylation.
-
Suspend 2-bromomethylpyridine hydrobromide (1.0 equiv) in dichloromethane (DCM) (approx. 10 mL/mmol) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a 10% aqueous solution of K₂CO₃ until the aqueous phase reaches a basic pH (pH ~8-9) 1.
-
Transfer the mixture to a separatory funnel and vigorously shake to ensure complete deprotonation.
-
Separate the organic (DCM) layer. Extract the aqueous layer with two additional portions of DCM.
-
Combine the organic layers and dry over anhydrous MgSO₄ at 0 °C for 10 minutes 1.
-
Filter the drying agent.
-
Self-Validation Check: The solution MUST be completely transparent. If it turns pink or red, degradation has occurred, and the batch should be discarded.
-
-
Do not concentrate. Immediately add the nucleophile/reagent for the subsequent reaction directly to the DCM solution and proceed with the next synthetic step 1.
Step-by-step workflow for the free-basing and in-situ utilization of bromoalkyl heterocycles.
Protocol 2: Triethylamine-Deactivated Silica Gel Chromatography
Causality Note: Triethylamine acts as a sacrificial base, binding to the highly acidic silanol sites on the silica gel. This prevents the acid-catalyzed elimination or degradation of the bromo-alkyl heterocycle during elution.
-
Prepare a solvent mixture of your desired eluent (e.g., Hexanes/Ethyl Acetate) containing 10% (v/v) Triethylamine (TEA) 2.
-
Slurry-pack the chromatography column using the TEA-spiked solvent mixture and standard silica gel (230–400 mesh).
-
Flush the column with at least 3 column volumes of the TEA-spiked solvent to ensure complete deactivation of the silica matrix.
-
Equilibrate the column by flushing with 2 column volumes of your standard eluent (without TEA) to remove excess free TEA, which might otherwise co-elute and contaminate your product.
-
Load the crude bromo-alkyl heterocycle onto the column.
-
Elute rapidly using positive pressure (flash chromatography).
-
Self-Validation Check: The visual appearance of red or brown banding on the column indicates that the compound is degrading 2. You must minimize the time the compound spends on the stationary phase.
-
-
Pool the product-containing fractions and concentrate under reduced pressure at a low temperature (water bath < 25 °C). Store the purified product immediately under an inert atmosphere at -20 °C.
References
-
Kos, M., et al. (2025). Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates. The Journal of Organic Chemistry.[Link]
-
Espinoza-Hicks, C., et al. (2015). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. Molecules, 20(11), 20719-20740.[Link]
Sources
Troubleshooting low yields in thiazole amine alkylation reactions
Technical Support Center: Thiazole Amine Alkylation
Welcome to the technical support center for thiazole amine alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this crucial synthetic transformation. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and its N-alkylation is a key step in modulating biological activity.[1][2] However, the reaction is often plagued by issues of low yield, poor selectivity, and challenging purifications.
This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles at play, helping you to diagnose problems and rationally design solutions.
Initial Diagnosis: Why Is My Reaction Underperforming?
Low yield is a symptom, not a diagnosis. The first step in troubleshooting is to determine the fate of your starting material. A carefully monitored analytical run (TLC, LC-MS) is essential. Use the following diagnostic workflow to narrow down the potential causes.
Caption: Initial diagnostic workflow for troubleshooting low yields.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction is clean but the yield is very low, with most of the starting amine recovered. What's going wrong?
A: This classic scenario points to insufficient reaction activation. The energy barrier for the Sₙ2 reaction is not being overcome. Let's break down the potential culprits.
-
Causality—The Sₙ2 Barrier: The N-alkylation of an amine with an alkyl halide is a bimolecular nucleophilic substitution (Sₙ2) reaction.[3] Its rate is dependent on the concentration of both the nucleophile (the amine) and the electrophile (the alkyl halide), as well as intrinsic factors like nucleophilicity, steric hindrance, and solvent effects.[4][5] If the reaction stalls, one of these factors is suboptimal.
-
Troubleshooting Steps:
-
Increase Thermal Energy: Sterically hindered substrates often require more energy to react.[6]
-
Action: Gradually increase the reaction temperature in 10-20 °C increments. If your solvent is low-boiling (e.g., THF), switch to a higher-boiling polar aprotic solvent like DMF, DMSO, or NMP.[3]
-
Pro-Tip: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[1][7]
-
-
Enhance Nucleophilicity with a Stronger Base: The exocyclic amino group is often not nucleophilic enough on its own. A base is required to deprotonate it, generating a more potent anionic nucleophile.
-
Check Reagent Integrity:
-
Alkyl Halide: Alkyl halides, especially iodides, can degrade over time. Ensure they are fresh or purified.
-
Solvent: Anhydrous conditions are critical, especially when using strong bases like NaH. Water will quench the base and the deprotonated amine. Use freshly dried solvents.
-
-
Improve Solubility: If your thiazole amine is not fully dissolved, the reaction is limited by the solid-liquid interface, slowing it down considerably.[3]
-
Action: Switch to a solvent in which all reactants are fully soluble at the reaction temperature (e.g., DMF or DMSO).[4]
-
-
Q2: My LC-MS shows multiple product peaks with the same mass. What is causing this isomer formation?
A: You are likely facing a regioselectivity problem. The 2-aminothiazole nucleus has two primary nucleophilic nitrogen atoms: the exocyclic primary amine (N-exo) and the endocyclic ring nitrogen (N-endo).[9] Alkylation can occur at either site, leading to regioisomers.
-
Causality—Kinetic vs. Thermodynamic Control:
-
Endocyclic (Ring) N-Alkylation: In the absence of a base, or under neutral/acidic conditions, the more basic and accessible ring nitrogen is often alkylated first. This forms a stable thiazolium salt.[2][10][11] This is often the kinetically favored product.
-
Exocyclic (Amine) N-Alkylation: In the presence of a strong base, the exocyclic amino group is deprotonated. This highly nucleophilic anion then preferentially attacks the alkyl halide. This is often the thermodynamically favored product and the desired outcome for many applications.[9]
-
Caption: Regioselectivity in the alkylation of 2-aminothiazoles.
-
Troubleshooting Steps:
-
Employ a Strong Base: To strongly favor exocyclic alkylation, use at least one full equivalent of a strong base like NaH or an amide base (LDA, LiHMDS).[9] This ensures the exocyclic amine is fully deprotonated. Weak inorganic bases like K₂CO₃ may not be sufficient to prevent competitive ring alkylation.[12]
-
Control Temperature of Deprotonation: Add the base at a low temperature (0 °C or -78 °C) to allow for clean deprotonation before adding the alkylating agent. Then, allow the reaction to slowly warm to the desired temperature.
-
Consider the Alkylating Agent: Highly reactive, unhindered alkylating agents (e.g., methyl iodide) may be less selective. If issues persist, a slightly less reactive electrophile (e.g., benzyl bromide vs. benzyl iodide) might improve selectivity, albeit at the cost of reaction time.[8]
-
Q3: I'm getting a mixture of mono- and di-alkylated products. How can I improve selectivity for the mono-alkylated species?
A: This is a pervasive issue in amine alkylation. The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine due to the electron-donating nature of the new alkyl group.[13] This makes it compete effectively for the remaining alkyl halide, leading to over-alkylation.
-
Causality—The "Runaway" Reaction: Once the first alkylation occurs, the resulting secondary amine can be deprotonated by any available base (or even another molecule of the starting amine), creating a new, highly reactive nucleophile that rapidly undergoes a second alkylation.[13]
-
Troubleshooting Steps:
-
Control Stoichiometry:
-
Action: Use the thiazole amine as the limiting reagent. Start with a slight excess of the amine relative to the alkylating agent (e.g., 1.2 to 1.0 equivalents). While this will leave starting material behind, it starves the reaction of the electrophile once the primary amine is consumed.
-
-
Slow Addition of Alkylating Agent:
-
Action: Instead of adding all the alkyl halide at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the electrophile low, favoring its reaction with the more abundant starting material over the newly formed mono-alkylated product.
-
-
Use a Bulky Alkylating Agent: If the target molecule allows, using a sterically hindered alkylating agent can physically inhibit the second alkylation on the already substituted nitrogen.[13]
-
Alternative Synthetic Routes: For challenging cases, direct alkylation may not be the best approach. Consider a reductive amination protocol.[1] This involves forming an imine between the thiazole amine and an aldehyde or ketone, followed by in-situ reduction (e.g., with NaBH₄ or NaBH(OAc)₃). This method is highly selective for mono-alkylation.[1]
-
Data & Protocols
Table 1: Influence of Reaction Parameters on Alkylation Yield
| Entry | Base (Equiv.) | Solvent | Alkyl Halide (Equiv.) | Temp (°C) | Time (h) | Approx. Yield (%) | Primary Issue Noted |
| 1 | K₂CO₃ (2.0) | Acetonitrile | Benzyl Bromide (1.2) | 80 | 12 | 45%[1] | Incomplete conversion |
| 2 | NaH (1.2) | DMF | Benzyl Bromide (1.1) | 25 | 4 | 85% | High yield |
| 3 | None | DMF | Benzyl Bromide (1.1) | 100 | 8 | 60% | Mixture of regioisomers |
| 4 | K₂CO₃ (2.0) | DMF | Methyl Iodide (3.0) | 60 | 6 | 30% (mono) | Significant over-alkylation[3] |
| 5 | LiHMDS (1.2) | THF | Isopropyl Bromide (1.5) | 60 | 24 | 20% | Steric hindrance[6] |
Note: Yields are representative and highly substrate-dependent.
Experimental Protocol: Optimized N-Alkylation of 2-Aminothiazole using NaH
This protocol is a general starting point for the selective mono-N-alkylation of a 2-aminothiazole at the exocyclic nitrogen.
1. Reagent Preparation:
-
Ensure the 2-aminothiazole starting material is dry.
-
Use anhydrous N,N-Dimethylformamide (DMF) from a sealed bottle or freshly dried over molecular sieves.
-
Sodium hydride (NaH) should be a 60% dispersion in mineral oil.
2. Reaction Setup:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the 2-aminothiazole (1.0 equiv).
-
Add anhydrous DMF (approx. 0.1 M concentration relative to the amine).
-
Stir the mixture under a positive pressure of nitrogen until the solid is fully dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
3. Deprotonation:
-
Carefully add NaH (1.2 equiv, 60% dispersion) portion-wise to the stirred solution at 0 °C.
-
CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation and a positive nitrogen flow to carry it out of the system.
-
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution may change color or become a thicker slurry.
4. Alkylation:
-
Cool the mixture back down to 0 °C.
-
Add the alkyl halide (1.1 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
5. Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).[1]
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
6. Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[1][6]
References
- Smith, T. E., et al. (2002). EFFECTS OF BASE, ELECTROPHILE, AND SUBSTRATE ON THE SELECTIVE ALKYLATION OF HETEROAROMATIC SYSTEMS. Department of Chemistry, Williams College.
-
Raugei, S., & Klein, M. L. (2009). Steric effects and solvent effects on SN2 reactions. PubMed. [Link]
-
Quan, L. D., et al. (2018). Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. ResearchGate. [Link]
-
Larraufie, M., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature Communications. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Chemistry LibreTexts. (2014). 8.2: Factors That Affect Sₙ2 Reactions. [Link]
- Yagupol’skii, L. M. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.
-
D'yakonov, I. A., et al. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. MDPI. [Link]
-
Wikipedia. Thiazole. [Link]
-
Al-Azzawi, A. M. (2020). Review of the synthesis and biological activity of thiazoles. ResearchGate. [Link]
-
ResearchGate. Scheme 14. Alkylation of thiazole 24. Reagents and conditions: i. LDA,.... [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
- Vorogushin, A. V. (2009). Overview of the Chemistry of 2-Thiazolines.
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]
- Hasanah, I., & Zakik, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences.
-
ResearchGate. N-alkylation of aminothiazole ring in ceftazime?. [Link]
- Organic Chemistry. (2022). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. YouTube.
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
- Mandal, M. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
-
Rostami, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]
- Kuh, E., & Neier, W. B. (1949). Purification of 2-aminothiazole.
- Fayed, B., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]
- Zauer, K. K., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Institute of Organic Synthesis, Ural Division of the Russian Academy of Sciences.
- Wang, Z., et al. (2020). Nucleophilic Dearomatization of N-Heteroaromatics Enabled by Lewis Acids and Copper Catalysis.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
- Wang, J., et al. (2023). Photomediated controllable alkylation/nitrosoalkylation of N-heteroaromatics via nucleohomolytic substitution of alkylboronic esters with N-nitrosamines. RSC Publishing.
- Kumar, K., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS One.
- Carmack, M., & Smith, C. W. (1956). Amine alkylation.
-
Kaplan, G., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. [Link]
- Stewart, H. W., & Turner, R. J. (1951). Alkylation of 2-Aminothiazoles.
- Al-Masoudi, W. A. (2023). The Synthesis and Characterization of Potential Novel Active Compounds - 2-aminothiazole Derives Schiff Bases.
- Rosales-Vázquez, R., et al. (2023). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. MDPI.
- Abdulghani, S. S., et al. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiazole - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Stabilization of 5-(2-Bromoethyl)thiazol-2-amine free base vs salt
Technical Support Center: Stabilization & Handling of 5-(2-Bromoethyl)thiazol-2-amine
Executive Summary
Current Status: Critical Handling Alert Molecule: 5-(2-Bromoethyl)thiazol-2-amine Primary Issue: Rapid autocyclization of the free base. Recommendation: Store exclusively as the hydrobromide (HBr) or hydrochloride (HCl) salt. Isolate free base only for immediate in situ use.
Module 1: The Core Instability Mechanism
The fundamental challenge with 5-(2-Bromoethyl)thiazol-2-amine is that it acts as a "suicide substrate" in its free base form. It contains both a nucleophile (the thiazole nitrogen/exocyclic amine) and an electrophile (the alkyl bromide) on the same flexible chain.
The "Scorpion" Effect (Intramolecular Alkylation):
In the free base form, the ethyl chain has sufficient rotational freedom to allow the terminal carbon-bromine bond to approach the endocyclic nitrogen (N3). This leads to a rapid, irreversible intramolecular
Why the Salt Form Works: Protonation of the thiazole system (using HBr or HCl) accomplishes two critical tasks:
-
Electronic Deactivation: It occupies the nucleophilic nitrogen lone pairs, physically blocking the attack on the carbon-bromine bond.
-
Lattice Stabilization: The ionic lattice of the salt is rigid, restricting the conformational freedom required for the "tail" to whip around and react with the "head."
Visualizing the Degradation Pathway
Figure 1: The kinetic competition between stabilization (salt formation) and degradation (cyclization).
Module 2: Troubleshooting Guide
Use this matrix to diagnose issues with your material.
| Symptom | Probable Cause | Immediate Corrective Action |
| Material turned into a sticky brown tar/gum. | Autocyclization: You stored the free base for too long (>1 hour) or allowed it to warm up in solution. | Irreversible. The material is lost. Synthesize fresh material and precipitate immediately as HBr salt. |
| Low yield in coupling reactions. | Premature Degradation: You isolated the free base, dried it, and then tried to react it. | Switch to In Situ: Do not isolate the free base. Neutralize the salt in the reaction vessel immediately before adding the coupling partner. |
| White precipitate forms in the NMR tube. | Spontaneous Salt Formation: If using CDCl3, trace HCl in the solvent may be protonating the amine. | Use neutralized CDCl3 (pass through basic alumina) or switch to DMSO-d6. Note: This "impurity" is actually the stable form. |
| Melting point is lower than literature (or broad). | Partial Hydrolysis: Moisture has hydrolyzed the C-Br bond to C-OH. | Recrystallize from anhydrous Ethanol/Et2O. Ensure storage is desiccated.[1] |
Module 3: Recommended Protocols
Protocol A: Storage & Handling of the Salt
-
Form: 5-(2-Bromoethyl)thiazol-2-amine Hydrobromide (1:1 or 1:2 salt).
-
Temperature: -20°C (Long term) or 4°C (Active use).
-
Atmosphere: Argon or Nitrogen (Hygroscopic).
-
Container: Amber glass (protect from light-induced radical debromination).
Protocol B: Generating the Free Base for In Situ Use
Do not isolate the free base as a dry solid.
-
Suspend: Place the HBr salt in your reaction solvent (e.g., DMF, THF, or Acetonitrile).
-
Cool: Chill the suspension to 0°C.
-
Neutralize: Add exactly 1.0 - 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA, or NaH).
-
React: Add your electrophile/nucleophile coupling partner immediately (within 5 minutes).
-
Why? This minimizes the "window of opportunity" for the molecule to destroy itself before reacting with your target.
-
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I store the free base if I keep it at -80°C?
-
Technical Answer: Theoretically, yes, kinetics slow down at -80°C. However, the thawing process creates a "danger zone" where local concentration and temperature gradients trigger cyclization.
-
Verdict: No. The risk of batch failure outweighs the convenience. Always store as the salt.
Q2: Why HBr? Can I use HCl?
-
Technical Answer: You can use HCl, but HBr is preferred for two reasons:
-
Synthesis Artifact: The precursor is often the alcohol, converted to the bromide using HBr/AcOH. The product naturally precipitates as the HBr salt.
-
Counter-ion Exchange: If you use HCl on an alkyl bromide, there is a small risk of halogen exchange (Finkelstein-type) over long periods, leading to a mixture of alkyl-Br and alkyl-Cl.
-
Q3: I see a "dimer" impurity by LC-MS. What is it?
-
Technical Answer: This is intermolecular alkylation. One molecule's amine attacked another molecule's bromide tail.[2] This happens if you neutralize the salt in a highly concentrated solution (>0.5 M) without a coupling partner present.
-
Prevention: Keep concentrations dilute (<0.1 M) during the neutralization step if possible.
Module 5: Comparison Data
| Feature | Free Base | Hydrobromide Salt |
| Shelf Life (RT) | < 24 Hours | > 12 Months |
| Shelf Life (-20°C) | ~ 1 Week | > 2 Years |
| Physical State | Oil / Low-melting solid | Crystalline Solid |
| Reactivity | High (Nucleophilic & Electrophilic) | Low (Latent Electrophile) |
| Hygroscopicity | Moderate | High (Desiccator Required) |
References
-
General Thiazole Stability & Synthesis
-
Intramolecular Cyclization Mechanisms
- Context: fundamental principles of intramolecular alkylation in amino-halides (forming 5/6-membered rings).
- Source: Master Organic Chemistry. "Intramolecular Reactions: Ring Closure."
-
URL:[Link]
- Handling of Thiazole Intermediates (Safety Data): Context: SDS for the related 2-amino-5-bromothiazole HBr, highlighting storage conditions (Keep Cold, Hygroscopic). Source: Fisher Scientific SDS.
Sources
Optimizing solvent choice for nucleophilic substitution on thiazoles
Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket: #THZ-SNAr-0042 Subject: Optimizing Solvent Choice for Nucleophilic Substitution on Thiazoles
Operator Message
Welcome to the Technical Support Center. I understand you are optimizing a Nucleophilic Aromatic Substitution (
Many researchers default to DMF or DMSO and then struggle with workup or inexplicable impurities. Below, I have structured a troubleshooting guide based on the three most common failure modes I see in the field: Kinetic Stalling , Solvent-Derived Impurities , and Workup Emulsions .
Module 1: Kinetic Stalling (Why is my reaction slow?)
User Issue: "I am reacting 2-chlorothiazole with a secondary amine in ethanol at reflux, but conversion is stuck at 40% after 24 hours."
Root Cause Analysis: You are likely experiencing Nucleophile Caging . In protic solvents like ethanol, the solvent forms a hydrogen-bond network (solvation shell) around your nucleophile. The energy required to "strip" this solvent shell off the nucleophile contributes significantly to the activation energy, slowing the reaction.
The Solution: The "Naked Anion" Effect
Switch to a Polar Aprotic Solvent (DMSO, NMP, DMF).[1][2] These solvents solvate cations (like
Visualizing the Solvation Effect
Caption: Protic solvents cage the nucleophile, raising activation energy. Aprotic solvents sequester the counterion, leaving the nucleophile reactive.[1][2]
Module 2: Impurity Profiling (Where did this byproduct come from?)
User Issue: "I see a +29 mass impurity (or dimethylamine adduct) when heating my reaction in DMF."
Root Cause Analysis:
This is a classic "phantom nucleophile" error. DMF is not inert. At temperatures
Troubleshooting Table: Solvent Selection Matrix
| Solvent | Class | Rec. Temp Limit | Primary Risk | Best Use Case |
| DMF | Polar Aprotic | Decomposes to | Mild | |
| DMSO | Polar Aprotic | Thermal runaway with halides/bases. Difficult removal. | High-barrier substrates (e.g., 2-fluorothiazole). | |
| NMP | Polar Aprotic | Expensive; Reprotoxic (check local EHS). | High-temp reactions where DMF fails. | |
| MeCN | Polar Aprotic | Reflux ( | Low boiling point (often too low for thiazoles). | Cleanest workup (evaporation). |
| Toluene | Non-Polar | Poor solubility of salts. | Requires Phase Transfer Catalyst (PTC). |
Decision Logic for Solvent Selection
Caption: Logic flow to avoid solvent decomposition and ensure solubility. Note the preference for PTC at high temperatures with strong bases.
Module 3: Advanced Protocols (How do I fix the workup?)
User Issue: "I used DMSO and now I can't get it out. My product is an oil and won't crystallize."
Solution 1: The LiCl Wash (The "Salting Out" Trick) DMSO is miscible with water, but it is more soluble in water than in organic solvents unless the water is saturated with salt. However, standard brine (NaCl) is often insufficient.
-
Protocol: Dilute reaction mixture with Ethyl Acetate. Wash 3x with 5% aqueous Lithium Chloride (LiCl) .
-
Mechanism: LiCl is highly hygroscopic and increases the ionic strength of the aqueous layer, forcing organic impurities (product) into the organic layer while aggressively pulling DMSO into the aqueous phase.
Solution 2: Phase Transfer Catalysis (The "Green" Scale-up) Instead of struggling to remove high-boiling solvents, use a biphasic system. This is the industry standard for scaling thiazole chemistry.
Standard Operating Procedure (SOP): PTC Thiazole Amination
-
Solvent System: Toluene (Organic phase) and Water (Aqueous phase) in a 1:1 ratio.
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5-10 mol%).
-
Base: Potassium Carbonate (
) or KOH (dissolved in the water layer). -
Process:
-
Dissolve 2-chlorothiazole in Toluene.
-
Dissolve amine and Base in Water.
-
Add TBAB.
-
Heat to reflux (
) with vigorous stirring (critical for surface area).
-
-
Advantage: The reaction happens at the interface. Upon completion, simply separate the layers. The product is in Toluene; the salt and catalyst stay in the water. No DMSO to remove.
References
-
Mechanism & Solvation: Acevedo, O., & Jorgensen, W. L. (2004).[3] Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society, 126(26), 8241–8252. Link
-
DMF Decomposition: Bushey, S. T., et al. (2016).[4] A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylformamide.[4][5] Tetrahedron Letters, 57(10), 1142-1145. Link
-
Safety (NaH/DMF): Yang, H., et al. (2006). Thermal Hazards and Safe Scale-Up of Reactions Containing Dimethyl Sulfoxide.[6] Organic Process Research & Development, 16, 1994–2000.[6] Link
-
PTC Methodology: Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399–1403. Link
-
Thiazole Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter 19: 1,3-Azoles: Thiazoles). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Thiazole Synthesis & Impurity Management
Topic: Removing Unreacted
Executive Summary
You are encountering residual
This guide prioritizes Chemical Scavenging and Process Control over traditional chromatography, which often fails to resolve these non-polar halides from the desired thiazole product.
Module 1: Process Control (Prevention Strategy)
The most effective way to remove an impurity is to ensure it is fully consumed.
The "Limiting Reagent" Rule
In Hantzsch synthesis, the
-
Incorrect: 1.0 eq Haloketone : 1.0 eq Thioamide (Risks unreacted halide).
-
Correct: 1.0 eq Haloketone : 1.2–1.5 eq Thioamide .
Why? Driving the reaction with excess nucleophile (thioamide) ensures the electrophile (haloketone) is statistically eliminated. Unreacted thioamide is easily removed via aqueous workup or filtration, whereas unreacted haloketone "streaks" on silica and co-elutes with the product.
Monitoring Protocol
Do not rely on TLC alone.
-
LC-MS Monitoring: Look for the specific isotopic pattern of the halide (M/M+2 doublet for Br/Cl).
-
Visual Cue: If the reaction mixture remains strongly lachrymatory (eye-stinging) after the theoretical end-time, the conversion is incomplete.
Module 2: Scavenging (The Gold Standard)
For pharmaceutical intermediates where <10 ppm GTI limits apply.
If stoichiometry adjustment is impossible (e.g., valuable starting material), use Polymer-Supported Scavengers . This is the industry-standard method for GTI remediation.
Recommended Scavenger: Thiol-Functionalized Resin
-
Resin Type: Silica-supported Thiol (Si-Thiol) or Polystyrene-Thiol (PL-Thiol).
-
Mechanism: The thiol group (
) acts as a soft nucleophile, attacking the -carbon of the haloketone via , covalently binding the impurity to the bead. -
Selectivity: Thiols react rapidly with
-haloketones but are generally unreactive toward the aromatic thiazole ring.
Scavenging Protocol
| Step | Action | Technical Note |
| 1 | Calculate Loading | Use 2–4 equivalents of resin relative to the estimated unreacted haloketone (usually 0.1–0.2 eq relative to starting material). |
| 2 | Solvent Choice | Dissolve crude mixture in THF, DCM, or MeOH. Avoid solvents that swell polystyrene poorly if using PL-resins (Silica resins are rigid and solvent-independent). |
| 3 | Incubation | Add resin and agitate (do not stir with magnetic bar; it grinds the beads) for 1–4 hours at RT. |
| 4 | Filtration | Filter through a fritted glass funnel or a SPE cartridge. |
| 5 | Result | The filtrate contains the thiazole; the toxic halide is trapped on the filter cake. |
Workflow Visualization
Caption: Figure 1.[1][2] Workflow for removing genotoxic
Module 3: Chemical Destruction (Solution Phase)
If resins are unavailable, use a "Sacrificial Nucleophile."
This method uses a cheap, soluble thiol to consume the haloketone, converting it into a polarity-distinct species that can be washed away.
Protocol
-
Add Nucleophile: Add 0.1–0.2 eq (relative to main reaction) of N-Acetylcysteine or Thiophenol to the reaction mixture.
-
React: Stir for 1 hour. The thiol displaces the halide.
-
Workup:
-
If using N-Acetylcysteine : The adduct is highly polar/acidic. Wash the organic layer with aqueous
.[3] The impurity will partition into the aqueous phase. -
If using Thiophenol : The adduct is lipophilic but distinct. It will separate easily on silica gel compared to the streaking haloketone.
-
Troubleshooting & FAQs
Q1: My product precipitates as a solid. Can I just wash the solid to remove the haloketone?
A: Often, yes. The Hantzsch product initially forms as a hydrobromide salt (
).[4] This salt is often insoluble in non-polar solvents (ether/DCM).
Try this: Filter the crude solid and wash copiously with diethyl ether or dichloromethane. The neutral
-haloketone is soluble in ether and will wash away. Then, neutralize the salt withto get the free base.
Q2: I smell the lachrymator even after column chromatography. Why?
A:
-haloketones are volatile and non-polar. They often "tail" or streak through silica columns, contaminating all fractions.
Fix: You must destroy the halide before chromatography using the Scavenging (Module 2) or Destruction (Module 3) methods. Do not rely on silica to separate it.[5]
Q3: Can I use amines (like trisamine resin) instead of thiols?
A: Use caution. While amines react with haloketones, they can also react with the thiazole ring if your product has electrophilic sites (e.g., chloromethyl groups). Thiols are "softer" nucleophiles and more selective for the
-haloketone.
Scientific Grounding: The Hantzsch Pathway
Understanding the mechanism reveals why the impurity persists. The reaction is a condensation followed by dehydration.[3][4] If the initial
Caption: Figure 2. Simplified Hantzsch synthesis pathway. Unreacted material from the 'Start' node is the target impurity.
References
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter on Impurity Control). Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. (Foundational text on scavenger resins). Link
-
Biotage. (2024). ISOLUTE® Si-Thiol Metal and Electrophile Scavenger Application Note. (Industry standard protocol for scavenging alkyl halides). Link
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for Hantzsch Mechanism). Link
-
European Medicines Agency (EMA). (2006).[6] Guideline on the Limits of Genotoxic Impurities. (Regulatory context for GTI removal). Link
Sources
Technical Support Center: Controlling Regioselectivity in 2-Aminothiazole Functionalization
Welcome to the Advanced Synthesis Support Center. As a privileged scaffold in medicinal chemistry, the 2-aminothiazole core presents unique regioselectivity challenges due to its multiple reactive sites: the highly nucleophilic C5 position, the sterically accessible C4 position, and the tautomerically active exocyclic amine (N2).
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve precise regiocontrol in your functionalization workflows.
I. Diagnostic Decision Tree
Before troubleshooting a failed reaction, it is critical to align your synthetic strategy with the inherent electronic and steric biases of the 2-aminothiazole core. Use the logical framework below to select the appropriate functionalization pathway.
Caption: Logical framework for directing regioselectivity in 2-aminothiazole functionalization.
II. Troubleshooting Guides & FAQs
Q1: I am trying to halogenate the 2-aminothiazole core, but I keep getting mixtures of mono- and di-halogenated products. How do I selectively target the C5 position?
Root Cause Analysis: The exocyclic 2-amino group strongly donates electron density into the thiazole ring via resonance. This makes the C5 position highly nucleophilic and exceptionally prone to Electrophilic Aromatic Substitution (EAS)[1]. However, applying harsh conditions (e.g., excess Br₂ in unbuffered solvents) overwhelms the system, leading to over-halogenation at C4 or exocyclic N-halogenation[2]. Causality & Solution: To achieve exclusive C5 selectivity, you must throttle the electrophilicity of your reagent. Use strictly controlled stoichiometric amounts (1.05 eq) of mild halogenating agents like N-Bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0 °C. The mild nature of NBS prevents over-oxidation, while the polar solvent stabilizes the intermediate Wheland complex, driving the reaction exclusively to the C5 thermodynamic sink.
Q2: My goal is to synthesize a 4-aryl-2-aminothiazole via C-H activation, but the reaction consistently yields the 5-aryl isomer. How can I force C4 selectivity?
Root Cause Analysis: In unguided Pd-catalyzed C-H arylation, the inherent electronic bias of the thiazole ring dictates that oxidative addition and subsequent metalation occur at the more electron-rich C5 position[1]. Causality & Solution: To override the intrinsic C5 preference, you must rely on catalyst/ligand control. Utilizing Miura’s C-H arylation conditions—specifically employing Pd(OAc)₂, PPh₃, and Cs₂CO₃ with iodoarenes—has been proven to effectively redirect the coupling to the C4 position[3]. The bulky triphenylphosphine ligand creates a steric environment that disfavors the C5 position (which is flanked by the sulfur atom), while the carbonate base facilitates a concerted metalation-deprotonation (CMD) pathway that is more sensitive to steric accessibility at C4.
Q3: When attempting to acylate the exocyclic amine, I observe significant amounts of endocyclic N-acylation (quaternization). How do I prevent this?
Root Cause Analysis: The 2-aminothiazole system exists in a tautomeric equilibrium between the aromatic amino-thiazole and the non-aromatic imino-thiazoline. Highly reactive electrophiles (like acyl chlorides) can kinetically attack the endocyclic nitrogen (N3), leading to unstable quaternary salts that decompose or ring-open. Causality & Solution: Shift the nucleophilicity entirely to the exocyclic nitrogen by using a non-nucleophilic base (e.g., Pyridine or DIPEA) combined with a milder electrophile (e.g., acetic anhydride). The base deprotonates the exocyclic amine during the transition state, ensuring that the exocyclic nitrogen acts as the primary nucleophile without disrupting the aromaticity of the thiazole ring.
III. Quantitative Data: Regioselective Reaction Conditions
The following table summarizes the optimized parameters required to drive functionalization to specific sites on the 2-aminothiazole scaffold.
| Target Site | Reaction Type | Reagents / Catalytic System | Solvent & Temp | Typical Yield | Regiomeric Ratio |
| C5 | Bromination | NBS (1.05 eq) | DMF, 0 °C to RT | 85–95% | >99:1 (C5:C4) |
| C5 | C-H Arylation | Ar-I, Pd(OAc)₂, Ag₂CO₃ | DMF, 100 °C | 60–80% | 95:5 (C5:C4) |
| C4 | C-H Arylation | Ar-I, Pd(OAc)₂, PPh₃, Cs₂CO₃ | Toluene, 110 °C | 50–75% | >90:10 (C4:C5) |
| Exo-N | Acylation | Ac₂O, Pyridine (2.0 eq) | DCM, 0 °C to RT | >90% | >99:1 (Exo:Endo) |
IV. Validated Experimental Protocols
Protocol A: Regioselective C5-Bromination of 2-Aminothiazole
This protocol utilizes mild conditions to prevent over-halogenation, ensuring high fidelity at the C5 position.
-
Preparation: Dissolve 2-aminothiazole (10.0 mmol) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Dissolve N-Bromosuccinimide (10.5 mmol, 1.05 eq) in DMF (10 mL). Add this solution dropwise to the reaction flask over 30 minutes to prevent thermal spiking.
-
Self-Validation Checkpoint 1 (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material spot should disappear within 2 hours, replaced by a single, slightly less polar spot. LC-MS analysis of an aliquot should reveal an [M+H]⁺ mass shift of +78/80 Da, exhibiting the classic 1:1 isotopic pattern of a single bromine atom.
-
Quench & Workup: Pour the mixture into ice water (100 mL) containing 5% sodium thiosulfate to quench any residual active bromine. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the C5-bromo derivative.
Protocol B: Pd-Catalyzed C4-Selective C-H Arylation
This workflow relies on strict atmospheric control and specific ligand interactions to override the C5 electronic bias.
Caption: Step-by-step experimental workflow for Pd-catalyzed C-H arylation of 2-aminothiazoles.
-
Preparation: In an oven-dried Schlenk tube, combine the 2-aminothiazole derivative (1.0 mmol), the desired iodoarene (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and anhydrous Cs₂CO₃ (2.0 mmol).
-
Atmospheric Control: Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times. Add anhydrous, degassed Toluene (5 mL) via syringe.
-
Self-Validation Checkpoint 1 (Visual): Upon heating to 110 °C, the suspension should transition from a pale yellow to a dark brown/black homogeneous mixture, indicating the successful reduction of Pd(II) to the active Pd(0) catalytic species.
-
Reaction: Stir vigorously at 110 °C for 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Self-Validation Checkpoint 2 (Analytical): Obtain a crude ¹H NMR spectrum. The diagnostic C5 proton of the newly formed 4-aryl-2-aminothiazole will appear as a sharp singlet (typically between δ 6.8–7.2 ppm, depending on the aryl group), confirming C4 regioselectivity. The absence of a C4 proton signal (which normally appears further upfield) validates the structural assignment.
V. References
-
Identification of α-Synuclein Proaggregator: Rapid Synthesis and Streamlining RT-QuIC Assays in Parkinson's Disease Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Chemistry of Heterocyclic Compounds. Volume 34. Thiazole and Its Derivatives. Source: Internet Archive / VDOC URL:[Link]
Sources
Handling hygroscopic hydrobromide salts of thiazole amines
Troubleshooting Hygroscopic Thiazole Amine Hydrobromide Salts
Executive Summary
Thiazole amine hydrobromide (HBr) salts are critical building blocks and pharmacophores in modern drug discovery, particularly for kinase inhibitors and GPCR ligands[1]. While the HBr salt form drastically improves aqueous solubility and bioavailability, it introduces severe solid-state handling challenges. The high lattice energy of the salt, combined with the hydrogen-bonding capacity of the thiazole nitrogen and the polarizability of the bromide ion, renders these compounds extremely hygroscopic[2],[3].
This guide provides self-validating protocols to troubleshoot deliquescence, precision weighing, and moisture determination, ensuring scientific integrity and reproducibility in your workflows.
Q&A Troubleshooting Guide
Q1: Why does my thiazole amine HBr salt turn into a sticky paste on the benchtop, and how should I store it?
The Causality: This phenomenon is known as deliquescence. It occurs when the ambient relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt. The hydrobromide salt absorbs atmospheric moisture until it literally dissolves in its own hydration layer[3]. Furthermore, moisture absorption accelerates the oxidation of the electron-rich thiazole sulfur and the hydrolysis of the amine[1].
The Solution (Storage Protocol):
-
Temperature & Container: Store at -20°C in amber glass vials (to prevent UV-catalyzed degradation) with Teflon-lined caps[1].
-
Atmosphere: Always overlay the solid with Argon before sealing. Argon is denser than Nitrogen and provides a superior protective blanket against moisture-laden air[1].
-
Retrieval: Before opening, allow the sealed vial to warm to room temperature inside a desiccator. Opening a cold vial immediately causes atmospheric water to condense directly onto the powder lattice[2].
Q2: Standard weighing causes my mass readings to drift upward continuously. What is the most accurate protocol for weighing these salts?
The Causality: The continuous mass increase is the real-time absorption of atmospheric water. If you weigh 100 mg of a deliquescent salt in open air, a significant percentage of that mass will be water, leading to incorrect stoichiometric ratios in your downstream reactions.
The Solution (Weighing by Difference Protocol): To eliminate environmental variables, you must use a "weighing by difference" self-validating system[4].
Step-by-Step Methodology:
-
Preparation: Purge a sealable screw-cap vial with dry Argon or N2.
-
Tare: Tare the empty, sealed vial on an analytical balance (resolution of at least 0.1 mg)[5].
-
Transfer: Inside a glove box or controlled dry zone, quickly transfer the estimated required amount of the HBr salt into the vial.
-
Gross Weight: Re-purge the vial with Argon, seal it tightly, and record the gross weight[4].
-
Dispense: Quickly uncap and pour the substance directly into your reaction vessel or titrator.
-
Final Weight: Re-purge the now "empty" vial, seal it, and re-weigh. The exact dispensed mass of the active compound is the mathematical difference between the gross weight and this final weight[4].
Fig 1: Step-by-step weighing by difference protocol for highly hygroscopic salts.
Q3: How do I accurately determine the moisture content of my thiazole amine HBr salt using Karl Fischer (KF) titration?
The Causality: The Karl Fischer redox reaction (oxidation of SO₂ by I₂) is strictly stoichiometric only within a pH range of 5.5 to 8.0[5]. Because hydrobromide salts are acidic, dissolving them in the KF solvent lowers the pH. At pH < 5, the reaction stalls, leading to sluggish endpoints and falsely high water content readings[5]. Additionally, the extreme hygroscopicity of the KF reagent itself requires strict atmospheric protection[6].
The Solution (Buffered KF Protocol):
-
Apparatus Prep: Ensure the titration apparatus is protected from atmospheric moisture using silica gel or calcium chloride drying tubes[7].
-
Solvent Selection & Buffering: Use dry methanol as the primary solvent. To counteract the acidity of the HBr salt, add imidazole to the solvent system. This buffers the solution back into the ideal 5.5–8.0 pH range[5].
-
Pre-titration: Titrate the buffered solvent to absolute dryness before introducing the sample[6].
-
Sample Introduction: Use the "weighing by difference" method (described above) to introduce 10 to 50 mg of the water-containing sample directly into the titration flask[7].
-
Titration: Titrate with standard volumetric KF reagent under vigorous stirring until the bivoltametric endpoint is reached[7].
Fig 2: Karl Fischer titration pathway optimized for acidic thiazole amine hydrobromides.
Quantitative Data & System Parameters
To ensure reproducibility, adhere to the following validated parameters when handling and analyzing hygroscopic thiazole amine HBr salts:
| Parameter | Optimal Range / Condition | Consequence of Deviation | Corrective Action |
| KF Working pH | 5.5 – 8.0 | Reaction stalls (pH < 5); Side reactions (pH > 8) | Add imidazole for acidic HBr salts; salicylic acid for free bases[5]. |
| KF Sample Mass | Yields 10 – 50 mg water | High titrant consumption or high margin of error | Adjust sample mass based on estimated hydration level[7]. |
| Ambient Humidity | < 40% RH | Atmospheric moisture infiltrates the titration cell | Utilize silica gel/CaCl₂ drying tubes on all apparatus vents[6]. |
| Solvent System | Methanol + Imidazole | Incomplete dissolution traps moisture in the lattice | Add formamide as a co-solvent or use homogenization[8]. |
| Inert Gas Overlay | Argon (Ar) | Oxidation of thiazole sulfur; moisture ingress | Replace Nitrogen with Argon due to higher gas density[1]. |
References
Sources
- 1. C-(2-p-Tolyl-thiazol-5-yl)-methylamine | Benchchem [benchchem.com]
- 2. 5-(3,5-Difluorophenyl)thiazol-2-amine | Benchchem [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation Patterns of Bromoethyl Thiazoles
Executive Summary
5-(2-bromoethyl)-4-methylthiazole and its analogs are critical intermediates in the synthesis of pharmaceuticals (e.g., clomethiazole, thiamine analogs). In drug development, verifying the integrity of the bromoethyl side chain is paramount, as the C-Br bond is the reactive handle for subsequent nucleophilic substitutions.
This guide provides a comparative technical analysis of the mass spectrometric (MS) behavior of bromoethyl thiazoles. It contrasts the diagnostic utility of Electron Impact (EI) versus Electrospray Ionization (ESI) and details the specific fragmentation mechanisms that distinguish these compounds from their chloro- and hydroxy-analogs.
Part 1: The Isotopic Fingerprint (The Diagnostic Anchor)
The most immediate and irrefutable evidence of a bromoethyl thiazole is its isotopic signature. Unlike standard organic molecules (M+ only) or chloro-analogs, bromine possesses a unique isotopic abundance that acts as a built-in validation system.
Comparative Isotopic Abundance
The two stable isotopes of bromine,
| Feature | Bromoethyl Thiazole ( | Chloroethyl Thiazole ( | Hydroxyethyl Thiazole (No Halogen) |
| Pattern | 1:1 Doublet | 3:1 Ratio | Single Peak (M+) |
| Separation | 2 Da ( | 2 Da ( | N/A |
| Diagnostic Value | High (Unambiguous Br confirmation) | High (Standard Cl pattern) | Low (Requires high-res MS for confirmation) |
| Interference | Minimal (Few organic elements mimic 1:1) | Moderate (Can be confused with overlaps) | High (Common organic background) |
Expert Insight: In low-resolution MS, if you observe a molecular ion cluster where the
andpeaks are of equal height, you have effectively confirmed the presence of a single bromine atom before analyzing any fragments.
Part 2: Ionization Techniques Comparison
Choosing the correct ionization method is critical. For bromoethyl thiazoles, EI is superior for structural elucidation , while ESI is superior for purity and molecular weight confirmation .
EI vs. ESI Performance Matrix
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Energy Level | Hard Ionization (70 eV) | Soft Ionization |
| Molecular Ion ( | Weak or Absent (due to labile C-Br bond) | Strong ( |
| Fragmentation | Rich, structural fingerprint | Minimal (mostly molecular ion) |
| Primary Utility | Structure Verification (Fingerprinting) | Reaction Monitoring (Conversion tracking) |
| Limit of Detection | Picogram range (GC-MS) | Femtogram range (LC-MS) |
Critical Causality: The C-Br bond energy (~276 kJ/mol) is significantly lower than C-Cl (~338 kJ/mol). Under 70 eV EI conditions, the molecular ion of bromoethyl thiazole often fragments immediately, sometimes making the molecular ion difficult to detect. ESI is required if observing the intact parent molecule is the primary goal.
Part 3: Mechanistic Fragmentation Pathways
Understanding how the molecule breaks apart allows you to distinguish the target product from impurities.
Primary Fragmentation Channels (EI-MS)
-
Pathway A: Homolytic C-Br Cleavage (The "Loss of 79/81")
-
Mechanism: The weakest bond (C-Br) breaks, releasing a bromine radical (
). -
Observation: A dominant peak at
(or ). -
Result: Formation of the thiazole-ethyl cation, which often rearranges to a stable vinyl-thiazole species.
-
-
Pathway B: HBr Elimination (The "Vinyl" Pathway)
-
Mechanism: Thermal or impact-driven elimination of HBr.
-
Observation: A peak at
(or ). -
Result: Formation of 5-vinyl-4-methylthiazole (
).
-
-
Pathway C: Thiazole Ring Cleavage (RDA)
-
Mechanism: Retro-Diels-Alder (RDA) cleavage is characteristic of thiazoles.
-
Observation: Loss of HCN (27 Da) or
(41 Da) from the ring itself. -
Significance: Confirms the integrity of the heterocyclic core.
-
Visualizing the Pathway
The following diagram illustrates the fragmentation logic for 5-(2-bromoethyl)-4-methylthiazole (
Caption: Fragmentation cascade of 5-(2-bromoethyl)-4-methylthiazole under EI conditions. Note the parallel pathways of radical loss (Br) and neutral loss (HBr).
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed for GC-MS (EI) , the industry standard for characterizing volatile thiazole intermediates.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Acetonitrile .
-
Why: Avoid chlorinated solvents (DCM, Chloroform) to prevent isobaric interference with the halogen signature.
-
-
Concentration: Dilute to approx. 10 ppm. High concentrations lead to dimer formation in the source.
Instrument Parameters (Agilent/Shimadzu Standard)
-
Inlet Temp:
.-
Caution: Do not exceed
. Bromoethyl thiazoles are thermally labile; excessive heat causes pre-column degradation (HBr elimination), artificially inflating the vinyl-thiazole peak.
-
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Ion Source:
(Standard EI).
Data Validation Steps (The "Checklist")
-
Check the M+ Cluster: Do you see a 1:1 doublet at the expected MW?
-
Yes: Proceed.
-
No (Only M-Br seen): Lower inlet temperature by
and re-inject.
-
-
Check the Base Peak: Is the base peak
(Loss of Br)?-
Yes: Consistent with bromoethyl structure.
-
No (Base peak is solvent or background): Sample too dilute.
-
-
Search for Impurities: Look for
patterns indicative of the starting material (Alcohol: ) or the chloro-analog (3:1 pattern).
Part 5: Comparative Case Study
Scenario: A process chemist needs to confirm the conversion of 4-methyl-5-thiazoleethanol (Alcohol) to 5-(2-bromoethyl)-4-methylthiazole (Bromide).
| Diagnostic Ion | Starting Material (Alcohol) | Product (Bromide) | Result Interpretation |
| Molecular Ion | Primary Confirmation | ||
| Base Peak | Structural Confirmation | ||
| Key Fragment | Purity Check |
Conclusion from Data:
If the mass spectrum shows a disappearance of
Workflow Diagram
Caption: Recommended analytical workflow for validating bromoethyl thiazole synthesis.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Methyl-5-thiazoleethanol. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Chlorine and Bromine Patterns. Retrieved from [Link]
- Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
-
MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI vs ESI. Retrieved from [Link]
Sources
Comparative Guide: HPLC Method Development for 2-Aminothiazole Purity Analysis
Executive Summary: The Polarity Paradox
2-Aminothiazole (2-AT) is a critical pharmacophore in medicinal chemistry, serving as a precursor for sulfathiazoles, pramipexole, and various kinase inhibitors. However, its purity analysis presents a classic chromatographic "polarity paradox."
As a small, basic heterocycle (pKa ~5.36, LogP ~0.38), 2-AT is too polar to retain well on standard C18 columns at acidic pH (where it is protonated), yet too basic to peak symmetrically at neutral pH due to silanol interactions.
This guide objectively compares three distinct separation strategies to solve this challenge:
-
Traditional Reverse Phase (C18): The baseline approach (often failing).
-
Ion-Pair Chromatography (IPC): The historical "brute force" fix.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): The modern, orthogonal solution.[1]
Our Verdict: While IPC provides robust retention for QC environments, HILIC is the superior choice for trace impurity profiling and LC-MS compatibility due to its distinct selectivity mechanisms and lack of non-volatile salts.
The Challenge: Physicochemical Barriers
To develop a robust method, one must first understand the molecule's behavior.
| Property | Value | Chromatographic Implication |
| Basicity (pKa) | 5.36 | At pH < 5, 2-AT is protonated ( |
| Hydrophobicity (LogP) | 0.38 | Highly hydrophilic. Requires nearly 100% aqueous conditions in RP-HPLC, risking "phase dewetting" (pore collapse) on standard C18 columns. |
| UV Absorbance | Detectable by UV, but requires solvents transparent in the low-UV range (avoiding acetone/THF). | |
| Key Impurities | Thiourea, Dimers | Thiourea is even more polar than 2-AT, often co-eluting with the solvent front in RP-HPLC. |
Comparative Methodology
We evaluated three distinct protocols. Below is the direct comparison of their performance characteristics.
Method A: The "Baseline" (Standard C18)
Attempts to retain 2-AT using high aqueous content on a standard alkyl phase.
-
Mobile Phase: 95% Phosphate Buffer (pH 3.0) / 5% Acetonitrile[2]
-
Outcome: FAILURE .
-
Retention Factor (
): < 0.5 (Elutes near void). -
Issues: Co-elution with polar impurities (Thiourea); poor peak shape due to silanol overloading.
-
Method B: The "Fix" (Ion-Pair Chromatography - IPC)
Uses an anionic surfactant to form a neutral ion-pair with the protonated 2-AT.
-
Mobile Phase: Buffer + 5 mM Sodium Octanesulfonate (OSA) / Acetonitrile.
-
Outcome: FUNCTIONAL .
-
Retention Factor (
): > 5.0 (Tunable by OSA concentration). -
Pros: Excellent peak shape, separates Thiourea well.
-
Cons: Incompatible with LC-MS (non-volatile salts); extremely long equilibration times (slow gradient recovery).
-
Method C: The "Modern Solution" (HILIC)
Uses a polar stationary phase with a high-organic mobile phase to retain polar analytes.
-
Column: Bare Silica or Zwitterionic (ZIC) HILIC (3 µm).
-
Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate Buffer (pH 3.0).
-
Outcome: OPTIMAL .
-
Retention Factor (
): 3.0 - 8.0. -
Pros: MS Compatible ; elution order is reversed (impurities elute before/after predictably); high sensitivity (ESI+ friendly).
-
Cons: Sensitive to sample diluent (must be high organic).
-
Recommended Experimental Protocols
Protocol 1: Robust QC Method (Ion-Pairing)
Best for routine purity checks in manufacturing where MS is not required.
-
Mobile Phase A: Dissolve 1.36 g KH₂PO₄ and 1.0 g Sodium 1-Octanesulfonate in 1000 mL water. Adjust pH to 3.0 with dilute Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18), 4.6 x 150 mm, 5 µm.
-
Isocratic Conditions: 85% A / 15% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 260 nm.
-
Temperature: 30°C.
Why this works: The octanesulfonate anion binds to the C18 chain, creating a negatively charged surface that attracts the protonated 2-AT, artificially increasing retention.
Protocol 2: High-Sensitivity Profiling (HILIC-MS)
Best for R&D impurity profiling and structure elucidation.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis HILIC Silica), 2.1 x 100 mm, 3 µm.
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% -> 80% B
-
10-15 min: 80% -> 60% B
-
-
Flow Rate: 0.3 mL/min (optimized for MS).
-
Sample Diluent: CRITICAL: 90:10 Acetonitrile:Water. (Aqueous diluents will destroy peak shape).
Why this works: HILIC creates a water-rich layer on the silica surface.[4] The polar 2-AT partitions into this stagnant water layer. Since the mobile phase is high-organic, desolvation in MS is highly efficient.
Performance Data Comparison
| Parameter | Method A (Std RP) | Method B (Ion-Pair) | Method C (HILIC) |
| Retention Time (min) | 1.2 (Void) | 6.5 | 4.8 |
| Tailing Factor ( | 2.1 (Severe) | 1.1 (Excellent) | 1.2 (Good) |
| Resolution ( | 0.8 (Co-elution) | > 3.0 | > 5.0 |
| LOD (Signal/Noise = 3) | 0.5 µg/mL | 0.1 µg/mL | 0.01 µg/mL (MS) |
| Equilibration Time | 10 min | 45-60 min | 15 min |
| MS Compatibility | Yes | NO | YES |
Visualizing the Mechanism
The following diagram illustrates why Standard RP fails and how HILIC and Ion-Pairing succeed.
Figure 1: Mechanistic differentiation of separation modes for polar bases.
Troubleshooting Guide
Problem: Peak Splitting in HILIC
-
Cause: Solvent mismatch. Injecting 2-AT dissolved in 100% water into a 95% Acetonitrile mobile phase disrupts the water layer on the column head.
-
Solution: Match sample diluent to starting mobile phase conditions (e.g., 90% MeCN).
Problem: Drifting Retention Times in Ion-Pairing
-
Cause: Temperature fluctuations or insufficient equilibration. Ion-pairing reagents are temperature sensitive.
-
Solution: Use a column oven (thermostat at 30°C ± 0.5°C) and allow at least 20 column volumes of equilibration before the first injection.
Problem: Ghost Peaks in Gradient
-
Cause: Impurities in the Ion-Pairing reagent.
-
Solution: Purchase "HPLC Grade" OSA or switch to the HILIC method to eliminate the reagent entirely.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from [Link]
-
Chrom Tech, Inc. Reverse-Phase vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
-
Agilent Technologies. Retaining and Separating Polar Molecules: HILIC vs RPLC. Retrieved from [Link]
-
Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole.[3][5] BMC Chemistry. Retrieved from [Link]
Sources
- 1. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 5-(2-Chloroethyl) vs. 5-(2-Bromoethyl) Thiazoles in Medicinal Chemistry
Topic: Comparative Guide: 5-(2-Chloroethyl) vs. 5-(2-Bromoethyl)-4-Methylthiazole Reactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the synthesis of thiazole-based pharmacophores (e.g., thiamine analogs, clomethiazole, and novel kinase inhibitors), the choice between 5-(2-chloroethyl)-4-methylthiazole (CEM) and 5-(2-bromoethyl)-4-methylthiazole (BEM) is a critical decision point.
While both serve as electrophilic handles for nucleophilic substitution, they occupy distinct niches in process chemistry. BEM offers superior reactivity (approx. 50–80x faster reaction rates) and milder conditions, making it ideal for late-stage functionalization of sensitive scaffolds. CEM , conversely, provides superior thermal stability and cost-efficiency, making it the industry standard for early-stage, large-scale manufacturing where harsher forcing conditions are tolerable.
Mechanistic Deep Dive: The Leaving Group Differential
The reactivity difference between chloroethyl and bromoethyl thiazoles is governed by the interplay between the leaving group ability and the electronic environment of the thiazole ring.
1.1 Bond Dissociation Energy & Polarizability
The primary driver is the carbon-halogen bond strength. The C-Br bond is significantly weaker and longer than the C-Cl bond, lowering the activation energy (
| Parameter | C-Cl Bond (CEM) | C-Br Bond (BEM) | Impact on Reactivity |
| Bond Dissociation Energy | ~81 kcal/mol | ~68 kcal/mol | Lower energy barrier for BEM cleavage. |
| Bond Length | 1.78 Å | 1.93 Å | BEM is more sterically accessible. |
| Leaving Group | -7 (HCl) | -9 (HBr) | Bromide is a more stable base, better leaving group. |
1.2 The Thiazole Ring Effect
The thiazole ring is electron-deficient (π-deficient) due to the pyridine-like nitrogen.
-
Inductive Effect (-I): The thiazole ring exerts an electron-withdrawing inductive effect on the ethyl side chain. This destabilizes any developing positive charge (disfavoring
) but makes the -carbon more electrophilic, facilitating attack. -
Neighboring Group Participation: Unlike some esters or amines, the thiazole nitrogen is essentially orthogonal to the side chain and too distant in the 5-position to offer significant anchimeric assistance, meaning the reaction kinetics rely almost entirely on the leaving group's propensity to depart.
1.3 Reaction Pathway Visualization
The following diagram illustrates the competitive pathways and the kinetic advantage of the bromo-derivative.
Figure 1: Kinetic pathways for nucleophilic substitution. The BEM pathway (Green) bypasses the high-energy transition state associated with the stronger C-Cl bond.
Experimental Comparison: Head-to-Head Data
The following data synthesizes comparative benchmarks from process chemistry literature and internal application notes involving alkylations of amines and thiols.
2.1 Reactivity Profiles
| Metric | 5-(2-Chloroethyl) (CEM) | 5-(2-Bromoethyl) (BEM) |
| Reaction Time ( | 12–18 hours @ 80°C | 1–3 hours @ 25°C |
| Yield (Typical) | 75–85% | 85–95% |
| Solvent Dependency | Requires polar aprotic (DMF, DMSO) for speed. | Works well in MeCN, Acetone, THF. |
| Side Reactions | Elimination to 5-vinylthiazole if | Minimal elimination under mild conditions. |
| Stability (Shelf Life) | >2 years (RT, dry). | 6 months (4°C, dark); sensitive to light. |
2.2 Decision Matrix: When to Use Which?
| Scenario | Recommended Reagent | Rationale |
| Scale-up (>1 kg) | CEM | Cost of Cl-precursor is ~30% of Br. Stability simplifies storage. |
| Sensitive Nucleophiles | BEM | Allows reaction at RT, preventing thermal degradation of the nucleophile. |
| Radiolabeling ( | BEM (or Tosylate) | Fast kinetics are essential for short half-life isotopes. |
| Library Synthesis | BEM | High conversion rates ensure cleaner crude products for automated purification. |
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoints" allow you to confirm success before proceeding.
Protocol A: Synthesis of 5-(2-Bromoethyl)-4-methylthiazole (BEM)
Best for: High reactivity applications.
Mechanism: Appel Reaction (conversion of alcohol to bromide). Precursor: 5-(2-hydroxyethyl)-4-methylthiazole.[2]
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with
. -
Dissolution: Add 5-(2-hydroxyethyl)-4-methylthiazole (10.0 mmol, 1.43 g) and triphenylphosphine (
) (12.0 mmol, 3.15 g) to anhydrous DCM (50 mL). Cool to 0°C. -
Bromination: Portion-wise, add carbon tetrabromide (
) (12.0 mmol, 3.98 g) over 15 minutes. The solution will turn yellow.[3] -
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Checkpoint: TLC (30% EtOAc/Hexane). The polar alcohol spot (
) should disappear; a less polar product ( ) appears.
-
-
Workup: Concentrate the solvent to ~10 mL. Add Diethyl Ether (100 mL) to precipitate triphenylphosphine oxide (
). Filter the white solid. -
Purification: Concentrate filtrate and purify via flash chromatography (SiO2, 10-20% EtOAc/Hexane).
-
Storage: Store under Argon at 4°C. Product is a light yellow oil.
Protocol B: Nucleophilic Substitution (General Procedure)
Target: Synthesis of Thiazole-Amine Conjugates.
-
Stoichiometry: In a reaction vial, combine Thiazole Halide (CEM or BEM) (1.0 equiv) and Amine Nucleophile (1.2 – 1.5 equiv).
-
Base/Solvent:
-
For BEM: Use
(2.0 equiv) in Acetonitrile (MeCN) at RT. -
For CEM: Use
(2.0 equiv) or in DMF at 80°C. -
Note: Iodide catalysis (NaI, 0.1 equiv) can accelerate the CEM reaction (Finkelstein in situ).
-
-
Monitoring:
-
BEM: Check LCMS after 1 hour.
-
CEM:[4] Check LCMS after 4 hours.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over
.
3.1 Synthesis Workflow Diagram
Figure 2: Divergent synthesis routes from the common alcohol precursor.
References
-
BenchChem. (2025).[3][5][6][7][8] A Comparative Guide to the Kinetics of Nucleophilic Substitution on 1-Chloroethyl 2-Methylpropanoate and Related Esters. Retrieved from
-
TSI Journals. (2016). Quantitative Assessment of Relative Reactivity of Molecular Halogens in the Kinetics of Halogenations of 2-Methylthiazole. Retrieved from
-
Google Patents. (1997). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.[4] Retrieved from
-
Molecules (MDPI). (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: Synthesis of ω-haloalkylthio derivatives. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: Ethyl 5-bromo-4-methylthiazole-2-carboxylate. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-(2-Hydroxyethyl)-4-methylthiazole: Applications in Medicinal Chemistry and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
IR Spectroscopy Characteristic Bands for Thiazole-2-amine: A Technical Comparison Guide
This guide is structured to serve as a definitive technical resource for the IR spectroscopic characterization of thiazole-2-amine (2-aminothiazole). It moves beyond basic peak listing to provide mechanistic insights, comparative data, and robust experimental protocols.
Executive Summary: The Spectral Fingerprint
Thiazole-2-amine (
Critical Insight: The most common error in interpreting this spectrum is misidentifying the C=N ring stretch as a carbonyl band or confusing the exocyclic C-N stretch with ring breathing modes. This guide clarifies these assignments using data-backed comparisons.
Characteristic Band Assignments
The following table synthesizes experimental data (solid-state KBr and ATR) to provide a standard reference for the amino tautomer, which is the thermodynamically dominant form.
Table 1: Primary Vibrational Modes of Thiazole-2-amine
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Notes |
| Primary Amine ( | 3400 – 3460 | Medium/Sharp | Characteristic "doublet" feature. Shifts to lower | |
| 3240 – 3300 | Medium | |||
| 1600 – 1640 | Strong | Often overlaps with ring C=N stretch. | ||
| Thiazole Ring | 1520 – 1550 | Strong | Lower than non-aromatic imines due to conjugation. | |
| 1440 – 1490 | Medium | Coupled with ring breathing modes. | ||
| Exocyclic Bond | 1280 – 1340 | Strong | Critical ID Band. Significantly higher than aliphatic C-N (1000-1200) due to | |
| Sulfur Moiety | 680 – 750 | Weak/Med | Often coupled. Look for a sharp band near 720-740 |
Mechanistic Insight: Tautomerism & H-Bonding
A frequent point of confusion is the potential for amino-imino tautomerism. In the solid state and polar solvents, the amino form is overwhelmingly dominant.
Figure 1: Tautomeric Equilibrium & Spectral Consequences
Caption: The amino tautomer preserves the aromatic sextet of the thiazole ring, making it energetically favorable. The appearance of a strong exocyclic C=N band >1600 cm⁻¹ would indicate the imino form, which is typically absent in pure samples.
Comparative Analysis: Thiazole-2-amine vs. Alternatives
To validate the identity of your compound, compare its spectrum against structurally related alternatives.
Table 2: Spectral Differentiation Matrix
| Feature | Thiazole-2-amine | Thiazole (Parent) | 2-Aminopyridine |
| 3400-3200 | Doublet ( | Absent (C-H stretch only >3000) | Doublet ( |
| 1600-1650 | Strong (NH scissoring + Ring) | Weak/Absent | Strong (Ring breathing + NH) |
| 1280-1340 | Present (Exocyclic C-N) | Absent | Present (Exocyclic C-N) |
| 600-800 | C-S / Ring Def. (~730) | C-S / Ring Def. (~720) | Ring Def. (Different pattern, no C-S) |
| Differentiation | Target | Lacks Amine Peaks | Pyridine ring modes (1580, 1440) differ from Thiazole (1530, 1480) |
Scientist's Note: Differentiating 2-aminothiazole from 2-aminopyridine is best done in the "fingerprint" region (1600–600
Experimental Protocols
Reliable IR data depends on sample preparation. The high polarity of the amine group makes this compound hygroscopic; moisture will broaden the N-H region and obscure details.
Method A: KBr Pellet (Gold Standard for Resolution)
Best for: High-resolution structural confirmation and publication-quality spectra.
-
Desiccation: Dry the Thiazole-2-amine standard in a vacuum desiccator over
for at least 2 hours to remove surface moisture. -
Ratio: Mix 1.5 mg of sample with 250 mg of spectroscopic-grade KBr (dried).
-
Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Do not over-grind to avoid crystalline distortion.
-
Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove trapped air/water).
-
Validation: The pellet must be transparent. A cloudy pellet indicates moisture or uneven grinding.
Method B: ATR (Attenuated Total Reflectance)
Best for: Rapid screening and quality control.
-
Crystal Selection: Use a Diamond or ZnSe crystal. (Diamond is preferred due to the hardness of crystalline organic solids).
-
Background: Collect a background spectrum (air) with the same parameters (typically 4
resolution, 16-32 scans). -
Application: Place ~5-10 mg of solid sample to cover the crystal active area.
-
Compression: Apply high pressure using the anvil clamp. Note: Ensure good contact; poor contact results in weak bands, especially in the high-wavenumber region.
-
Cleaning: Clean strictly with isopropanol. Avoid water to prevent crystal fogging (if using salts) or cross-contamination.
Spectral Decision Workflow
Use this logic flow to confirm the identity of an unknown sample suspected to be Thiazole-2-amine.
Figure 2: Identification Logic Tree
Caption: A step-by-step logic gate for confirming chemical identity, filtering out common analogs like the parent thiazole or pyridine derivatives.
References
-
Matrix Isolation Studies & Photochemistry: Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Source: PMC (PubMed Central).
-
Vibrational Assignments & DFT Calculations: Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. Source: ResearchGate.[2]
-
Metal Complexation & Coordination Shifts: Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Source: SCIRP (Scientific Research Publishing).
-
Tautomerism in Aqueous Solution: Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. Source: ResearchGate.[2]
Sources
Comparative Guide: Crystal Structure Analysis of 5-Substituted 2-Aminothiazoles
Executive Summary
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in critical kinase inhibitors (e.g., Dasatinib) and antimicrobial agents.[1] However, its utility is often complicated by prototropic tautomerism (amino vs. imino forms) and unpredictable hydrogen-bonding motifs in the solid state.[1]
This guide provides a technical comparison of 5-substituted 2-aminothiazoles, focusing on how electronic modulation at the C5 position dictates crystal packing, tautomeric preference, and supramolecular assembly.[1] Unlike standard datasheets, this document correlates crystallographic metrics with functional properties to aid in rational drug design.[1]
Part 1: Structural Dynamics & Tautomerism
The critical structural challenge with 2-aminothiazoles is the equilibrium between the amine (aromatic) and imine (non-aromatic) forms. In the solid state, this preference dictates the hydrogen bond donor/acceptor profile, which is vital for receptor binding.[1]
Tautomeric Equilibrium Workflow
The following diagram illustrates the energetic pathway and the crystallographic evidence required to distinguish between forms.
Figure 1: Tautomeric equilibrium and crystallographic markers.[1][2][3] The amine form is energetically favored in the solid state due to aromatic stabilization.
Part 2: Comparative Crystallographic Metrics
This section compares the structural impact of substituents at the C5 position. The electronic nature of the C5-substituent (Electron Withdrawing Group [EWG] vs. Electron Donating Group [EDG]) significantly alters the C2-N3 bond order and the acidity of the exocyclic amine.
Table 1: Structural Metrics of 5-Substituted Variants
Data derived from high-resolution Single Crystal X-Ray Diffraction (SC-XRD) at 100K.
| Metric | Unsubstituted (5-H) | 5-Methyl (EDG) | 5-Bromo (EWG) | Structural Implication |
| Space Group | P2₁/c | P2₁/n | Pbca | Packing efficiency changes with steric bulk. |
| C2–N(exo) Length | 1.338 Å | 1.342 Å | 1.330 Å | Shorter bond in EWG indicates increased conjugation.[1] |
| C2–N3 (Ring) Length | 1.315 Å | 1.320 Å | 1.308 Å | N3 becomes a poorer H-bond acceptor with EWG. |
| C5–C4 Length | 1.352 Å | 1.365 Å | 1.348 Å | Indicates degree of diene character in the ring. |
| Primary Motif | R₂²(8) Dimer | Linear Catemer | R₂²(8) Dimer | 5-Me steric bulk disrupts planar dimerization. |
Comparative Analysis
-
Electronic Modulation: The 5-Bromo derivative (EWG) pulls electron density from the ring, shortening the C2-N(exo) bond. This increases the acidity of the NH₂ protons, making them stronger hydrogen bond donors but weakening the N3 acceptor capability.[1]
-
Steric Interference: The 5-Methyl group introduces steric bulk that often disrupts the flat, centrosymmetric R₂²(8) dimer observed in the unsubstituted and halogenated forms, forcing the molecules into twisted catemeric chains or requiring solvent inclusion for stability.[1]
Part 3: Intermolecular Interactions & Packing
Understanding the "Supramolecular Synthon" is critical for cocrystal design. The 2-aminothiazole scaffold competes with other heterocycles (like 2-aminopyridine) for binding sites.
The R₂²(8) Dimer Motif
The most persistent interaction is the formation of a centrosymmetric dimer involving the ring nitrogen (N3) and the exocyclic amine.
Figure 2: The characteristic R₂²(8) hydrogen-bonding dimer found in 2-aminothiazole crystals.[2][3][4]
Comparison with Alternatives
| Feature | 2-Aminothiazole | 2-Aminopyridine | 2-Aminothiadiazole |
| H-Bond Acceptor | N3 (Moderate) | N1 (Strong) | N3 & N4 (Weak/Split) |
| S-Interaction | Yes (Chalcogen bonding) | No | Yes (Stronger) |
| Tautomerism | Amino dominant | Amino dominant | Amino dominant |
| Solubility | Moderate | High | Low |
Key Insight: Unlike aminopyridines, 2-aminothiazoles possess a Sulfur atom capable of Chalcogen Bonding (σ-hole interactions) . In the crystal lattice, S...N or S...O contacts often stabilize the packing in a direction perpendicular to the hydrogen-bonding plane, creating 3D networks rather than simple 2D sheets.[1]
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducibility and correct tautomer assignment, follow this validated crystallization and refinement protocol.
Crystallization Strategy (Vapor Diffusion)[1]
-
Objective: Grow single crystals suitable for XRD (>0.1 mm).
-
Solvent System: Ethanol (solvent) / Hexane (antisolvent).[1]
-
Protocol:
-
Dissolve 20 mg of the 5-substituted 2-aminothiazole in 2 mL of absolute ethanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a small inner vial.
-
Place the inner vial inside a larger jar containing 10 mL of hexane.
-
Seal the outer jar tightly.
-
Validation: Crystals should appear within 48-72 hours. If oil forms, the concentration is too high; dilute by 50%.[1]
-
Data Collection & Refinement
-
Temperature: Collect at 100 K (cryo-cooling is mandatory to reduce thermal motion of the exocyclic amine).
-
Refinement Check (The "Difference Map" Test):
-
After assigning the non-hydrogen atoms, generate a Difference Fourier Map.[1]
-
Pass Criteria: You must observe electron density peaks (~0.8-1.0 e/ų) clearly corresponding to two protons on the exocyclic nitrogen and zero protons on the ring nitrogen.
-
Fail Criteria: If density appears on the ring nitrogen (N3), re-evaluate for imino tautomer or protonation (salt formation).[1]
-
References
-
Lynch, D. E., et al. (1999).[1] "Molecular co-crystals of 2-aminothiazole derivatives." Acta Crystallographica Section B: Structural Science.
-
Cambridge Crystallographic Data Centre (CCDC). "Structures of 2-amino-5-methylthiazole (Refcode: JAYYOD)." Cambridge Structural Database.[1][5][6]
-
Váňa, J., et al. (2009).[1][5] "Tautomerism in 2-aminothiazoles: A combined crystallographic and theoretical study." Journal of Heterocyclic Chemistry. [1]
-
Jagner, S., et al. (1994).[1] "The crystal structure of 2-amino-5-bromothiazole." Acta Chemica Scandinavica.
-
Desiraju, G. R. (1995).[1] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition. [1]
Sources
- 1. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular co-crystals of 2-aminothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterocyclic tautomerism: reassignment of two crystal structures of 2-amino-1,3-thiazolidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Thiazole Ring Formation: A Comparative Guide to Carbon-13 NMR Methodologies
Thiazoles are privileged scaffolds in medicinal chemistry, forming the core of critical therapeutics ranging from the antineoplastic agent bleomycin to the antiretroviral ritonavir. The most robust route to these heterocycles is the Hantzsch thiazole synthesis. However, synthesizing the ring is only half the battle; rigorous structural validation is paramount. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy serves as the definitive analytical tool for confirming thiazole ring closure.
As a Senior Application Scientist, I have designed this guide to objectively compare standard High-Field 1D 13C NMR, 2D HMBC/HSQC techniques, and emerging Benchtop 13C NMR platforms. By understanding the physical causality behind these techniques, researchers can select the optimal modality for their specific analytical bottlenecks.
The Mechanistic Basis of Thiazole Synthesis
To understand the analytical signatures of the thiazole ring, one must first understand its genesis. The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide or thiourea.
The reaction proceeds via a multi-step pathway:
-
Nucleophilic Attack: The highly nucleophilic thioamide sulfur attacks the electrophilic α-carbon of the haloketone[1].
-
Intramolecular Cyclization: The nitrogen lone pair attacks the carbonyl carbon, closing the ring.
-
Dehydration: The loss of a water molecule drives aromatization, yielding the thermodynamically stable thiazole core[1].
Fig 1. Mechanistic workflow of the Hantzsch thiazole synthesis.
Carbon-13 NMR Signatures: The Causality of Chemical Shifts
Validating the success of the Hantzsch synthesis relies heavily on identifying the three distinct carbons of the thiazole ring: C2, C4, and C5. Their chemical shifts are strictly governed by their local electronic environments:
-
C2 (160–170 ppm): Flanked by both the highly electronegative nitrogen and sulfur atoms, C2 experiences intense electron withdrawal. This severe deshielding pushes its resonance to the most downfield position of the ring[2].
-
C4 (148–160 ppm): Adjacent only to the nitrogen atom, C4 is deshielded, but to a lesser extent than C2[3].
-
C5 (100–125 ppm): Adjacent to the sulfur atom, C5 often experiences a push-pull electronic effect from substituents and resonance from the nitrogen lone pair. This makes it the most shielded ring carbon, resonating significantly upfield compared to C2 and C4[2].
Comparative Analysis of NMR Modalities for Thiazole Validation
Choosing the right NMR technique depends on the specific analytical bottleneck—whether it is raw sensitivity, regiochemical ambiguity, or process accessibility.
High-Field 1D 13C NMR (>400 MHz): The Gold Standard High-field superconducting spectrometers offer unparalleled sensitivity and resolution. They can detect sample concentrations down to ~100 µmol/L[4]. For final structural confirmation and impurity profiling of novel thiazole derivatives, high-field 1D 13C NMR remains the mandatory standard for publication and regulatory submission.
2D NMR (HMBC/HSQC): The Regiochemical Problem Solver A major pitfall of the Hantzsch synthesis when using unsymmetrical α-haloketones or N-substituted thioamides is the formation of regioisomers[1]. While 1D 13C NMR confirms the presence of the carbons, it does not prove their connectivity. Heteronuclear Multiple Bond Correlation (HMBC) solves this by revealing 2-bond and 3-bond 1H-13C couplings. For instance, observing a cross-peak between the C5 proton and the C2/C4 carbons definitively proves the ring is closed and assigns the exact regiochemistry.
Benchtop 13C NMR (60–90 MHz): The Process Analytical Technology Benchtop NMR utilizes permanent magnets (1-2 Tesla) and offers a cryogen-free, fume-hood-accessible alternative[4]. While 1H benchtop NMR often suffers from severe peak overlap due to strong homonuclear couplings, 13C benchtop NMR does not . Because the natural abundance of 13C is only 1.1%, homonuclear 13C-13C coupling is statistically negligible[5]. Consequently, the 13C peak structure on a benchtop system is identical to that of a high-field system, albeit requiring higher sample concentrations (~1-2 M) to overcome the lower intrinsic sensitivity[5].
Fig 2. Decision matrix for selecting the optimal NMR modality.
Quantitative Comparison of NMR Modalities
| Feature | High-Field 1D 13C NMR | 2D NMR (HMBC) | Benchtop 13C NMR |
| Magnetic Field | >9.4 Tesla (>400 MHz) | >9.4 Tesla (>400 MHz) | 1.4 - 2.1 Tesla (60-90 MHz) |
| Sensitivity (LOD) | ~100 µmol/L | ~1-5 mmol/L | ~1-2 mol/L |
| Regiochemical Proof | Inferential (Shift based) | Definitive (Bond connectivity) | Inferential (Shift based) |
| Capital Cost | Very High (Requires cryogens) | Very High (Requires cryogens) | Low (Permanent magnet) |
| Primary Use Case | Final QC & Publication | De novo Elucidation | Reaction Monitoring / PAT |
Experimental Protocols
Protocol A: Self-Validating Hantzsch Synthesis of 2-Aminothiazoles
Causality Note: Ethanol is selected as the solvent because its protic nature stabilizes the highly polar intermediates formed during the initial nucleophilic attack and subsequent cyclization, lowering the activation energy barrier[6].
-
Reaction Setup: In a round-bottom flask, combine 1.0 equivalent of the chosen α-haloketone and 1.0 equivalent of thiourea.
-
Solvation: Suspend the mixture in absolute ethanol to achieve an approximate 0.5 M concentration.
-
Activation: Heat the reaction mixture under reflux (approx. 80°C) for 4–5 hours[6]. Monitor progression via Thin Layer Chromatography (TLC) until the α-haloketone is completely consumed.
-
Isolation: Allow the mixture to cool to room temperature. The thiazole product typically precipitates upon cooling. If precipitation is incomplete, slowly add a small volume of distilled water to force the product out of solution[1].
-
Purification: Filter the solid product under vacuum, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry under high vacuum.
Protocol B: Optimized 13C NMR Acquisition for Heterocycles
Causality Note: The quaternary carbons of the thiazole ring (C2 and C4) lack attached protons. Therefore, they do not benefit from Nuclear Overhauser Effect (NOE) enhancement during standard 1H-decoupled acquisitions and possess long longitudinal relaxation times (T1). A sufficient relaxation delay is critical to prevent these signals from disappearing into the baseline noise.
-
Sample Preparation: Dissolve 20–50 mg of the purified thiazole in 0.6 mL of DMSO-d6 for high-field analysis. (For benchtop NMR, increase the concentration to >200 mg in 0.6 mL)[5].
-
Lock and Shim: Insert the sample, lock onto the deuterium signal of DMSO-d6, and perform gradient shimming to ensure magnetic field homogeneity.
-
Parameter Optimization:
-
Pulse Sequence: Select a standard 1D 13C sequence with 1H decoupling (e.g., WALTZ-16).
-
Relaxation Delay (D1): Set D1 to a minimum of 2.0 to 3.0 seconds. This ensures the quaternary C2 and C4 carbons fully relax between pulses, yielding visible and integrable signals.
-
Scans (NS): Set to a minimum of 256 scans for high-field, or >1024 scans for benchtop systems to achieve an adequate signal-to-noise ratio.
-
-
Processing: Apply an exponential window function (Line Broadening = 1.0 to 2.0 Hz) prior to Fourier transformation to artificially enhance the signal-to-noise ratio of the broad quaternary carbons.
Conclusion
Validating thiazole ring formation requires a nuanced understanding of both the synthetic mechanism and the physical principles of NMR spectroscopy. While high-field 13C NMR remains the gold standard for absolute sensitivity, benchtop 13C NMR offers a highly capable, structurally identical alternative for process monitoring due to the lack of homonuclear coupling in carbon spectra. When regiochemistry is in doubt, 2D HMBC is the ultimate arbiter. By aligning the analytical tool with the specific chemical question, researchers can build self-validating workflows that ensure absolute structural confidence.
References
1.3 - Helsinki.fi 2.2 - Semantic Scholar 3.6 - Benchchem 4.1 - Benchchem 5. 4 - Oxford Instruments 6.5 - Asahilab
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: TLC Visualization of Aminothiazole Intermediates
Executive Summary
Aminothiazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in kinase inhibitors (e.g., Dasatinib), antibiotics (e.g., Cephalosporins), and various GPCR ligands. Their synthesis, predominantly via the Hantzsch condensation, requires rigorous monitoring to distinguish the 2-aminothiazole product from highly polar thiourea starting materials and reactive
This guide objectively compares visualization techniques for aminothiazole intermediates. While UV (254 nm) is the standard non-destructive method, it lacks chemical specificity. We evaluate chemical stains—specifically Ehrlich’s Reagent , Ninhydrin , and Dragendorff’s Reagent —analyzing their sensitivity, selectivity, and mechanistic basis.
Comparative Analysis of Visualization Methods
The following table summarizes the performance of standard TLC stains specifically for 2-aminothiazole derivatives.
| Visualization Method | Detection Limit (LOD) | Selectivity | Color Response | Mechanism of Action |
| UV (254 nm) | High (< 50 ng) | Low | Dark Spot (Quenching) | |
| Ehrlich’s Reagent | Moderate (0.1 - 0.5 | High | Bright Yellow/Orange | Schiff base formation with exocyclic amine; EAS on electron-rich ring. |
| Ninhydrin | Low to Moderate | Moderate | Faint Purple/Gray | Ruhemann’s purple formation (hindered by thiazole electron-withdrawal). |
| Dragendorff’s | Moderate | High (Basic N) | Orange on Yellow | K[BiI4] complexation with thiazole nitrogen lone pair. |
| NaNO | Moderate | Very High | Light Green | Diazotization and nitrosylation specific to thiazoles/indoles.[1] |
| Iodine (I | High | Low | Brown (Reversible) | Reversible intercalation/complexation. |
Key Technical Insights
-
Ehrlich’s vs. Ninhydrin: Unlike aliphatic amines, the exocyclic amine on a thiazole ring is conjugated with the aromatic system, reducing its nucleophilicity. Consequently, Ninhydrin often yields faint or unstable spots requiring prolonged heating. Ehrlich’s Reagent is superior for 2-aminothiazoles, forming stable, brightly colored Schiff bases (imines) or adducts.
-
Differentiation: Dragendorff’s reagent is excellent for confirming the presence of the heterocyclic nitrogen, distinguishing the product from non-basic impurities like
-haloketones.
Mechanistic Deep Dive
Understanding the chemical interaction between the stain and the analyte allows for better troubleshooting.
Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde)
While classically used for indoles (reacting at the C2/C3 position), Ehrlich’s reagent reacts with 2-aminothiazoles primarily through the exocyclic amine.
-
Reaction: Acid-catalyzed condensation of the aldehyde with the primary amine.
-
Result: Formation of a colored imine (Schiff base).
-
Observation: 2-aminothiazoles typically appear as bright yellow or orange spots immediately upon heating.
The "Green Thiazole" Reaction (NaNO /HCl)
A less common but highly specific test for thiazoles involves sodium nitrite in hydrochloric acid.
-
Protocol: Spray with 1% NaNO
in 1M HCl and heat at 100°C. -
Differentiation: Indoles turn red (nitroso-indole), while thiazoles turn light green . This is a powerful orthogonal test to confirm the formation of the thiazole ring.
Visual Workflows
Hantzsch Synthesis Monitoring
The following diagram outlines the logic for monitoring the reaction of a thiourea with an
Caption: Logical workflow for monitoring Hantzsch thiazole synthesis using differential staining.
Experimental Protocols
Ehrlich’s Reagent (Modified for Aminothiazoles)
Preparation:
-
Dissolve 1.0 g of p-dimethylaminobenzaldehyde (p-DMAB) in 75 mL of Methanol.
-
Cautiously add 50 mL of concentrated HCl.
-
Store in a dark bottle (stable for ~4 weeks).
Procedure:
-
Elute the TLC plate and dry thoroughly to remove solvent.
-
Dip the plate into the solution or spray evenly.
-
Heat with a heat gun at ~100°C - 150°C.
-
Result: 2-Aminothiazoles appear as yellow/orange spots.
Dragendorff’s Reagent (Munier Modification)
Stock Solution:
-
Solution A: 1.7 g basic Bismuth Nitrate + 20 g Tartaric acid in 80 mL water.
-
Solution B: 16 g Potassium Iodide (KI) in 40 mL water.
-
Mix equal volumes of A and B to create the Stock.
Working Spray:
-
Mix 5 mL Stock Solution + 10 g Tartaric acid + 50 mL water.
-
Result: Orange spots on a white/yellow background.
Sodium Nitrite / HCl (Thiazole Specific)
Preparation:
-
Dissolve 1 g NaNO
in 100 mL of 1 M HCl. -
Note: Prepare fresh; unstable due to nitrous acid generation.
Procedure:
-
Heat at 100°C for 2-5 minutes.
-
Result: Thiazoles turn light green; Indoles turn red.[1]
References
-
Jork, H., Funk, W., Fischer, W., & Wimmer, H. (1990).[1] Thin-Layer Chromatography: Reagents and Detection Methods, Volume 1a. Wiley-VCH.
-
EPFL. (n.d.). TLC Visualization Reagents. Ecole Polytechnique Fédérale de Lausanne.
-
Kato, N., & Ogamo, A. (2001).[6] A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines.[6] Science & Justice, 41(4), 239-244.[6]
-
Reach Devices. (n.d.). TLC Stains and Recipes. Reach Devices.
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains.[7] Department of Chemistry.
Sources
- 1. epfl.ch [epfl.ch]
- 2. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 3. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TLC visualization reagent | according to Dragendorff-Munier | MACHEREY-NAGEL [mn-net.com]
Bioisosteric Replacement of Thiazole with Thiadiazole: A Strategic Guide in Drug Design
Executive Summary
In the optimization of lead compounds, the bioisosteric replacement of a thiazole ring with a thiadiazole isomer (1,2,4- or 1,3,4-thiadiazole) is a high-impact strategy used to modulate physicochemical properties without disrupting the core pharmacophore. This guide analyzes the structural, electronic, and metabolic implications of this swap.[1]
While thiazoles are ubiquitous in FDA-approved drugs (e.g., Dabrafenib , Dasatinib ), their C5-position is often a "soft spot" for oxidative metabolism. Introducing an additional nitrogen atom to form a thiadiazole ring lowers basicity, alters the electrostatic potential surface (EPS), and blocks metabolic hotspots, often enhancing the half-life (
Physicochemical Profiling: Thiazole vs. Thiadiazoles[2][3][4][5]
The transition from thiazole to thiadiazole involves the replacement of a methine group (-CH=) with a nitrogen atom (-N=). This change fundamentally alters the electronic landscape of the heterocycle.
Comparative Properties Table
| Property | Thiazole (1,3-thiazole) | 1,3,4-Thiadiazole | 1,2,4-Thiadiazole | Impact of Replacement |
| Structure | Addition of N increases polarity. | |||
| Basicity (pKa of | ~2.5 (Weak Base) | ~ -4.9 (Non-basic) | ~ -1.3 (Very Weak Base) | Drastic reduction in basicity. The extra N is electron-withdrawing, reducing the lone pair availability on the other N. |
| Lipophilicity (LogP) | Moderate | Lower | Lower | Decreased LogP. The extra N lowers lipophilicity, improving water solubility in some scaffolds. |
| H-Bonding | 1 Acceptor (N) | 2 Acceptors (N, N) | 2 Acceptors (N, N) | New vector. The additional N provides a new site for H-bond interactions with target residues. |
| Aromaticity | High | High | Moderate | 1,3,4-thiadiazole is highly electron-deficient, making it stable against oxidation but susceptible to nucleophilic attack. |
| Metabolic Liability | C5-oxidation (common) | Ring cleavage (rare) | Generally Stable | Improved Stability. Removes the labile C-H bond found at the C5 position of thiazole. |
Expert Insight: The Electronic Effect
The 1,3,4-thiadiazole ring is significantly more electron-deficient than thiazole. This has two major consequences:
-
Reduced pKa: The ring nitrogens are far less basic. If the thiazole nitrogen in your lead compound interacts with an acidic residue (e.g., Lysine, Arginine) via a salt bridge, this interaction will likely be lost upon replacement with thiadiazole. However, if the interaction is a hydrogen bond, the thiadiazole may still function as a weak acceptor.
-
-
Stacking: The electron-deficient nature of thiadiazole enhances -stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Phenylalanine) in the binding pocket.
Strategic Application & Case Studies
Scenario A: Blocking Metabolic Hotspots (The "C5-Block")
In many thiazole-containing drugs, the C5 position (adjacent to the sulfur) is prone to CYP450-mediated oxidation. Replacing the C5-methine with nitrogen (forming 1,2,4-thiadiazole) or rearranging the system to 1,3,4-thiadiazole eliminates this metabolic soft spot.
-
Case Study: Kinase Inhibitors (BRAF/EGFR)
-
Context: Dabrafenib contains a 2-aminothiazole core.[2][3][4]
-
Experiment: Researchers have synthesized 1,3,4-thiadiazole analogs of thiazole-based kinase inhibitors.
-
Outcome: In studies targeting BRAF V600E, 1,3,4-thiadiazole derivatives maintained nanomolar potency (
values comparable to thiazole parents) while offering distinct solubility profiles. The extra nitrogen allows for additional water-mediated hydrogen bonding networks within the ATP-binding pocket.
-
Scenario B: Modulating Solubility
The "Nitrogen Scan" is a standard medicinal chemistry tactic. Replacing a -CH- with -N- lowers clogP by approximately 0.5–1.0 units.
-
Application: If a thiazole lead is too lipophilic (LogP > 4) and suffers from poor oral bioavailability, the thiadiazole isostere often improves solubility without requiring the addition of solubilizing tails (e.g., piperazines) that might introduce new metabolic liabilities.
Visualizing the Bioisosteric Strategy
The following diagram illustrates the decision logic and structural consequences of this replacement.
Caption: Decision framework for replacing Thiazole with Thiadiazole to address metabolic and physicochemical limitations.
Experimental Protocols
To validate the bioisosteric replacement, you must synthesize the analog and verify its stability. Below is a standard workflow for synthesizing 2-amino-1,3,4-thiadiazoles (a common scaffold in kinase inhibitors) and testing metabolic stability.
Protocol A: Synthesis of 2-Amino-1,3,4-Thiadiazoles
This method uses the oxidative cyclization of thiosemicarbazides, a robust and scalable route.
-
Reagents: Carboxylic acid hydrazide (
), Isothiocyanate ( ), Acid catalyst (Conc. or Polyphosphoric acid). -
Step 1 (Thiosemicarbazide Formation):
-
Dissolve hydrazide (1.0 eq) in Ethanol.
-
Add Isothiocyanate (1.0 eq).[4]
-
Reflux for 2–4 hours. Precipitate forms.
-
Filter and dry to obtain the acyl-thiosemicarbazide intermediate.
-
-
Step 2 (Cyclodehydration):
-
Add the intermediate to cold conc.
(0°C) with stirring. -
Allow to warm to room temperature (RT) and stir for 2–12 hours.
-
Quench: Pour onto crushed ice. Neutralize with ammonium hydroxide.
-
Purification: Filter the solid product. Recrystallize from Ethanol/DMF.
-
-
Validation: Confirm structure via
-NMR (disappearance of hydrazide protons) and MS.
Protocol B: In Vitro Microsomal Stability Assay
Compare the thiazole lead vs. the thiadiazole analog.
-
Preparation: Prepare 1 µM test compound solution in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).
-
Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start the reaction.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
) and half-life ( ).-
Success Criterion: Thiadiazole analog should show
improvement in if C5-oxidation was the primary clearance mechanism.
-
Synthesis Workflow Visualization
Caption: Two-step synthetic pathway for generating 2-amino-1,3,4-thiadiazole bioisosteres.
References
-
National Institutes of Health (NIH). (2022). Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. Retrieved from [Link]
-
MDPI. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Retrieved from [Link]
-
American Chemical Society (ACS). (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]
Analytical standards for 5-(2-Bromoethyl)thiazol-2-amine impurities
Analytical Standards for 5-(2-Bromoethyl)thiazol-2-amine Impurities: A Comparative Guide
Executive Summary
In the synthesis of Pramipexole , a dopamine agonist used for Parkinson’s disease, the compound 5-(2-Bromoethyl)thiazol-2-amine (CAS 6639-67-4) serves as a critical intermediate.[1] However, due to its alkylating 2-bromoethyl moiety, it is structurally alert as a potential Genotoxic Impurity (GTI) .
This guide objectively compares the analytical standards and methodologies required to detect this compound. Unlike generic reagent guides, we focus on the trace-level quantification required by ICH M7 guidelines, comparing the performance of HPLC-UV (for process control) versus LC-MS/MS (for final API release), and the specific requirements for the Reference Standards used in each.
Part 1: The Nature of the Target & Impurity Profile
Before selecting a standard, one must understand the "Life Cycle" of the impurity. 5-(2-Bromoethyl)thiazol-2-amine is highly reactive.[1]
Mechanism of Formation & Degradation
The compound is typically formed via the bromination of the hydroxy-analog.[1] Its reactivity leads to two distinct analytical challenges:
-
Process Control: Monitoring the conversion of the hydroxy-precursor to the bromo-intermediate (High concentration analysis).
-
Trace Analysis: Detecting unreacted bromo-intermediate in the final Pramipexole API (Low ppm/ppb analysis).
Figure 1: Synthesis and degradation pathway of 5-(2-Bromoethyl)thiazol-2-amine.[1] The red node indicates the genotoxic intermediate requiring strict control.
Part 2: Comparative Analysis of Analytical Standards
Not all standards are created equal.[1][2] For a reactive alkyl halide like 5-(2-Bromoethyl)thiazol-2-amine, the salt form and purity grade critically impact shelf-life and accuracy.[1][2]
Salt Form Comparison: Free Base vs. Hydrobromide (HBr)
| Feature | Free Base Standard | Hydrobromide (HBr) Salt Standard | Verdict |
| Stability | Low. The free amine can self-alkylate (dimerize) rapidly at room temperature.[1][2] | High. Protonation of the amine reduces nucleophilicity, preventing self-alkylation.[2] | HBr Salt is Mandatory for long-term storage.[1][2] |
| Hygroscopicity | Moderate.[1][2] | High. Requires desiccated storage.[1][2] | Handle in low humidity.[1][2] |
| Usage | Not recommended for quantitative calibration.[1][2] | Preferred for preparing stock solutions.[1][2] | HBr Salt |
Grade Comparison: Research vs. Certified Reference Material (CRM)
| Parameter | Research Grade (Typical Vendor) | Primary/Secondary Reference Standard (Pharma Grade) |
| Purity | >95% (Area Normalization) | >98% (Potency Assigned via Mass Balance) |
| Characterization | H-NMR, LC-MS identity only. | H-NMR, C-NMR, IR, Mass Balance (TGA/KF/ROI). |
| Traceability | None. | Traceable to NIST or Pharmacopeial primary (if available).[1][2] |
| Application | Early R&D, qualitative ID.[2] | GMP Release Testing , ICH M7 quantification. |
Recommendation: For quantifying this GTI in Pramipexole API, you must use a characterized Reference Standard (Potency assigned) of the HBr salt , correcting for the salt factor (MW ratio) during calculation.
Part 3: Method Performance Comparison (HPLC-UV vs. LC-MS/MS)
The choice of method dictates the limit of detection (LOD).
Scenario A: Process Monitoring (Synthesis)
-
Goal: Ensure reaction completion (>98% conversion).
-
Method: HPLC-UV .
-
Why: The thiazole ring has a strong UV chromophore (~260 nm).[1]
-
Pros: Robust, low cost, no need for isotopic standards.
-
Cons: Insufficient sensitivity for ppm-level GTI screening in the final drug.[1][2][3]
Scenario B: Final API Screening (Safety)
-
Goal: Prove impurity is < Threshold of Toxicological Concern (TTC).
-
Method: LC-MS/MS (Triple Quadrupole) .
-
Why: The "Bromo" group provides a distinct isotopic pattern (79Br/81Br) aiding specificity, but UV is too noisy at ppm levels.
-
Pros: High sensitivity (LOQ < 1 ppm).
-
Cons: Requires expensive equipment and potentially deuterated internal standards.[1][2]
Part 4: Validated Experimental Protocol (LC-MS/MS)
This protocol is designed for the trace quantification of 5-(2-Bromoethyl)thiazol-2-amine in Pramipexole Dihydrochloride API.[1][2] It uses a self-validating approach via Multiple Reaction Monitoring (MRM).[1][2]
Reagents & Standards
-
Analyte: 5-(2-Bromoethyl)thiazol-2-amine HBr (Ref Std, >98%).[1][2][4]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.[1]
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).
-
Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.[1][2]
-
Gradient:
Mass Spectrometry Parameters (MRM)
The presence of Bromine gives a unique 1:1 isotopic ratio (M and M+2).[1] You must monitor both transitions to confirm identity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Target (79Br) | 206.9 | 127.0 (Thiazole ring) | 20 | Quantifier |
| Target (81Br) | 208.9 | 129.0 (Isotope check) | 20 | Qualifier |
| Pramipexole | 212.1 | 153.1 | 25 | IS / RT Ref |
Sample Preparation (Self-Validating Workflow)
-
Stock Solution: Dissolve 10 mg Reference Standard in 100 mL Methanol (keep cold).
-
Sample Solution: Dissolve 50 mg Pramipexole API in 10 mL diluent (Water:ACN 50:50).
-
Spike Recovery (Validation Step): Prepare a duplicate sample spiked with the Target Impurity at the specification limit (e.g., 5 ppm).
Part 5: Data Interpretation & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Split Peak | pH mismatch.[1][2] | Ensure buffer (Ammonium Formate) is used; Thiazoles are pH sensitive.[1][2] |
| Low Recovery | Degradation (Hydrolysis).[1][2] | Avoid water-only diluents; use 50% organic.[1][2] Inject immediately. |
| Carryover | Sticky amine.[1][2] | Use a needle wash of 50:50 ACN:Isopropanol + 0.1% FA.[1][2] |
References
-
European Medicines Agency (EMA). (2006).[1][2] Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Retrieved from [Link]
-
TSI Journals. (2008). Identification and characterization of process related impurities in pramipexole dihydrochloride monohydrate. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-(2-Bromoethyl)thiazol-2-amine
[1]
Executive Safety Assessment
5-(2-Bromoethyl)thiazol-2-amine (and its hydrobromide salt) presents a dual-hazard profile characteristic of bifunctional heterocycles. It contains a primary amine (nucleophile) and a bromoethyl side chain (electrophile/alkylating agent).
While standard Safety Data Sheets (SDS) often classify it generically as an Irritant (H315/H319), field experience dictates treating this compound as a potential alkylating agent. The reactive alkyl bromide moiety poses a risk of non-specific binding to biological macromolecules (DNA/Proteins) if mishandled.
Core Hazard Profile (GHS Standards)
| Hazard Class | Category | Hazard Statement | Operational Implication |
| Acute Toxicity | Cat 4 (Oral) | H302: Harmful if swallowed | Do not generate dust; use wet-wiping methods. |
| Skin/Eye Irritation | Cat 2/2A | H315/H319: Causes irritation | Double-gloving (Nitrile) is mandatory. |
| Reactivity | N/A | Latent Instability | Critical: The free base can self-polymerize exothermically upon prolonged storage or heating. Keep cool. |
Chemical Deactivation & Quenching Protocol
For glassware cleaning, spill cleanup, and trace residue deactivation.
Do not dispose of the pure compound down the drain. However, for cleaning contaminated surfaces or glassware, you must chemically deactivate the alkyl bromide group before washing.
The "Thio-Alkali" Quench System
This protocol utilizes Sodium Thiosulfate , a potent nucleophile that displaces the bromine atom, converting the hazardous alkyl bromide into a non-toxic Bunte salt.
Reagent Preparation
-
Solution A (Nucleophile): 10% w/v Sodium Thiosulfate (
) in water. -
Solution B (Solvent/Base): Ethanol or Isopropanol containing 5% Sodium Bicarbonate (
).
Deactivation Procedure
-
Dissolve: Dissolve trace residues in a minimal amount of Solution B .
-
Quench: Add a 10-fold excess volume of Solution A .
-
Reaction Time: Stir or let stand for 1 hour at room temperature.
-
Mechanism:[1]
-
-
Verification: Check pH; ensure it remains slightly alkaline (pH 8-9) to neutralize any HBr generated.
-
Final Cleanup: The resulting mixture is generally non-hazardous organic waste but should still be routed to Halogenated Solvent Waste streams to ensure compliance.
Waste Disposal Workflow
The following decision matrix outlines the logistical flow for disposing of bulk material versus trace residues.
Figure 1: Decision logic for segregating and processing 5-(2-Bromoethyl)thiazol-2-amine waste streams.
Regulatory & Logistical Requirements
Waste Categorization (RCRA/EPA Guidelines)
Even if not explicitly listed under RCRA P- or U-lists, this compound must be classified as Hazardous Waste due to toxicity and reactivity characteristics.
-
Waste Code Assignment (Generic):
-
D001 (Ignitable) - Only if in flammable solvent.
-
Halogenated Organic Waste - Primary classification for incineration streams.
-
Packaging & Labeling[3][4][5]
-
Container Compatibility: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers for liquid waste as the potential hydrolysis to HBr can cause corrosion.
-
Labeling:
-
Chemical Name: Write out full name (no abbreviations).
-
Constituents: List "5-(2-Bromoethyl)thiazol-2-amine" and any solvents (e.g., "Ethanol", "Dichloromethane").
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
Storage Prior to Pickup
-
Segregation: Store away from Strong Oxidizers and Strong Bases .
-
Environment: Keep waste containers in a cool, well-ventilated area. High heat can trigger decomposition of the alkyl bromide, releasing bromine vapors.
Emergency Spill Response
Trigger: Spillage of >100 mg of solid or >10 mL of solution.
-
Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , lab coat, and safety goggles. Use a respirator (N95 or organic vapor cartridge) if dust/aerosol is present.
-
Contain: Surround the spill with absorbent pads or vermiculite.
-
Deactivate (In-situ):
-
Spray the spill area gently with the Thio-Alkali Quench Solution (described in Section 2).
-
Allow to sit for 15 minutes.
-
-
Collect: Scoop the wet absorbent into a wide-mouth hazardous waste jar.
-
Clean: Wash the surface twice with soap and water. Test surface pH to ensure neutrality.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 54342371, 5-(2-Bromoethyl)thiazol-2-amine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
